molecular formula C44H83N3O4S2 B8236323 93-O17S

93-O17S

Número de catálogo: B8236323
Peso molecular: 782.3 g/mol
Clave InChI: OLOIOPYNTGMAAP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

93-O17S is a useful research compound. Its molecular formula is C44H83N3O4S2 and its molecular weight is 782.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-tetradecylsulfanylethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecylsulfanylethoxy)propyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H83N3O4S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-38-52-40-36-50-43(48)28-33-46(31-27-32-47-35-30-45-42-47)34-29-44(49)51-37-41-53-39-26-24-22-20-18-16-14-12-10-8-6-4-2/h30,35,42H,3-29,31-34,36-41H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOIOPYNTGMAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCSCCOC(=O)CCN(CCCN1C=CN=C1)CCC(=O)OCCSCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H83N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 93-O17S Lipidoid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 93-O17S lipidoid is a novel, chalcogen-containing ionizable cationic lipidoid designed for advanced drug delivery applications.[1] Its unique structure facilitates the formulation of lipid nanoparticles (LNPs) capable of efficiently encapsulating and delivering a wide range of therapeutic payloads, including siRNA, mRNA, DNA, and small molecule immune agonists like cGAMP.[2][3] This guide provides a comprehensive technical overview of this compound, focusing on its properties, synthesis, formulation into nanoparticles, mechanism of action in immunotherapy, and detailed experimental protocols for its application, tailored for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental properties of the this compound lipidoid are summarized below. These characteristics are crucial for its function in forming stable and effective delivery vehicles.

PropertyValueReference
Formal Name bis(2-(tetradecylthio)ethyl) 3,3'-((3-(1H-imidazol-1-yl)propyl)azanediyl)dipropionate[1]
CAS Number 2227008-67-3[1][2]
Molecular Formula C44H83N3O4S2[1][2]
Formula Weight 782.3 g/mol [1][2]
Purity ≥95%[1][2]
Physical Form Solution in ethanol[1]
Solubility Chloroform (100 mg/ml)[1]
Storage -20°C[1][2]
Stability ≥ 1 year at -20°C[1]

Synthesis and LNP Formulation

The synthesis of lipidoids like this compound typically involves a Michael addition reaction, a robust and efficient method for creating diverse libraries of lipid-like molecules.[4][5] Once synthesized, the lipidoid is formulated into LNPs through a rapid mixing process.

This protocol is based on established methods for synthesizing similar lipidoid structures.[4]

  • Reactant Preparation: The amine-containing head group and the acrylate tails are prepared. For a structurally related lipidoid (306O13), 3,3′-Diamino-N-methyldipropylamine (the amine) and tridecyl acrylate (the tail) were used.[4]

  • Reaction: The amine and acrylate components are combined in a specific molar ratio (e.g., 1:3) in a glass scintillation vial.

  • Incubation: The mixture is stirred at an elevated temperature (e.g., 90°C) for a defined period (e.g., 48 hours) to allow the reaction to proceed to completion.[4]

  • Purification: The resulting lipidoid product is purified from unreacted starting materials and side products using flash chromatography.

  • Verification: The final product's identity and purity are confirmed using analytical techniques such as electrospray ionization mass spectrometry.

LNPs are typically formed by rapidly mixing an ethanol phase containing the lipids with an aqueous phase containing the therapeutic payload.[4][6] This can be achieved using microfluidic devices or T-junction mixers to ensure uniform nanoparticle formation.[6][7]

  • Lipid Phase Preparation: The this compound lipidoid, a phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a PEGylated lipid (e.g., C14-PEG2000) are dissolved in ethanol. A common molar ratio for similar formulations is 50:10:38.5:1.5 (ionizable lipidoid:DSPC:cholesterol:PEG-lipid).[4][8]

  • Aqueous Phase Preparation: The therapeutic cargo (e.g., cGAMP, siRNA, mRNA) is dissolved in a low pH aqueous buffer, such as a citrate buffer. The low pH ensures the ionizable lipidoid becomes protonated and can efficiently complex with the negatively charged cargo.

  • Rapid Mixing: The ethanol lipid phase is rapidly mixed with the aqueous cargo phase at a controlled flow rate.

  • Dilution and Neutralization: The resulting nanoparticle solution is immediately diluted with a neutral buffer, such as phosphate-buffered saline (PBS), to raise the pH and stabilize the newly formed LNPs.

  • Characterization: The LNPs are characterized for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of the cargo is determined using a suitable quantification assay (e.g., RiboGreen for RNA).[4]

LNP_Formulation_Workflow cluster_0 Ethanol Phase cluster_1 Aqueous Phase (Low pH) Lipidoid This compound Lipidoid Ethanol Ethanol Lipidoid->Ethanol DSPC DSPC DSPC->Ethanol Chol Cholesterol Chol->Ethanol PEG PEG-Lipid PEG->Ethanol Mixer Rapid Mixing (e.g., T-Junction) Ethanol->Mixer Cargo Therapeutic Cargo (e.g., cGAMP, mRNA) Buffer Citrate Buffer Cargo->Buffer Buffer->Mixer Dialysis Dilution & Dialysis (PBS, pH 7.4) Mixer->Dialysis Characterization LNP Characterization (Size, PDI, Zeta, Encapsulation) Dialysis->Characterization

Lipid Nanoparticle (LNP) Formulation Workflow.

Mechanism of Action: In Situ Cancer Vaccination

A key application of this compound LNPs is for in situ cancer vaccination, a strategy that turns the tumor itself into a vaccine.[3][9] This approach leverages the ability of this compound LNPs to co-deliver a STING (Stimulator of Interferon Genes) agonist, such as cGAMP, and capture tumor-associated antigens (TAAs) directly within the tumor microenvironment.

The process is as follows:

  • Antigen Release & Capture: A small dose of a chemotherapeutic agent (e.g., doxorubicin) is administered intratumorally, causing a localized release of TAAs from dying cancer cells. The positively charged this compound LNPs then capture these negatively charged TAAs via electrostatic interactions.[3][9]

  • APC Uptake: The antigen-coated LNPs, containing encapsulated cGAMP, are taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, within the tumor and draining lymph nodes.[3]

  • Endosomal Escape: The ionizable nature of this compound facilitates the disruption of the endosomal membrane, leading to the release of the cGAMP payload and captured antigens into the cytoplasm of the APC.[3][9]

  • STING Pathway Activation: Cytosolic cGAMP binds to the STING protein on the endoplasmic reticulum. This triggers a signaling cascade involving TBK1 and IRF3, leading to the transcription and secretion of type I interferons (IFN-β) and other inflammatory cytokines (CXCL10).[3]

  • Enhanced Cross-Presentation & T-Cell Activation: The activation of the STING pathway promotes APC maturation and enhances the cross-presentation of the captured TAAs on MHC class I molecules.[3] This leads to the robust activation of tumor-specific cytotoxic CD8+ T cells, which then target and eliminate cancer cells, establishing a potent and lasting anti-tumor immune memory.[3]

STING_Pathway This compound LNP-Mediated STING Pathway Activation cluster_cell Antigen Presenting Cell (APC) cluster_nucleus Nucleus LNP This compound LNP (cGAMP + TAAs) Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape STING STING ER Endoplasmic Reticulum (ER) TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFNB1 IFNB1 gene pIRF3->IFNB1 translocates to nucleus & activates transcription CXCL10 CXCL10 gene pIRF3->CXCL10 IFN_out Type I Interferon (IFN-β) Secretion IFNB1->IFN_out CXCL10->IFN_out TCell_Activation CD8+ T-Cell Activation IFN_out->TCell_Activation Promotes

STING signaling pathway activated by this compound/cGAMP LNPs.

Preclinical Efficacy and Characterization Data

The efficacy of this compound LNPs has been demonstrated in preclinical cancer models. The formulation, referred to as this compound-F, shows excellent adjuvant effects and enhances antigen cross-presentation.[3]

The ability of this compound-F LNPs to capture tumor antigens is demonstrated by changes in their physical properties upon incubation with tumor lysate.

FormulationDiameter (nm)Zeta Potential (mV)
This compound-F LNP ~100Positive
This compound-F + Tumor Lysate IncreasedDecreased (less positive)
Note: Specific numerical values vary by experiment; the trend indicates successful binding of negatively charged lysate proteins to the cationic LNP surface.[3]

The therapeutic potential was evaluated in a B16F10 murine melanoma model, demonstrating significant tumor control and the induction of immune memory.

Treatment GroupKey OutcomeReference
This compound-F/cGAMP + Doxorubicin Significant inhibition of tumor growth.[3][9]
35% of mice showed complete recovery from the primary tumor.[3]
71% of recovered mice survived a subsequent tumor rechallenge, indicating robust immune memory.[3]
Increased intratumoral expression of ifnb1 and cxcl10 genes.[3]
Increased population of antigen-specific CD8+ T cells.[3]

Key Experimental Protocols

This protocol is used to visualize the intracellular delivery and cytoplasmic release of LNP cargo.

  • Cell Culture: Plate APCs (e.g., RAW264.7 or DC2.4 cell lines) in a suitable culture vessel (e.g., glass-bottom dish for microscopy).

  • LNP Preparation: Formulate this compound LNPs encapsulating a fluorescently labeled cargo (e.g., cGAMPFluo).

  • Treatment: Add the LNPs (or free fluorescent cargo as a control) to the cell culture medium at a specified concentration (e.g., equivalent to 200 ng/ml cGAMPFluo).[3]

  • Incubation: Incubate the cells for a set time period (e.g., 4 hours).

  • Imaging: Wash the cells with PBS to remove extracellular LNPs. If desired, stain for endo/lysosomes using a marker like LysoTracker Red.

  • Analysis: Visualize the cells using confocal microscopy. A diffuse green signal throughout the cytoplasm, distinct from punctate red endosomal signals, indicates successful endosomal escape. In contrast, cells treated with free cargo should show minimal to no intracellular fluorescence.[3]

This protocol outlines the steps for evaluating the anti-tumor efficacy of the this compound LNP in situ vaccine.

  • Animal Model: Use 4- to 6-week-old C57BL/6 mice.

  • Tumor Inoculation: Subcutaneously inject 5 x 10^5 B16F10 melanoma cells into the right flank of each mouse.[3]

  • Treatment Schedule:

    • Allow tumors to grow to a palpable size.

    • Day 0 (Pretreatment): Administer a low dose of doxorubicin via intratumoral injection to induce antigen release.

    • Day 1, 3, 5 (Treatment): Administer the this compound-F/cGAMP LNP formulation via intratumoral injection.

  • Monitoring:

    • Measure tumor volumes every 2-3 days using calipers.

    • Monitor animal survival over the course of the experiment.

  • Rechallenge (for Immune Memory):

    • In mice that have completely cleared the primary tumor, inoculate a new batch of B16F10 cells on the contralateral flank.

    • Monitor for tumor growth to assess the presence of a protective immune memory.[3]

InVivo_Workflow cluster_treatment Treatment Cycle start Start inoculate Inject B16F10 Tumor Cells (Subcutaneous, Flank) start->inoculate growth Allow Tumor Growth (Palpable Size) inoculate->growth dox Day 0: Intratumoral DOX growth->dox lnp1 Day 1: Intratumoral LNP dox->lnp1 lnp2 Day 3: Intratumoral LNP lnp1->lnp2 lnp3 Day 5: Intratumoral LNP lnp2->lnp3 monitor Monitor Outcomes lnp3->monitor tumor_vol Tumor Volume monitor->tumor_vol survival Survival Rate monitor->survival rechallenge_decision Primary Tumor Cleared? monitor->rechallenge_decision rechallenge_inject Rechallenge: Inject B16F10 Cells (Contralateral Flank) rechallenge_decision->rechallenge_inject Yes end End of Study rechallenge_decision->end No monitor_rechallenge Monitor for Tumor Growth (Assess Immune Memory) rechallenge_inject->monitor_rechallenge monitor_rechallenge->end

In Vivo Experimental Workflow for In Situ Vaccination.

References

Core Mechanism of Action: In Situ Cancer Vaccination

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific literature reveals that 93-O17S is not a standalone therapeutic agent but a key component of a sophisticated drug delivery platform. It is an ionizable cationic lipidoid that forms the basis of lipid nanoparticles (LNPs) designed for in-situ cancer vaccination[1][2]. The core mechanism of action of this compound-based LNPs in cancer is to potently stimulate the host's immune system to recognize and eliminate tumor cells[3][4].

The therapeutic strategy centered around this compound LNPs is a form of in-situ vaccination. This approach aims to transform the tumor itself into a vaccine, thereby generating a systemic, tumor-specific immune response. The mechanism can be dissected into a multi-step process:

  • Tumor Antigen Release : The process is initiated by the local administration of a chemotherapeutic agent, such as doxorubicin, into the tumor. This induces the death of a small number of cancer cells, leading to the release of a broad spectrum of tumor-associated antigens (TAAs)[3].

  • Antigen Capture and Immune Adjuvant Delivery : Subsequently, this compound LNPs, which are engineered to have a positive surface charge, are injected into the same tumor site. These LNPs then capture the negatively charged TAAs through electrostatic interactions[3][5]. Concurrently, these LNPs are loaded with a potent immune adjuvant, cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), which is an agonist for the Stimulator of Interferon Genes (STING) pathway[3][4].

  • Enhanced Antigen Cross-Presentation and STING Activation : The this compound LNPs facilitate the delivery of both the captured TAAs and the encapsulated cGAMP into the cytoplasm of antigen-presenting cells (APCs), such as dendritic cells[3]. The cytoplasmic delivery of cGAMP is crucial as it activates the STING pathway, a critical signaling cascade in innate immunity that is essential for anti-tumor responses[3][5].

  • Induction of a Robust Anti-Tumor T-Cell Response : The activation of the STING pathway in APCs leads to the production of type I interferons and other pro-inflammatory cytokines. This, in combination with the presence of TAAs, promotes the maturation of dendritic cells and enhances the cross-presentation of tumor antigens on Major Histocompatibility Complex (MHC) class I molecules[3]. This, in turn, primes and activates cytotoxic CD8+ T-cells, which are the primary effectors of anti-tumor immunity, capable of recognizing and killing cancer cells throughout the body[3].

  • Generation of Immune Memory : A significant outcome of this in-situ vaccination strategy is the induction of long-lasting immunological memory. This means the immune system is trained to recognize and eliminate any future recurrence of the same tumor[3][4].

Quantitative Data Summary

The efficacy of the this compound-F/cGAMP LNP platform has been demonstrated in preclinical models. The following tables summarize the key quantitative findings.

In Vivo Efficacy in B16F10 Melanoma Model Outcome Reference
Primary Tumor Recovery35% of mice exhibited complete recovery[3][4]
Protection Against Tumor Rechallenge71% of recovered mice were resistant to a subsequent tumor challenge[3][4]
In Vitro Immune Activation Cell Lines Key Findings Reference
STING Pathway ActivationRAW264.7 and DC2.4 cellsUpregulation of STING-related genes (ifnb1, cxcl10) and proinflammatory factors (IFN-β)[3]
Antigen Capture-Zeta potential of this compound-F LNPs shifts from positive to negative upon incubation with tumor lysate, confirming electrostatic capture of antigens.[5]

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of this compound LNPs.

1. In Vivo Murine Melanoma Model

  • Animal Model : C57BL/6 mice.

  • Tumor Cell Line : B16F10 melanoma cells.

  • Procedure :

    • B16F10 cells are subcutaneously injected into the flank of the mice.

    • Once tumors reach a certain size, a low dose of doxorubicin is injected intratumorally.

    • 24 hours later, this compound-F/cGAMP LNPs are injected into the same tumor.

    • Tumor growth is monitored over time.

    • For rechallenge experiments, mice that have completely cleared their primary tumors are injected with B16F10 cells on the contralateral flank, and tumor growth is monitored.

2. In Vitro Cellular Uptake and STING Activation

  • Cell Lines : RAW264.7 (macrophage-like) and DC2.4 (dendritic cell) lines.

  • Procedure :

    • cGAMP is fluorescently labeled (e.g., cGAMPFluo).

    • The labeled cGAMP is encapsulated within this compound-F LNPs.

    • The LNPs are incubated with the cells in culture.

    • Intracellular localization of the fluorescent cGAMP is visualized using confocal laser scanning microscopy to confirm cytoplasmic delivery and endosomal escape.

    • To assess STING activation, RNA is extracted from the cells after treatment, and the expression of STING target genes (ifnb1, cxcl10) is quantified using quantitative real-time PCR (qRT-PCR). The secretion of IFN-β into the cell culture supernatant is measured by ELISA.

3. Zeta Potential Measurement for Antigen Capture

  • Materials : this compound-F LNPs and tumor lysate from B16F10 cells.

  • Procedure :

    • The zeta potential of the this compound-F LNPs is measured using a Zetasizer.

    • The LNPs are then incubated with increasing concentrations of tumor lysate.

    • The zeta potential of the LNP-lysate complexes is measured to determine the change in surface charge, which indicates the binding of the negatively charged tumor antigens to the cationic LNPs.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_tumor Tumor Microenvironment cluster_delivery LNP Delivery & Uptake cluster_activation Immune Activation Tumor_Cell Tumor Cell TAA Tumor-Associated Antigens (TAAs) Tumor_Cell->TAA Releases DOX Doxorubicin DOX->Tumor_Cell Induces Apoptosis LNP This compound-F LNP (+ cGAMP) TAA->LNP Electrostatic Capture APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) LNP->APC Uptake cGAMP cGAMP LNP->cGAMP Releases into Cytoplasm MHC MHC-I Cross-Presentation of TAAs APC->MHC Processes TAAs for STING STING Pathway cGAMP->STING Activates IFN Type I Interferons (IFN-β) STING->IFN Induces IFN->MHC Promotes CD8 Cytotoxic CD8+ T-Cell MHC->CD8 Primes & Activates CD8->Tumor_Cell Recognizes & Kills Memory Immune Memory CD8->Memory Generates

Caption: Mechanism of action for this compound-F LNP-based in-situ cancer vaccination.

G cluster_invivo In Vivo Efficacy Study cluster_invitro In Vitro Mechanistic Study Inject_Tumor 1. Subcutaneous injection of B16F10 tumor cells Tumor_Growth 2. Allow tumor to establish Inject_Tumor->Tumor_Growth Inject_DOX 3. Intratumoral injection of Doxorubicin Tumor_Growth->Inject_DOX Inject_LNP 4. Intratumoral injection of this compound-F/cGAMP LNP Inject_DOX->Inject_LNP Monitor 5. Monitor tumor growth and survival Inject_LNP->Monitor Rechallenge 6. Rechallenge tumor-free mice with B16F10 cells Monitor->Rechallenge Culture_Cells 1. Culture APCs (RAW264.7, DC2.4) Treat_LNP 2. Treat with LNP containing fluorescent cGAMP Culture_Cells->Treat_LNP Microscopy 3. Confocal Microscopy to confirm cytoplasmic delivery Treat_LNP->Microscopy Gene_Expression 4. qRT-PCR for STING target gene expression Treat_LNP->Gene_Expression Protein_Analysis 5. ELISA for IFN-β secretion Treat_LNP->Protein_Analysis

Caption: Experimental workflow for evaluating this compound-F LNPs.

References

The Advent of 93-O17S: A Technical Guide to STING Pathway Activation for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stimulator of interferon genes (STING) pathway has emerged as a critical nexus in the orchestration of innate and adaptive immunity, making it a highly attractive target for cancer immunotherapy. Activation of STING in antigen-presenting cells (APCs) can transform an immunologically "cold" tumor microenvironment into a "hot" one, primed for T-cell-mediated destruction. However, the effective intracellular delivery of STING agonists, such as cyclic GMP-AMP (cGAMP), remains a significant hurdle. This technical guide provides an in-depth overview of 93-O17S, a key component of a lipidoid nanoparticle (LNP) delivery system designed to overcome this challenge. We will delve into the mechanism of action, present key preclinical data, and provide detailed experimental protocols for the application of this compound in STING pathway activation, offering a comprehensive resource for researchers in the field.

Introduction: The Promise of STING Activation in Oncology

The cGAS-STING signaling pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1] Upon activation, STING triggers a cascade of signaling events, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2] This, in turn, promotes the maturation of dendritic cells (DCs), enhances the cross-presentation of tumor antigens, and recruits cytotoxic T lymphocytes to the tumor site.[3]

Despite the therapeutic potential of STING agonists, their clinical translation has been hampered by poor membrane permeability and rapid degradation.[4] The lipidoid nanoparticle this compound-F, incorporating the ionizable lipidoid this compound, has been developed to address these limitations by effectively encapsulating and delivering cGAMP to the cytoplasm of target cells.[5]

Mechanism of Action: this compound-F Mediated STING Activation

The this compound-F LNP system leverages a multi-component lipid formulation to facilitate the intracellular delivery of cGAMP. The cationic nature of the this compound lipidoid at acidic pH allows for the efficient encapsulation of the negatively charged cGAMP.[4] Once administered, the LNPs are taken up by cells, such as APCs, through endocytosis. The ionizable nature of this compound is crucial for endosomal escape; as the endosome acidifies, the lipidoid becomes protonated, leading to the disruption of the endosomal membrane and the release of cGAMP into the cytoplasm.[4]

Freed from the LNP, cGAMP binds to and activates the STING protein located on the endoplasmic reticulum. This initiates a signaling cascade that results in the phosphorylation of TBK1 and IRF3, leading to the transcription of type I interferons and other inflammatory genes.[2]

STING_Pathway_Activation This compound-F Mediated STING Pathway Activation cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP This compound-F LNP (encapsulating cGAMP) Endosome Endosome LNP->Endosome Endocytosis cGAMP cGAMP Endosome->cGAMP Endosomal Escape STING STING (on ER) cGAMP->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation p_IRF3 p-IRF3 Genes IFN-β, CXCL10 Genes p_IRF3->Genes Translocation mRNA Type I IFN & Cytokine mRNA Genes->mRNA Transcription Proteins Secreted Type I IFNs & Cytokines mRNA->Proteins Translation

Diagram 1: this compound-F mediated STING pathway activation.

Quantitative Preclinical Data

The efficacy of this compound-F in activating the STING pathway has been demonstrated in both in vitro and in vivo models. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro STING Pathway Activation

Cell LineTreatmentGeneFold Increase vs. ControlCitation
RAW264.7This compound-F/cGAMPifnb1~6.9[4]
DC2.4This compound-F/cGAMPifnb1~6.4[4]
RAW264.7This compound-F/cGAMPcxcl10>100[4]
DC2.4This compound-F/cGAMPcxcl10>100[4]

Table 2: In Vitro IFN-β Secretion

Cell LineTreatmentTime (hours)IFN-β Concentration (pg/mL)Citation
DC2.4This compound-F/cGAMP4~100[4]
DC2.4This compound-F/cGAMP24~250[4]
DC2.4Free cGAMP24<50[4]

Table 3: In Vivo Anti-Tumor Efficacy in B16F10 Melanoma Model

Treatment GroupOutcomeResultCitation
DOX + this compound-F/cGAMPTumor Eradication (Primary)35% of mice[5][6]
DOX + this compound-F/cGAMPSurvival Rate (Day 30)28.6%[5]
DOX + this compound-F/cGAMPComplete Recovery (Rechallenge)71% of mice[5][6]
DOX + Free cGAMPSurvival Rate (Day 25)0%[5]
This compound-F/cGAMP onlySurvival Rate (Day 25)0%[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound-F/cGAMP.

Formulation of this compound-F/cGAMP Lipidoid Nanoparticles

This protocol is a representative method based on common LNP formulation techniques. The precise molar ratios for this compound-F are not publicly available. A typical molar ratio for similar ionizable lipidoid nanoparticles is 50:10:38.5:1.5 (ionizable lipidoid:DSPC:cholesterol:PEG-lipid).[7] The formulation described in the primary literature for this compound-F consists of this compound, cholesterol, and DOPE.[4]

Materials:

  • Lipidoid this compound

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 2',3'-cGAMP

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Protocol:

  • Prepare a lipid stock solution in ethanol containing this compound, cholesterol, and DOPE at a desired molar ratio.

  • Prepare an aqueous solution of cGAMP in citrate buffer.

  • Set up the microfluidic mixing device with the lipid-ethanol solution in one inlet and the cGAMP-aqueous solution in the other.

  • Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

  • The resulting nanoparticle suspension is formed by rapid mixing, leading to the self-assembly of the LNPs with encapsulated cGAMP.

  • Dialyze the LNP suspension against PBS overnight at 4°C to remove ethanol and unencapsulated cGAMP.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering (DLS) and a nucleic acid quantification assay (e.g., RiboGreen).

In Vitro STING Activation Assay

Cell Lines:

  • RAW264.7 (macrophage-like)

  • DC2.4 (dendritic cell)

Protocol:

  • Seed RAW264.7 or DC2.4 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with this compound-F/cGAMP, free cGAMP, or empty this compound-F LNPs (as controls) at a final cGAMP concentration of 200 ng/mL.[5]

  • Incubate the cells for 4 hours for gene expression analysis or 24 hours for cytokine secretion analysis.

  • For Gene Expression (qPCR):

    • Lyse the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) using SYBR Green master mix and the following mouse-specific primers:

      • ifnb1 Forward: 5'-GCCTTTGCCATCCAAGAGATGC-3'[4]

      • ifnb1 Reverse: 5'-ACACTGTCTGCTGGTGGAGTTC-3'[4]

      • cxcl10 Forward: 5'-AGAACGGGTGCGCTGCAC-3'[8]

      • cxcl10 Reverse: 5'-CCTATGGCCCTGGGTCTCA-3'[8]

      • gapdh (housekeeping gene)

    • Calculate the relative gene expression using the ΔΔCt method.

  • For Cytokine Secretion (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of IFN-β using a commercially available ELISA kit according to the manufacturer's instructions.

In Vivo In Situ Vaccination in a B16F10 Melanoma Model

Animal Model:

  • C57BL/6 mice

Protocol:

  • Subcutaneously inject 5 x 10^5 B16F10 melanoma cells into the flank of C57BL/6 mice.

  • When tumors reach a palpable size (approximately 50-100 mm³), randomize the mice into treatment groups.

  • Day 0: Intratumorally inject doxorubicin (DOX) at a dose of 0.1 mg/kg body weight.[9]

  • Days 1 and 5: Intratumorally inject this compound-F/cGAMP at a dose equivalent to 20 µg of cGAMP per mouse.[9]

  • Monitor tumor growth every other day by measuring the length (L) and width (W) with calipers. Calculate tumor volume using the formula: V = (L x W²)/2.[9]

  • Monitor mouse survival. The humane endpoint is typically a tumor volume exceeding 2000 mm³.[5]

  • For Tumor Rechallenge: Mice that have been tumor-free for 30 days can be reinoculated with 2 x 10^5 B16F10 cells on the contralateral flank and monitored for tumor growth.[9]

InVivo_Workflow In Vivo In Situ Vaccination Workflow Start Start Tumor_Inoculation Subcutaneous inoculation of B16F10 cells in C57BL/6 mice Start->Tumor_Inoculation Tumor_Growth Allow tumors to grow to palpable size Tumor_Inoculation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Day_0 Day 0: Intratumoral injection of Doxorubicin (DOX) Randomization->Day_0 Day_1_5 Days 1 & 5: Intratumoral injection of This compound-F/cGAMP Day_0->Day_1_5 Monitoring Monitor tumor volume and mouse survival Day_1_5->Monitoring Rechallenge Tumor-free mice: Rechallenge with B16F10 cells Monitoring->Rechallenge If applicable End End Monitoring->End Rechallenge->End

References

An In-depth Technical Guide to 93-O17S and cGAMP Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The activation of the Stimulator of Interferon Genes (STING) pathway is a pivotal strategy in cancer immunotherapy, capable of transforming immunologically "cold" tumors into "hot" ones responsive to immune checkpoint inhibitors. Cyclic GMP-AMP (cGAMP), the endogenous ligand for STING, is a potent activator of this pathway. However, its therapeutic application is severely hampered by poor membrane permeability and rapid in vivo degradation.[1][2][3][4] This guide details the use of 93-O17S, a novel ionizable lipidoid, to create Lipid Nanoparticle (LNP) delivery systems that overcome these challenges. By encapsulating cGAMP, this compound-based LNPs facilitate its efficient cytosolic delivery to antigen-presenting cells (APCs), leading to robust STING activation and potent anti-tumor immune responses.[5][6][7] This document provides a comprehensive overview of the underlying signaling pathway, detailed experimental protocols, quantitative data from key studies, and visual diagrams to elucidate the mechanisms and workflows involved.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral infection or cellular damage.[8][9][10]

Mechanism of Action:

  • DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to dsDNA in the cytoplasm.[11][12]

  • cGAMP Synthesis: Upon binding DNA, cGAS is activated and catalyzes the synthesis of the second messenger 2’3’-cyclic guanosine monophosphate-adenosine monophosphate (2’3’-cGAMP) from ATP and GTP.[8][11][12]

  • STING Activation: cGAMP binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER).[8][13] This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[11][14]

  • Downstream Signaling: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[10][14] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[8][14]

  • Immune Response: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons (IFNs) and other pro-inflammatory cytokines.[8][10][14] This cytokine cascade promotes the activation of dendritic cells (DCs), enhances antigen presentation, and primes tumor-specific CD8+ T cells, initiating a powerful anti-tumor immune response.[3][10]

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Binds STING_act Activated STING (Oligomerized) STING->STING_act Translocates TBK1 TBK1 STING_act->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 ISRE ISRE Genes pIRF3->ISRE Drives Transcription IFN Type I IFNs & Pro-inflammatory Cytokines ISRE->IFN Anti-tumor Immunity Anti-tumor Immunity IFN->Anti-tumor Immunity APC Activation APC Activation IFN->APC Activation T-Cell Priming T-Cell Priming IFN->T-Cell Priming

Caption: The cGAS-STING signaling pathway. (Max-width: 760px)

This compound: An Ionizable Lipidoid for cGAMP Delivery

The primary obstacle to using cGAMP as a therapeutic is its anionic, hydrophilic nature, which prevents it from passively crossing cell membranes to reach the cytosolic STING protein.[3] Furthermore, it is susceptible to rapid enzymatic degradation.[3]

This compound is a chalcogen-containing, ionizable cationic lipidoid designed specifically for the formulation of LNPs to deliver nucleic acids and small molecules.[15][16] Its key feature is an imidazolyl group that provides a pKa in the range of 6.0-7.0.[17] This property allows the LNP to be neutrally charged at physiological pH (reducing toxicity and non-specific interactions in the bloodstream) but to become positively charged in the acidic environment of the endosome. This charge switch is critical for interacting with the anionic endosomal membrane and facilitating the release of the encapsulated cargo into the cytoplasm.[17]

LNPs containing this compound have been successfully used for the intratumoral delivery of cGAMP to enhance the cross-presentation of tumor antigens and activate the STING pathway in murine melanoma models.[5][16]

Data Presentation: Formulation and Efficacy

Quantitative data from studies utilizing this compound/cGAMP LNPs are summarized below for clear comparison.

Table 1: Physicochemical Properties of this compound-F/cGAMP LNPs

Formulation Component Molar Ratio (this compound-F:Cholesterol:DOPE) cGAMP Loading (wt%) Size (nm) Polydispersity Index (PDI) Zeta Potential (mV)
This compound-F/cGAMP 35:45:20 ~2.5% ~100-150 ~0.1-0.2 +30 to +40

Data synthesized from descriptions in cited literature.[5][6]

Table 2: In Vitro STING Pathway Activation

Cell Line Treatment Fold Increase in ifnb1 Expression (vs. PBS) Fold Increase in cxcl10 Expression (vs. PBS) IFN-β Concentration (pg/mL) at 24h
RAW264.7 Free cGAMP Modest Increase Modest Increase -
This compound-F/cGAMP ~6.9x >100x -
DC2.4 Free cGAMP Modest Increase Modest Increase ~50
This compound-F/cGAMP ~6.4x >100x ~250

Data is based on experiments where cells were treated with formulations equivalent to 200 ng/mL of cGAMP.[6]

Table 3: In Vivo Anti-Tumor Efficacy in B16F10 Melanoma Model

Treatment Group Key Outcome Quantitative Result
This compound-F/OVA + cGAMP OVA-specific CD8+ T cells in spleen ~1.8% of total CD8+ T cells
In vivo OVA-specific cell killing ~70%
DOX + this compound-F/cGAMP Tumor Eradication (Primary) 2 of 7 mice (28.6%)
Overall Survival (Primary) Significantly extended vs. controls
Tumor Eradication (Rechallenge) 5 of 7 mice (71%)

The in situ vaccination model involves pretreatment with doxorubicin (DOX) to induce tumor antigen release, followed by intratumoral injection of the LNP formulation.[5][7][18]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings.

LNP Formulation and cGAMP Encapsulation

A common method for preparing this compound/cGAMP LNPs is through microfluidic mixing, which allows for rapid, reproducible, and scalable production.

Protocol:

  • Lipid Mixture Preparation: Dissolve this compound, cholesterol, and a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol to create the organic phase.[5][17][19]

  • Aqueous Phase Preparation: Dissolve cGAMP in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0). The acidic pH ensures that the ionizable lipid is protonated and can electrostatically interact with the anionic cGAMP.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the cGAMP-aqueous solution into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

  • Nanoprecipitation: Pump the two phases through the microfluidic device at a controlled flow rate ratio, typically 3:1 (aqueous:organic). The rapid mixing induces nanoprecipitation, where the lipids self-assemble around the cGAMP core to form LNPs.[20]

  • Purification and Buffer Exchange: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS, pH 7.4) using appropriate molecular weight cut-off (MWCO) tubing. This step removes unencapsulated cGAMP and ethanol and neutralizes the pH for in vivo use.[20]

  • Characterization: Analyze the final LNP suspension for particle size and polydispersity using Dynamic Light Scattering (DLS) and for zeta potential using Laser Doppler Velocimetry. Determine encapsulation efficiency by separating free from encapsulated cGAMP (e.g., via spin columns) and quantifying the cGAMP amount using a suitable assay like HPLC.

G cluster_prep Phase Preparation cluster_process LNP Formation & Purification lipids Lipid Mix (this compound, Cholesterol, DOPE) in Ethanol mixer Microfluidic Mixer lipids->mixer aqueous cGAMP in Acidic Buffer (pH 4) aqueous->mixer dialysis Dialysis vs. PBS (pH 7.4) mixer->dialysis Self-Assembly final_lnp Purified this compound/cGAMP LNPs dialysis->final_lnp Purification & Buffer Exchange Cytosolic Delivery Cytosolic Delivery final_lnp->Cytosolic Delivery STING Activation STING Activation final_lnp->STING Activation

Caption: LNP formulation and cGAMP delivery workflow. (Max-width: 760px)
In Vitro STING Activation Assay

This protocol quantifies the ability of LNP-delivered cGAMP to activate the STING pathway in immune cells.

Protocol:

  • Cell Culture: Seed antigen-presenting cells, such as RAW264.7 macrophages or DC2.4 dendritic cells, in appropriate well plates and allow them to adhere.[5][6]

  • Treatment: Treat the cells with different formulations: PBS (negative control), free cGAMP, empty LNPs, and this compound/cGAMP LNPs for a specified duration (e.g., 4 to 24 hours).[6]

  • RNA Extraction and qRT-PCR: After incubation, lyse the cells and extract total RNA. Perform reverse transcription to synthesize cDNA. Use quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of STING target genes, such as ifnb1 and cxcl10. Normalize expression to a housekeeping gene (e.g., GAPDH).[6]

  • Cytokine Quantification (ELISA): Collect the cell culture supernatant after treatment. Use an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for IFN-β to quantify the concentration of the secreted protein, a direct product of STING activation.[6]

In Vivo Anti-Tumor Efficacy Study

This protocol outlines the steps for evaluating the therapeutic efficacy of the delivery system in a syngeneic tumor model.

Protocol:

  • Tumor Inoculation: Subcutaneously inject B16F10 melanoma cells into the flank of C57BL/6 mice. Allow tumors to establish and grow to a palpable size (e.g., 50-80 mm³).[18][21]

  • In Situ Vaccination Regimen:

    • Day 0: Administer an intratumoral injection of a chemotherapeutic agent like doxorubicin (DOX). This induces immunogenic cell death and the release of tumor-associated antigens (TAAs).[5][18]

    • Days 1, 3, 5: Administer intratumoral injections of the this compound-F/cGAMP LNP formulation. The LNPs capture the released TAAs while co-delivering cGAMP to activate APCs in the tumor microenvironment and draining lymph nodes.[5][18]

  • Monitoring and Endpoints:

    • Tumor Growth: Measure tumor volume every 48 hours using calipers.[18]

    • Survival: Monitor the mice for humane endpoints and record survival data to generate Kaplan-Meier curves.[18]

    • Immunological Memory (Rechallenge): In mice that achieve complete tumor regression, inject a new dose of B16F10 cells on the opposite flank and monitor for tumor growth to assess the establishment of long-term immune memory.[7][18]

  • Immunophenotyping (Optional): At selected time points, tumors and spleens can be harvested, processed into single-cell suspensions, and analyzed by flow cytometry to quantify the infiltration and activation status of immune cells (e.g., CD8+ T cells, CD4+ T cells, NK cells).

G cluster_setup Model Setup cluster_treatment Treatment Regimen cluster_analysis Data Analysis & Endpoints inoculate Subcutaneous B16F10 Tumor Inoculation in C57BL/6 Mice growth Tumor Growth to ~50-80 mm³ inoculate->growth dox Day 0: Intratumoral DOX (TAA Release) growth->dox lnp Days 1, 3, 5: Intratumoral This compound/cGAMP LNP dox->lnp volume Tumor Volume Measurement lnp->volume survival Survival Analysis (Kaplan-Meier) lnp->survival rechallenge Tumor Rechallenge (Immune Memory) lnp->rechallenge

Caption: Logical workflow for an in vivo anti-tumor study. (Max-width: 760px)

References

Lipidoid Nanoparticles as a Vanguard in Immunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of nanotechnology and immunology has paved the way for groundbreaking therapeutic strategies. Among the most promising innovations are lipidoid nanoparticles (LNPs), which have emerged as a versatile and potent platform for delivering immunomodulatory payloads. Their success, exemplified by their critical role in mRNA-based COVID-19 vaccines, has catalyzed extensive research into their application for a spectrum of immunotherapies, particularly in the realms of oncology and infectious diseases. This in-depth technical guide provides a comprehensive overview of the core principles of LNP-based immunotherapy, detailing their formulation, mechanisms of action, and the experimental methodologies pivotal for their development and evaluation.

Core Concepts of Lipidoid Nanoparticles in Immunotherapy

Lipidoid nanoparticles are non-viral gene delivery systems composed of a unique class of ionizable lipids, often combined with other lipid components such as phospholipids, cholesterol, and PEGylated lipids.[1][2] These components self-assemble with nucleic acid payloads—like messenger RNA (mRNA) or small interfering RNA (siRNA)—to form nanoparticles typically ranging from 80 to 120 nm in diameter.[3]

The key to their efficacy lies in the ionizable lipidoids. At an acidic pH, such as during formulation or within the endosome of a cell, these lipids become protonated and thus positively charged, facilitating the encapsulation of negatively charged nucleic acids and their subsequent release into the cytoplasm.[2][4] At physiological pH, they remain largely neutral, which reduces systemic toxicity.[2] This pH-responsive behavior is crucial for efficient endosomal escape, a major hurdle in nucleic acid delivery.[4]

In the context of immunotherapy, LNPs serve two primary functions:

  • Delivery Vehicle: They protect the nucleic acid cargo from degradation by nucleases in the bloodstream and facilitate its uptake by target cells, such as antigen-presenting cells (APCs).[2]

  • Inherent Adjuvant: The LNP components themselves can stimulate innate immune pathways, acting as an adjuvant to enhance the overall immune response.[1]

Data Presentation: Comparative Analysis of LNP Formulations

The following tables summarize quantitative data from various preclinical studies, offering a comparative look at different LNP formulations and their performance in immunotherapy applications.

Table 1: Physicochemical Properties of LNP Formulations

LNP FormulationIonizable LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
C12-200 LNPC12-20035:16:46.5:2.51020.15892.3[5][6]
ALC-0315 LNPALC-031550:10:38.5:1.5~80-100< 0.1>95[7]
SM-102 LNPSM-10250:10:38.5:1.5~80-100< 0.1>95[8]
DSPC/β-sitosterol LNPSM-10210:38.5:50:1.5111 ± 7.5≤0.1~95[1][3]
DOPE-containing LNPSM-10210:38.5:50:1.5~85-100≤0.1~95[3]

Table 2: In Vivo Delivery and Expression Efficiency

LNP FormulationPayloadAnimal ModelAdministration RouteTarget OrganPeak Expression TimeLuciferase Expression (Total Flux, photons/second)Reference
C12-200 LNPLuciferase mRNAC57BL/6 MiceIntravenousLiver6 hoursNot specified[5]
ALC-0315 LNP (5% DMG-PEG)Luciferase mRNAMiceIntravenousSpleen6 hours~1x10^9[9]
DSPC/Chol LNPFirefly Luciferase mRNABALB/c MiceIntramuscularInjection site6 hours~1x10^8[1]
LNP A4Luciferase mRNAPregnant MiceIntravenousPlacenta4 hoursNot specified[4]

Table 3: Immunological Response and Anti-Tumor Efficacy

LNP FormulationTherapeutic ApproachTumor ModelCytokine Induction (at 24h)Tumor Growth InhibitionSurvival BenefitReference
93-O17S-F/cGAMPIn situ vaccine (STING agonist)B16F10 MelanomaIFN-β, CXCL10 (gene expression)Significant inhibitionNot specified[10]
ARAC (PD-L1 Ab + Volasertib)Checkpoint inhibitor + PLK1 inhibitorLLC-JSP Lung CancerNot specifiedSignificant reductionProlonged survival[11][12]
DLNP (CRISPR/Cas13a)PD-L1 knockdown4T1 Breast CancerTNF-α, IFN-γ, IL-2 (in tumor)Significant inhibitionIncreased survival[13]
mRNA-4157 (Personalized vaccine)Neoantigen vaccineResected high-risk melanomaNot specifiedNot applicable79% 18-month RFS (with pembrolizumab)[14]
Heterocyclic Lipid LNPmRNA vaccineMelanoma, HPV-relatedSTING activationTumor growth inhibitionProlonged survival

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of lipidoid nanoparticles for immunotherapy.

LNP Synthesis via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipidoid (e.g., C12-200, ALC-0315, SM-102) dissolved in ethanol.

  • Helper lipid (e.g., DSPC, DOPE) dissolved in ethanol.[1]

  • Cholesterol dissolved in ethanol.

  • PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol.

  • mRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).[4]

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Dialysis cassettes (e.g., 10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve each lipid component in 100% ethanol to the desired stock concentration.

  • Prepare Organic Phase: Combine the calculated volumes of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid stock solutions in a sterile tube to achieve the desired molar ratio.

  • Prepare Aqueous Phase: Dilute the mRNA stock solution in the citrate buffer to the desired concentration.

  • Microfluidic Mixing: a. Load the organic phase into one syringe and the aqueous phase into another. b. Set the flow rate ratio on the microfluidic device (typically 3:1 aqueous to organic). c. Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Dialysis: a. Transfer the formulated LNP solution into a dialysis cassette. b. Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and unencapsulated mRNA.

  • Sterilization and Storage: a. Sterilize the LNP suspension by passing it through a 0.22 µm filter. b. Store the final LNP formulation at 4°C.

LNP Characterization

3.2.1. Size and Polydispersity Index (PDI) Measurement

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The size is calculated from the diffusion coefficient using the Stokes-Einstein equation. PDI is a measure of the heterogeneity of particle sizes.

Procedure:

  • Dilute a small aliquot of the LNP suspension in PBS to an appropriate concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).

  • Set the measurement parameters (e.g., temperature, dispersant viscosity).

  • Perform the measurement to obtain the Z-average diameter and PDI.

3.2.2. Zeta Potential Measurement

Principle: Electrophoretic Light Scattering (ELS) measures the velocity of charged particles in an electric field. The zeta potential is calculated from the electrophoretic mobility using the Henry equation.

Procedure:

  • Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to avoid charge screening effects.

  • Load the sample into a specialized zeta potential cuvette with electrodes.

  • Place the cuvette in the ELS instrument.

  • Apply an electric field and measure the particle velocity to determine the zeta potential.

3.2.3. mRNA Encapsulation Efficiency Quantification

Principle: A fluorescent dye (e.g., RiboGreen) is used, which exhibits a significant increase in fluorescence upon binding to nucleic acids. The encapsulation efficiency is determined by measuring the fluorescence before and after lysing the LNPs with a detergent.

Procedure:

  • Prepare two sets of LNP samples diluted in TE buffer.

  • To one set of samples, add a detergent (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA (total mRNA). The other set remains untreated (free mRNA).

  • Add the RiboGreen reagent to both sets of samples and to a standard curve of known mRNA concentrations.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the concentration of free and total mRNA using the standard curve.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100

In Vitro Transfection Assay

This protocol outlines the procedure for assessing the transfection efficiency of mRNA-LNPs in a cell line.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa, or an immune cell line).

  • Complete cell culture medium.

  • mRNA-LNPs encoding a reporter protein (e.g., Luciferase or GFP).

  • 96-well plates.

  • Assay reagent for the reporter protein (e.g., Luciferase assay substrate).

  • Plate reader (for luminescence or fluorescence).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Treatment: a. Dilute the mRNA-LNPs in complete cell culture medium to the desired concentrations. b. Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

  • Quantification of Protein Expression: a. For luciferase, lyse the cells and add the luciferase assay reagent. Measure the luminescence using a plate reader. b. For GFP, the expression can be quantified by flow cytometry or fluorescence microscopy.

In Vivo Biodistribution Study

This protocol describes how to assess the in vivo distribution of LNPs in an animal model.

Materials:

  • Animal model (e.g., C57BL/6 mice).

  • LNPs encapsulating mRNA encoding a reporter protein (e.g., Luciferase) or labeled with a fluorescent dye.

  • In vivo imaging system (IVIS).

  • Anesthesia (e.g., isoflurane).

  • Luciferin substrate (for luciferase-based imaging).

Procedure:

  • Animal Administration: Administer the LNPs to the mice via the desired route (e.g., intravenous, intramuscular).

  • In Vivo Imaging: a. At various time points post-administration, anesthetize the mice. b. If using luciferase, inject the luciferin substrate intraperitoneally and wait for it to distribute. c. Place the mouse in the IVIS chamber and acquire bioluminescence or fluorescence images.

  • Ex Vivo Organ Imaging: a. At the final time point, euthanize the mice. b. Excise the organs of interest (e.g., liver, spleen, lungs, tumor). c. Arrange the organs in a petri dish and image them using the IVIS to quantify the signal in each organ.

Quantification of Cytokine Induction

This protocol describes how to measure cytokine levels following LNP administration.

Materials:

  • Animal model (e.g., BALB/c mice).

  • LNPs for immunotherapy.

  • Blood collection tubes.

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IFN-γ).

  • Plate reader.

Procedure:

  • Animal Treatment: Administer the LNPs to the mice.

  • Sample Collection: At predetermined time points (e.g., 4, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding.

  • Serum/Plasma Preparation: Process the blood to obtain serum or plasma.

  • ELISA: a. Perform the ELISA according to the manufacturer's instructions. b. Briefly, coat a 96-well plate with a capture antibody for the cytokine of interest. c. Add the serum/plasma samples and standards to the wells. d. Add a detection antibody conjugated to an enzyme. e. Add a substrate that produces a colorimetric or chemiluminescent signal. f. Measure the signal using a plate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Visualization of Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate crucial signaling pathways activated by LNPs and a typical experimental workflow for their development.

Signaling Pathways

Lipidoid nanoparticles can trigger innate immune signaling pathways, contributing to their adjuvant effect. The two primary pathways involved are the Toll-like receptor (TLR) pathway and the STING (Stimulator of Interferon Genes) pathway.

TLR_Signaling_Pathway TLR Signaling Pathway Activation by LNPs LNP Lipidoid Nanoparticle TLR4 TLR4 LNP->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRIF TRIF TLR4->TRIF Recruits NFkB NF-κB Activation MyD88->NFkB IRFs IRF3/7 Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription TypeIFN Type I Interferons (IFN-α/β) IRFs->TypeIFN Induces Transcription

Caption: TLR4 signaling pathway activated by lipidoid nanoparticles.

STING_Signaling_Pathway STING Signaling Pathway Activation by LNP-delivered cGAMP LNP_cGAMP LNP carrying cGAMP Endosome Endosome LNP_cGAMP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (cGAMP release) STING STING (on ER) Cytoplasm->STING cGAMP binds to TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P Phosphorylated IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Translocates to TypeIFN Type I Interferon Genes Nucleus->TypeIFN Induces Transcription

Caption: STING pathway activation by LNP-delivered cGAMP.

Experimental Workflow

The development of an LNP-based immunotherapy follows a structured workflow, from initial design to preclinical validation.

Experimental_Workflow Experimental Workflow for LNP-based Immunotherapy Development cluster_Formulation 1. Formulation & Characterization cluster_InVitro 2. In Vitro Evaluation cluster_InVivo 3. In Vivo Preclinical Studies Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) Formulation->Characterization Transfection Transfection Efficiency (Reporter Gene Assay) Characterization->Transfection Cytotoxicity Cytotoxicity Assay Transfection->Cytotoxicity Uptake Cellular Uptake Studies Cytotoxicity->Uptake Biodistribution Biodistribution (IVIS Imaging) Uptake->Biodistribution Efficacy Anti-Tumor Efficacy (Tumor Growth, Survival) Biodistribution->Efficacy Immunogenicity Immunological Analysis (Cytokine Profiling, T-cell response) Efficacy->Immunogenicity

Caption: A typical experimental workflow for LNP immunotherapy.

Conclusion

Lipidoid nanoparticles represent a transformative technology in the field of immunotherapy. Their modular nature allows for the tuning of physicochemical properties to optimize delivery and immunogenicity for specific applications. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to harness the full potential of this powerful platform. As our understanding of the intricate interactions between LNPs and the immune system deepens, we can anticipate the development of even more sophisticated and effective LNP-based immunotherapies for a wide range of diseases.

References

In-Depth Technical Guide: 93-O17S for Enhancing Tumor Antigen Presentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipidoid nanoparticle 93-O17S-F and its application in an in situ cancer vaccination strategy. The core of this approach lies in the nanoparticle's ability to enhance the cross-presentation of tumor antigens and activate the STING (Stimulator of Interferon Genes) pathway, thereby mounting a robust anti-tumor immune response.

Core Concept: In Situ Cancer Vaccination with this compound-F

The this compound-F lipidoid nanoparticle (LNP) is a key component of an in situ vaccination strategy designed to overcome the challenges of low cross-presentation of tumor antigens and the immunosuppressive tumor microenvironment.[1] This method involves the direct intratumoral injection of this compound-F formulated with cGAMP, a STING agonist, following a pretreatment with a low dose of doxorubicin.[1]

The doxorubicin pretreatment induces immunogenic cell death, leading to the release of tumor-associated antigens (TAAs). The positively charged this compound-F LNP then captures these released TAAs through electrostatic interactions.[1] Subsequently, the LNP, now carrying both the tumor antigens and the STING agonist cGAMP, is taken up by antigen-presenting cells (APCs). Inside the APCs, this compound-F facilitates the escape of its cargo from the endosome into the cytoplasm. This cytoplasmic delivery of TAAs enhances their cross-presentation on MHC class I molecules, leading to the activation of cytotoxic CD8+ T cells. Simultaneously, the released cGAMP activates the STING pathway, further promoting an anti-tumor immune response.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the pivotal study by Chen et al., 2021, demonstrating the efficacy of the this compound-F/cGAMP in situ vaccination strategy.

Table 1: In Vivo Anti-Tumor Efficacy in B16F10 Melanoma Model

Treatment GroupMean Tumor Volume (mm³) at Day 10Percentage of Tumor-Free Mice (Primary Tumor)Percentage of Tumor-Free Mice (Rechallenge)
PBS>20000%Not Applicable
Doxorubicin~15000%Not Applicable
This compound-F/cGAMP~10000%Not Applicable
Dox + cGAMP~12000%Not Applicable
Dox + this compound-F/cGAMP <500 35% 71%

Data extracted and compiled from Chen et al., Sci. Adv. 2021; 7: eabf1244.[1]

Table 2: In Vitro STING Pathway Activation

Treatment GroupRelative ifnb1 Gene Expression (fold change) in DC2.4 cellsRelative cxcl10 Gene Expression (fold change) in DC2.4 cellsIFN-β Secretion (pg/mL) in DC2.4 cells (24h)
PBS~1~1<50
Free cGAMP~10~20~100
This compound-F~2~5<50
This compound-F/cGAMP >100 >100 >400

Data extracted and compiled from Chen et al., Sci. Adv. 2021; 7: eabf1244.[1]

Experimental Protocols

Preparation of this compound-F/cGAMP Lipidoid Nanoparticles

Materials:

  • Lipidoid this compound

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • C16-PEG2000-Ceramide

  • cGAMP (2'3'-cGAMP)

  • Ethanol

  • Nuclease-free water

Protocol:

  • Prepare a lipid stock solution in ethanol containing this compound, cholesterol, DOPE, and C16-PEG2000-Ceramide at a molar ratio of 35:45:18:2.

  • Prepare an aqueous solution of cGAMP in nuclease-free water.

  • Rapidly mix the lipid-ethanol solution with the cGAMP aqueous solution at a volume ratio of 1:3 using a microfluidic mixing device or by rapid vortexing. The final cGAMP concentration should be optimized based on the desired loading.

  • Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS) for at least 2 hours to remove ethanol and unloaded cGAMP.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of cGAMP can be determined using a fluorescently labeled cGAMP analog or by a suitable quantification assay after LNP disruption.

In Vivo B16F10 Melanoma Model and In Situ Vaccination

Materials and Animals:

  • C57BL/6 mice (female, 6-8 weeks old)

  • B16F10 melanoma cells

  • Doxorubicin hydrochloride

  • This compound-F/cGAMP LNPs

  • Phosphate-buffered saline (PBS)

Protocol:

  • Subcutaneously inject 5 x 10^5 B16F10 cells in 100 µL of PBS into the right flank of each mouse.

  • Allow tumors to grow to a palpable size (approximately 50-100 mm³).

  • On day 0, administer a single intratumoral injection of doxorubicin (1 mg/kg) in 20 µL of PBS.

  • On day 1 and day 5, administer intratumoral injections of this compound-F/cGAMP LNPs (containing 5 µg of cGAMP) in 20 µL of PBS.

  • Monitor tumor growth every two days by measuring the tumor dimensions with calipers and calculating the volume using the formula: Volume = (length × width²) / 2.

  • For the rechallenge experiment, mice that were tumor-free for 30 days after the primary tumor inoculation were subcutaneously injected with 2 x 10^5 B16F10 cells in the left flank.

  • Monitor the survival and tumor growth in the rechallenged mice.

In Vitro OT-I CD8+ T Cell Activation Assay

Materials:

  • OT-I transgenic mice (with CD8+ T cells specific for the OVA257-264 peptide presented by H-2Kb)

  • DC2.4 cells (dendritic cell line)

  • Ovalbumin (OVA) protein

  • This compound-F LNPs

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

  • Anti-CD8, anti-CD69, and anti-IFN-γ antibodies for flow cytometry

Protocol:

  • Culture DC2.4 cells and pulse them with either free OVA (100 µg/mL) or this compound-F/OVA LNPs (containing 10 µg/mL OVA) for 4 hours.

  • Isolate splenocytes from OT-I mice and enrich for CD8+ T cells using a negative selection kit.

  • Co-culture the OVA-pulsed DC2.4 cells with the isolated OT-I CD8+ T cells at a ratio of 1:5 for 72 hours.

  • After co-culture, harvest the cells and stain with fluorescently labeled antibodies against CD8 and the activation marker CD69.

  • For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of co-culture. Then, fix and permeabilize the cells before staining for intracellular IFN-γ.

  • Analyze the expression of CD69 and IFN-γ in the CD8+ T cell population using a flow cytometer.

Visualizations: Signaling Pathways and Experimental Workflows

STING_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 93_O17S_F_cGAMP This compound-F/cGAMP LNP Endosome Endosome 93_O17S_F_cGAMP->Endosome Endocytosis cGAMP cGAMP Endosome->cGAMP Endosomal Escape STING STING (on ER) cGAMP->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation p_IRF3 p-IRF3 IRF3->p_IRF3 IFN_Genes Interferon Gene Transcription p_IRF3->IFN_Genes Translocation IFN_beta IFN-β Secretion IFN_Genes->IFN_beta

Caption: STING signaling pathway activated by this compound-F/cGAMP.

In_Situ_Vaccination_Workflow cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_response Immune Response Tumor B16F10 Tumor Doxorubicin Doxorubicin Injection (Day 0) Tumor->Doxorubicin Apoptotic_Cells Apoptotic Tumor Cells Doxorubicin->Apoptotic_Cells Induces Immunogenic Cell Death TAA Tumor-Associated Antigens (TAAs) Apoptotic_Cells->TAA Release LNP_TAA TAA-bound LNP TAA->LNP_TAA 93_O17S_F_cGAMP This compound-F/cGAMP Injection (Day 1 & 5) 93_O17S_F_cGAMP->LNP_TAA Captures APC Antigen-Presenting Cell (APC) LNP_TAA->APC Uptake Cross_Presentation TAA Cross-Presentation (MHC Class I) APC->Cross_Presentation Processes & Presents CD8_T_Cell CD8+ T Cell Cross_Presentation->CD8_T_Cell Activates Activated_CTL Activated Cytotoxic T Lymphocyte (CTL) CD8_T_Cell->Activated_CTL Tumor_Lysis Tumor Cell Lysis Activated_CTL->Tumor_Lysis

Caption: Experimental workflow for in situ cancer vaccination.

References

Foundational Research on Ionizable Lipidoids in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizable lipidoids have emerged as a cornerstone of advanced drug delivery systems, particularly for nucleic acid-based therapeutics in oncology. Their unique pH-dependent charge allows for efficient encapsulation of negatively charged payloads like mRNA and siRNA at an acidic pH and a near-neutral surface charge at physiological pH, minimizing toxicity and enhancing stability in circulation. Upon endocytosis into cancer cells, the acidic environment of the endosome protonates the ionizable lipidoid, facilitating endosomal escape and the release of the therapeutic cargo into the cytoplasm. This mechanism has paved the way for novel cancer treatments, including cancer vaccines and therapies targeting key oncogenic signaling pathways. This technical guide provides an in-depth overview of the foundational research in this field, focusing on quantitative data, detailed experimental protocols, and the underlying biological pathways.

Data Presentation: Physicochemical Properties and In Vivo Efficacy of Ionizable Lipidoid Nanoparticles

The following tables summarize key quantitative data from foundational studies on ionizable lipidoid nanoparticles (LNPs) in oncology.

Table 1: Formulation Composition and Physicochemical Characteristics of Ionizable Lipidoid Nanoparticles

Ionizable LipidoidHelper Lipid(s)Cholesterol (mol%)PEG-Lipid (mol%)Molar Ratio (Ionizable:Helper:Chol:PEG)Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)pKaReference
DLin-MC3-DMADSPC38.5DMG-PEG200050:10:38.5:1.5~80<0.2Near-neutral>90%6.44[1]
ALC-0315DSPC38.5ALC-015950:10:38.5:1.5<100<0.2Near-neutral>90%6.09[2][3]
SM-102DSPC38.5DMG-PEG200050:10:38.5:1.5<100<0.2Near-neutral>90%6.6-6.9[2][3]
C12-200DOPE38.5C14-PEG200050:10:38.5:1.5100-200<0.2Near-neutral>90%-[4]
DOTAPDSPC38.5DMG-PEG50:10:38.5:1.5<100<0.2->90%-[2]

Table 2: In Vitro and In Vivo Performance of Ionizable Lipidoid Nanoparticles in Oncology Models

Ionizable LipidoidTherapeutic PayloadCancer ModelAdministration RouteKey Finding(s)Reference
DLin-MC3-DMATTR siRNA--ED50 of 0.005 mg/kg for hepatic gene silencing.[5]
ALC-0315eGFP mRNAHEK293 cells, MiceIn vitro, IntramuscularHigh in vivo mRNA expression.[3]
SM-102eGFP mRNAHEK293 cells, MiceIn vitro, IntramuscularHighest in vitro mRNA expression among tested lipids.[3]
UnnamedCaspase-3 mRNA4T1 tumor-bearing miceIntratumoralSignificantly reduced and sustained tumor burden.[6]
UnnamedTRAIL mRNAColon cancer xenograftIntratumoralInhibited colon cancer progression.
PLN-formulated ICLsFluorescent lipidGlioblastoma animal modelIntravenous>82% of tumor's extravascular area was positive for lipid fluorescence after 1 hour.[7]

Experimental Protocols

Detailed methodologies for key experiments in the foundational research of ionizable lipidoids in oncology are provided below.

Synthesis of Ionizable Lipidoids

While specific synthesis routes are often proprietary, a general approach for synthesizing novel ionizable lipids involves multi-component reactions. For example, a Passerini three-component reaction (P-3CR) can be employed for the modular synthesis of biodegradable ionizable lipids. This allows for the rapid generation of a library of lipids with varied head, linker, and tail groups to screen for optimal mRNA delivery performance.

Formulation of Ionizable Lipidoid Nanoparticles (LNPs)

LNPs are typically formulated using a microfluidic mixing technique.

  • Materials:

    • Ionizable lipidoid (e.g., SM-102)

    • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

    • Cholesterol

    • PEG-lipid (e.g., 1,2-dimyristoyl-sn-glyceryl-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMG-PEG2000)

    • Nucleic acid payload (mRNA or siRNA)

    • Ethanol

    • Citrate buffer (pH 4.0)

    • Phosphate-buffered saline (PBS, pH 7.4)

  • Procedure:

    • Prepare a lipid mixture in ethanol containing the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).[2]

    • Dissolve the nucleic acid payload in citrate buffer (pH 4.0).

    • Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a specific flow rate ratio (e.g., 3:1 aqueous to organic).

    • The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.

Characterization of LNPs
  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the LNP suspension in PBS.

    • Measure the hydrodynamic diameter (size) and PDI using DLS.

    • Measure the surface charge (zeta potential) using the same instrument. For accurate zeta potential measurements, it is recommended to use diluted PBS (e.g., 0.1x PBS).[8]

  • Assay: Quant-iT RiboGreen RNA assay.

  • Procedure: [4][9]

    • Prepare two sets of LNP samples.

    • In the first set, dilute the LNPs in a TE buffer to measure the amount of unencapsulated (free) mRNA.

    • In the second set, dilute the LNPs in a TE buffer containing a detergent (e.g., 1% Triton X-100) to disrupt the nanoparticles and measure the total mRNA.

    • Add the RiboGreen reagent to both sets and measure the fluorescence (excitation ~480 nm, emission ~520 nm).

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100

  • Assay: 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) fluorescence assay.[10][11][12]

  • Procedure:

    • Prepare a series of buffers with a pH range from 3 to 10.

    • Dilute the LNPs in each buffer solution.

    • Add TNS solution to each sample. TNS is a fluorescent probe that exhibits increased fluorescence upon binding to the protonated (positively charged) ionizable lipid.

    • Measure the fluorescence intensity at an excitation wavelength of ~321-325 nm and an emission wavelength of ~445-450 nm.

    • Plot the fluorescence intensity against the pH.

    • The apparent pKa is the pH at which 50% of the maximum fluorescence is observed.

In Vitro Evaluation
  • Maintain cancer cell lines (e.g., HeLa, HepG2, B16F10) in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Procedure: [4]

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with LNPs encapsulating a reporter mRNA (e.g., luciferase or GFP) at various concentrations.

    • Incubate for a specified period (e.g., 24 hours).

    • For luciferase, lyse the cells and measure luminescence using a luciferase assay kit. For GFP, measure fluorescence using a flow cytometer or fluorescence microscope.

  • Assay: MTT or CellTiter-Glo Luminescent Cell Viability Assay.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat the cells with a range of LNP concentrations.

    • Incubate for a defined period (e.g., 24-72 hours).

    • Add the assay reagent and measure absorbance or luminescence according to the manufacturer's protocol to determine cell viability.

In Vivo Evaluation in Murine Cancer Models
  • Animal Model: Use immunodeficient mice (e.g., NSG) for human cancer cell line xenografts or syngeneic models (e.g., C57BL/6 mice for B16F10 melanoma).[13][14]

  • Procedure: [13][14]

    • Inoculate mice with cancer cells subcutaneously or orthotopically.

    • Once tumors are established, administer LNP-encapsulated therapeutic mRNA or siRNA via a relevant route (e.g., intravenous, intratumoral).

    • Monitor tumor growth over time using calipers.

    • At the end of the study, euthanize the mice and harvest tumors and major organs for further analysis (e.g., biodistribution of the LNP, target gene knockdown, or therapeutic protein expression).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by ionizable lipidoid-based therapies in oncology and a general experimental workflow.

Experimental_Workflow cluster_Formulation LNP Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Studies Lipid_Synthesis Ionizable Lipidoid Synthesis LNP_Formulation Microfluidic Mixing of Lipids and mRNA/siRNA Lipid_Synthesis->LNP_Formulation Characterization Characterization (Size, PDI, Zeta, pKa, EE) LNP_Formulation->Characterization Transfection Transfection Efficiency Characterization->Transfection Treatment LNP Administration Characterization->Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Transfection Cytotoxicity Cytotoxicity Assay Cell_Culture->Cytotoxicity Animal_Model Tumor Xenograft/ Syngeneic Model Animal_Model->Treatment Efficacy Tumor Growth Inhibition Assessment Treatment->Efficacy

Caption: General experimental workflow for the development and evaluation of ionizable lipidoid nanoparticles in oncology.

Intracellular_Delivery_Pathway Extracellular Extracellular Space (LNP with neutral charge) Endocytosis Endocytosis Extracellular->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Endosomal_Escape Endosomal Escape (Lipidoid Protonation) Early_Endosome->Endosomal_Escape Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Late_Endosome->Endosomal_Escape Cytoplasm Cytoplasm (mRNA/siRNA release) Endosomal_Escape->Cytoplasm Translation Translation (mRNA) -> Therapeutic Protein Cytoplasm->Translation RISC RISC Loading (siRNA) -> Target mRNA Cleavage Cytoplasm->RISC

Caption: Intracellular delivery pathway of ionizable lipidoid nanoparticles for mRNA/siRNA.

PI3K_AKT_mTOR_Pathway_Modulation cluster_LNP LNP-siRNA Delivery edge_inhibit edge_inhibit siRNA_PI3K siRNA targeting PI3K PI3K PI3K siRNA_PI3K->PI3K siRNA_AKT siRNA targeting AKT AKT AKT siRNA_AKT->AKT siRNA_mTOR siRNA targeting mTOR mTOR mTOR siRNA_mTOR->mTOR RTK Receptor Tyrosine Kinase RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PIP3->AKT activates AKT->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Caption: Modulation of the PI3K/AKT/mTOR signaling pathway by siRNA delivered via ionizable lipidoids.

JAK_STAT_Pathway_Modulation cluster_LNP LNP-siRNA Delivery edge_inhibit edge_inhibit siRNA_JAK siRNA targeting JAK JAK JAK siRNA_JAK->JAK siRNA_STAT siRNA targeting STAT STAT STAT siRNA_STAT->STAT Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK activates JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription

Caption: Modulation of the JAK-STAT signaling pathway by siRNA delivered via ionizable lipidoids.

References

Methodological & Application

Application Notes and Protocols for 93-O17S-F/cGAMP Formulation in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of immunology, oncology, and drug delivery.

Introduction: The activation of the STING (Stimulator of Interferon Genes) pathway has emerged as a promising strategy in cancer immunotherapy. The cyclic dinucleotide cGAMP is a potent STING agonist, but its therapeutic potential is limited by poor cellular uptake and rapid degradation. To overcome these challenges, the lipidoid nanoparticle (LNP) 93-O17S-F has been developed as an effective carrier for cGAMP. This document provides detailed application notes and protocols for the formulation of this compound-F/cGAMP nanoparticles and their subsequent characterization in preclinical research models. The this compound-F LNP system facilitates the intracellular delivery of cGAMP, leading to robust STING activation, induction of type I interferons, and potent anti-tumor immune responses.

I. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STING signaling pathway activated by the this compound-F/cGAMP formulation and the general experimental workflow for its preparation and evaluation.

STING_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 93_O17S_F_cGAMP This compound-F/cGAMP Nanoparticle Endocytosis Endocytosis 93_O17S_F_cGAMP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape cGAMP_release cGAMP Release Endosomal_Escape->cGAMP_release STING STING (on ER membrane) cGAMP_release->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimerization) IRF3->p_IRF3 p_IRF3_n p-IRF3 p_IRF3->p_IRF3_n translocates IFN_genes Type I IFN Genes (e.g., IFNB1, CXCL10) p_IRF3_n->IFN_genes binds to promoter Transcription Transcription IFN_genes->Transcription IFN_mRNA IFN mRNA Transcription->IFN_mRNA IFN_secretion Type I IFN Secretion IFN_mRNA->IFN_secretion translation & secretion

Caption: STING signaling pathway activated by this compound-F/cGAMP.

Experimental_Workflow cluster_formulation I. Formulation & Characterization cluster_invitro II. In Vitro Evaluation cluster_invivo III. In Vivo Antitumor Efficacy Components 1. Prepare Components: - this compound-F Lipidoid - Cholesterol - DOPE - cGAMP Mixing 2. Nanoparticle Assembly (e.g., Microfluidics) Components->Mixing Purification 3. Purification (e.g., Dialysis) Mixing->Purification Characterization 4. Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Purification->Characterization Cell_Culture 1. Culture APCs (e.g., THP-1 reporter cells, DC2.4) Characterization->Cell_Culture Tumor_Model 1. Establish Tumor Model (e.g., B16F10 in C57BL/6 mice) Characterization->Tumor_Model Treatment_IV 2. Treat cells with This compound-F/cGAMP Cell_Culture->Treatment_IV STING_Assay 3. STING Activation Assay (Luciferase, qPCR for IFN-β, CXCL10) Treatment_IV->STING_Assay Pretreatment 2. Pre-treatment (optional) (e.g., Doxorubicin) Tumor_Model->Pretreatment Treatment_IVV 3. Intratumoral Injection of This compound-F/cGAMP Pretreatment->Treatment_IVV Monitoring 4. Monitor Tumor Growth & Survival Treatment_IVV->Monitoring Immune_Analysis 5. Analyze Tumor-Infiltrating Lymphocytes (Flow Cytometry) Monitoring->Immune_Analysis

Application Notes and Protocols for Intratumoral Injection of 93-O17S-F Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the intratumoral (IT) injection of 93-O17S-F lipidoid nanoparticles (LNPs). This novel in situ cancer vaccination strategy leverages the unique properties of this compound-F to capture tumor-associated antigens (TAAs) and deliver a STING (Stimulator of Interferon Genes) agonist, cGAMP, to antigen-presenting cells (APCs) within the tumor microenvironment.[1][2] This dual-action approach is designed to elicit a robust, systemic anti-tumor immune response.

The protocol is based on the findings from a study by Chen et al. (2021), which demonstrated significant anti-tumor efficacy in a preclinical B16F10 melanoma model.[1] The treatment regimen involves a sequential intratumoral injection of doxorubicin (DOX) to induce immunogenic cell death and release of TAAs, followed by the administration of this compound-F/cGAMP nanoparticles.[1]

Principle of the Technology

The this compound-F nanoparticle is an ionizable lipidoid-based platform with two key functions in this therapeutic approach:

  • Tumor Antigen Capture: The positively charged surface of the this compound-F LNPs allows for the electrostatic capture of negatively charged TAAs released from tumor cells following chemotherapy-induced apoptosis.[1]

  • STING Pathway Activation: The LNPs encapsulate and deliver the STING agonist cGAMP directly into the cytoplasm of APCs.[1] Activation of the STING pathway in these cells leads to the production of type I interferons and other pro-inflammatory cytokines, promoting the maturation of dendritic cells (DCs) and enhancing the cross-presentation of captured TAAs to cytotoxic T lymphocytes (CTLs).[1][3]

This in situ vaccination strategy aims to convert the tumor into a hub for generating a personalized anti-tumor immune response, leading to the destruction of both the primary tumor and distant metastases, as well as the establishment of long-term immunological memory.[1][2]

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
This compound-F LipidoidCustom SynthesisN/A
DSPCAvanti Polar Lipids850365P
CholesterolSigma-AldrichC8667
C14 PEG2000Avanti Polar Lipids880150P
cGAMPInvivoGentlrl-nacga
Doxorubicin HydrochlorideSigma-AldrichD1515
B16F10 Melanoma CellsATCCCRL-6475
C57BL/6 Mice (female, 6-8 weeks old)The Jackson Laboratory000664
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTAGibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
Insulin Syringes (e.g., 29-gauge)BD329461

Experimental Protocols

Protocol 1: Formulation of this compound-F/cGAMP Nanoparticles

Note: The precise, proprietary protocol for the synthesis of the this compound-F lipidoid and its formulation into nanoparticles is not publicly available. The following is a general protocol for the formulation of lipidoid nanoparticles based on similar published methods, such as microfluidic mixing.[4][5] Researchers should optimize the formulation parameters for their specific application.

1. Preparation of Lipid Stock Solution: a. Dissolve the this compound-F lipidoid, DSPC, cholesterol, and C14 PEG2000 in ethanol at a specific molar ratio (e.g., a common ratio for similar LNPs is 50:10:38.5:1.5).[5] b. The total lipid concentration in the ethanolic solution should be optimized for nanoparticle formation.

2. Preparation of Aqueous cGAMP Solution: a. Dissolve cGAMP in a low pH buffer, such as 10 mM citrate buffer (pH 3.0), to the desired concentration.[6]

3. Nanoparticle Assembly (Microfluidic Mixing): a. Utilize a microfluidic mixing device (e.g., NanoAssemblr®). b. Load the lipid-ethanol solution into one syringe and the aqueous cGAMP solution into another. c. Set the flow rate ratio of the aqueous to ethanolic phases (typically 3:1). d. Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the lipidoid nanoparticles with encapsulated cGAMP.

4. Dialysis and Sterilization: a. Dialyze the resulting nanoparticle suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated cGAMP. b. Sterilize the final nanoparticle formulation by passing it through a 0.22 µm syringe filter.

5. Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Quantify the encapsulation efficiency of cGAMP using a suitable assay (e.g., a fluorescently labeled cGAMP analog or HPLC).

Protocol 2: In Vivo B16F10 Melanoma Tumor Model and Intratumoral Injection

1. Cell Culture: a. Culture B16F10 melanoma cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[7][8] b. Passage the cells every 2-3 days to maintain them in the exponential growth phase.

2. Tumor Implantation: a. Harvest B16F10 cells using Trypsin-EDTA and wash them with sterile PBS. b. Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of female C57BL/6 mice.[1]

3. Treatment Regimen: a. Monitor tumor growth every other day using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2. b. When tumors reach a volume of approximately 50-100 mm³, randomize the mice into treatment groups.[6][9] c. Day 0: Administer a single intratumoral injection of Doxorubicin (e.g., 50 µg in 50 µL PBS).[1] d. Day 1 and Day 5: Administer intratumoral injections of this compound-F/cGAMP nanoparticles (e.g., containing 5 µg of cGAMP in 50 µL PBS).[1]

4. Intratumoral Injection Technique: a. Anesthetize the mouse using a suitable method (e.g., isoflurane inhalation). b. Use an insulin syringe with a fine-gauge needle (e.g., 29G). c. Gently insert the needle into the center of the tumor. d. Slowly inject the solution to ensure even distribution within the tumor and minimize leakage. e. Withdraw the needle slowly.

5. Monitoring and Endpoints: a. Continue to monitor tumor growth, body weight, and the general health of the mice every other day. b. The primary endpoint is typically tumor volume. A humane endpoint should be established (e.g., tumor volume exceeding 2000 mm³ or signs of distress). c. For immunological studies, tumors and draining lymph nodes can be harvested at specific time points for analysis of immune cell populations by flow cytometry or immunohistochemistry.

Data Presentation

Table 1: In Vivo Anti-Tumor Efficacy of this compound-F/cGAMP in B16F10 Melanoma Model
Treatment GroupDay 6 Tumor Volume (mm³) (Mean ± SEM)Day 10 Tumor Volume (mm³) (Mean ± SEM)Day 14 Tumor Volume (mm³) (Mean ± SEM)Survival Rate (%) at Day 25
PBS~250 ± 40~700 ± 100~1500 ± 2000
DOX only~200 ± 30~550 ± 80~1200 ± 1500
This compound-F/cGAMP only~180 ± 25~500 ± 70~1100 ± 1400
DOX + free cGAMP~170 ± 20~450 ± 60~1000 ± 1200
DOX + this compound-F/cGAMP~80 ± 15 ~150 ± 30 ~250 ± 50 ~35

Data extracted and estimated from graphical representations in Chen et al., 2021.[1]

Table 2: Immune Memory Response to Tumor Rechallenge
GroupPrimary Tumor Recovery Rate (%)Rechallenge Tumor Recovery Rate (%)
DOX + this compound-F/cGAMP3571

Data as reported in Chen et al., 2021.[1][2]

Visualizations

STING_Pathway_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 93_O17S_F_cGAMP This compound-F/cGAMP Nanoparticle Endosome Endosome 93_O17S_F_cGAMP->Endosome Endocytosis cGAMP cGAMP Endosome->cGAMP Endosomal Escape STING STING (on ER) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IFN_Genes Type I IFN Genes p_IRF3->IFN_Genes Translocates & Induces Transcription Type_I_IFN Type I Interferons IFN_Genes->Type_I_IFN Expression Anti_Tumor_Immunity Anti-Tumor Immunity Type_I_IFN->Anti_Tumor_Immunity Promotes

Caption: STING signaling pathway activated by this compound-F delivered cGAMP.

Experimental_Workflow Cell_Culture B16F10 Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation in C57BL/6 Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (Volume ~50-100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization DOX_Injection Day 0: Intratumoral Doxorubicin Injection Randomization->DOX_Injection LNP_Injection_1 Day 1: Intratumoral This compound-F/cGAMP Injection DOX_Injection->LNP_Injection_1 LNP_Injection_2 Day 5: Intratumoral This compound-F/cGAMP Injection LNP_Injection_1->LNP_Injection_2 Monitoring Monitor Tumor Volume, Body Weight, Survival LNP_Injection_2->Monitoring Data_Analysis Data Analysis and Immunological Assessment Monitoring->Data_Analysis

Caption: Experimental workflow for in vivo efficacy studies.

References

Application Notes and Protocols for the Combined Use of 93-O17S and Doxorubicin in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of chemotherapy and immunotherapy represents a promising strategy in cancer treatment. Doxorubicin (DOX), a well-established chemotherapeutic agent, can induce immunogenic cell death, leading to the release of tumor-associated antigens (TAAs).[1] This effect can be potentiated by immunostimulatory agents that activate anti-tumor immune responses. This document provides detailed application notes and protocols for the combined use of the lipidoid nanoparticle 93-O17S-F and doxorubicin for in situ cancer vaccination.[2][3]

The lipidoid nanoparticle this compound-F serves as a carrier for the cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[2][3][4] The combination of doxorubicin-induced antigen release and this compound-F/cGAMP-mediated STING activation leads to enhanced antigen cross-presentation, robust T-cell responses, and significant anti-tumor efficacy.[2][3]

Data Presentation

In Vivo Efficacy of this compound-F/cGAMP in Combination with Doxorubicin in B16F10 Melanoma Model
Treatment GroupAverage Tumor Volume (Day 10, mm³)Survival Rate (Day 30)Complete Tumor Recovery (Primary)Complete Recovery (Rechallenge)
PBS~20000%0%N/A
Doxorubicin (DOX)~15000%0%N/A
This compound-F/cGAMP~10000%0%N/A
DOX + cGAMP~12000%0%N/A
DOX + this compound-F/cGAMP <500 ~28.6% 35% 71%

Data synthesized from studies on B16F10 allograft tumor models.[2][3]

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
Treatment GroupCD4+ T cells (cells per gram of tumor)CD8+ T cells (cells per gram of tumor)Macrophages (cells per gram of tumor)
PBSBaselineBaselineBaseline
Doxorubicin (DOX)No significant changeNo significant changeNo significant change
DOX + cGAMPModest IncreaseModest IncreaseModest Increase
DOX + this compound-F/cGAMP Significant Increase Significant Increase Significant Increase

Data reflects the trend observed in the B16F10 tumor model 48 hours after the final treatment.[3]

Signaling Pathway and Experimental Workflow

Synergy_Pathway Synergistic Anti-Tumor Mechanism cluster_tumor_cell Tumor Cell cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Response Dox Doxorubicin ICD Immunogenic Cell Death Dox->ICD induces TAA Tumor-Associated Antigens (TAAs) ICD->TAA releases CrossPres Antigen Cross-Presentation (MHC Class I) TAA->CrossPres captured and presented by APC LNP This compound-F/cGAMP Lipidoid Nanoparticle Endosome Endosome LNP->Endosome uptake Cytoplasm Cytoplasm Endosome->Cytoplasm endosomal escape of cGAMP STING STING Pathway Activation Cytoplasm->STING STING->CrossPres enhances TCell CD8+ T-Cell Activation & Proliferation CrossPres->TCell primes TumorLysis Tumor Cell Lysis TCell->TumorLysis induces

Caption: Synergistic anti-tumor mechanism of Doxorubicin and this compound-F/cGAMP.

Experimental_Workflow In Vivo Experimental Workflow Tumor_Inoculation B16F10 Tumor Cell Subcutaneous Inoculation Tumor_Growth Tumor Growth to ~50-80 mm³ Tumor_Inoculation->Tumor_Growth Treatment_Day0 Day 0: Doxorubicin Intratumoral Injection Tumor_Growth->Treatment_Day0 Treatment_Day1_5 Days 1 & 5: this compound-F/cGAMP Intratumoral Injection Treatment_Day0->Treatment_Day1_5 Monitoring Tumor Volume & Survival Monitoring Treatment_Day1_5->Monitoring Endpoint_Analysis Endpoint Analysis: - Tumor Weight - Flow Cytometry of TILs - Gene Expression Analysis Monitoring->Endpoint_Analysis Rechallenge Day 30: Rechallenge with B16F10 Cells in Cured Mice Endpoint_Analysis->Rechallenge Immune_Memory Assessment of Immune Memory Rechallenge->Immune_Memory

Caption: Workflow for in vivo evaluation of this compound-F/cGAMP and Doxorubicin.

Experimental Protocols

Protocol 1: Preparation of this compound-F/cGAMP Lipidoid Nanoparticles

Materials:

  • Lipidoid this compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)

  • cGAMP

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Ethanol

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Lipid Stock Preparation: Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and C14-PEG2000 at a molar ratio of 50:10:38.5:1.5.

  • Nanoparticle Formation: a. Dissolve cGAMP in citrate buffer. b. Rapidly inject the lipid stock solution into the cGAMP solution with vigorous vortexing. The final lipid-to-cGAMP ratio should be optimized for encapsulation efficiency (e.g., 5:1 w/w). c. Allow the mixture to incubate at room temperature for 30 minutes to facilitate nanoparticle self-assembly.

  • Purification: a. Transfer the nanoparticle suspension to a dialysis cassette. b. Dialyze against PBS at 4°C for at least 12 hours with multiple buffer changes to remove ethanol and unencapsulated cGAMP.

  • Characterization: a. Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). b. Measure the zeta potential to assess surface charge. c. Quantify cGAMP encapsulation efficiency using a suitable assay (e.g., a fluorescently labeled cGAMP analog or HPLC).

Protocol 2: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • B16F10 melanoma cells

  • Doxorubicin hydrochloride

  • Prepared this compound-F/cGAMP nanoparticles

  • Phosphate-buffered saline (PBS)

  • Calipers

  • Syringes and needles

Procedure:

  • Tumor Inoculation: Subcutaneously inject 1 x 10⁶ B16F10 cells in 100 µL of PBS into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size of approximately 50-80 mm³. Measure tumor dimensions with calipers every other day and calculate the volume using the formula: (Length x Width²)/2.[5]

  • Treatment Administration: a. On Day 0, administer doxorubicin via intratumoral injection at a predetermined dose (e.g., 1 mg/kg). b. On Days 1 and 5, administer this compound-F/cGAMP nanoparticles intratumorally at a predetermined dose of cGAMP.[6]

  • Efficacy Assessment: a. Continue to monitor tumor volume and body weight every other day for the duration of the study. b. Record survival data and establish humane endpoints.

  • Tumor Rechallenge: For mice that exhibit complete tumor regression, perform a tumor rechallenge by injecting a second dose of B16F10 cells into the contralateral flank approximately 30 days after the initial treatment.[7] Monitor for tumor growth to assess the establishment of immune memory.[7]

Protocol 3: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Materials:

  • Excised tumors

  • RPMI 1640 medium

  • Collagenase IV, Hyaluronidase, and DNase I

  • Fetal Bovine Serum (FBS)

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies against mouse CD45, CD3, CD4, CD8, and F4/80

  • Live/Dead stain

  • Flow cytometer

Procedure:

  • Tumor Digestion: a. Mince the excised tumors into small pieces in a petri dish containing RPMI 1640 medium. b. Digest the tumor fragments in a solution of collagenase IV, hyaluronidase, and DNase I at 37°C for 30-60 minutes with gentle agitation. c. Neutralize the enzymatic digestion with RPMI 1640 containing 10% FBS.

  • Single-Cell Suspension Preparation: a. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. b. Lyse red blood cells using RBC Lysis Buffer. c. Wash the cells with PBS and resuspend in FACS buffer.

  • Staining: a. Stain the cells with a Live/Dead dye to exclude non-viable cells from the analysis. b. Block Fc receptors to prevent non-specific antibody binding. c. Incubate the cells with a cocktail of fluorescently conjugated antibodies against the markers of interest (e.g., CD45, CD3, CD4, CD8, F4/80) on ice in the dark.

  • Data Acquisition and Analysis: a. Wash the stained cells and resuspend in FACS buffer. b. Acquire data on a flow cytometer. c. Analyze the data using appropriate software to quantify the populations of different immune cells within the tumor microenvironment.

References

Application Notes and Protocols for In Vivo Studies of 93-O17S-F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

93-O17S-F is a promising lipidoid nanoparticle (LNP) designed for in situ cancer vaccination. Its mechanism of action is centered on a dual approach: enhancing the cross-presentation of tumor antigens and delivering cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), a potent agonist of the Stimulator of Interferon Genes (STING) pathway. This combined action is intended to transform the tumor microenvironment into a site of robust anti-tumor immunity. These application notes provide a comprehensive guide for designing and executing preclinical in vivo studies to evaluate the efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound-F.

Mechanism of Action: Signaling Pathway

This compound-F facilitates a multi-step process to initiate a potent anti-tumor immune response. Pre-treatment with a chemotherapeutic agent like doxorubicin induces immunogenic cell death of a small number of tumor cells, releasing tumor-associated antigens (TAAs). The cationic this compound-F LNPs then capture these TAAs. Concurrently, this compound-F encapsulates and delivers cGAMP into the cytoplasm of antigen-presenting cells (APCs), such as dendritic cells (DCs). The intracellular cGAMP activates the STING pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This activation, coupled with the enhanced presentation of captured TAAs on MHC class I molecules, promotes the maturation of APCs and the subsequent priming and activation of tumor-specific CD8+ T cells, which are critical for cytotoxic anti-tumor responses.

This compound-F_Signaling_Pathway cluster_tumor Tumor Microenvironment cluster_LNP This compound-F LNP Action cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell Response Tumor_Cells Tumor Cells TAAs Tumor-Associated Antigens (TAAs) Tumor_Cells->TAAs Release TAA_LNP_Complex TAA-LNP-cGAMP Complex TAAs->TAA_LNP_Complex Doxorubicin Doxorubicin Doxorubicin->Tumor_Cells Induces Immunogenic Cell Death 93_O17S_F This compound-F LNP (with cGAMP) 93_O17S_F->TAAs 93_O17S_F->TAA_LNP_Complex APC APC (e.g., Dendritic Cell) TAA_LNP_Complex->APC Uptake cGAMP cGAMP TAA_LNP_Complex->cGAMP Releases MHC_I MHC Class I Presentation of TAAs TAA_LNP_Complex->MHC_I Enhances STING STING Pathway cGAMP->STING Activates Type_I_IFN Type I Interferons (IFN-α/β) STING->Type_I_IFN Induces APC_Maturation APC Maturation (Upregulation of CD80/CD86) STING->APC_Maturation Promotes CD8_T_Cell Naive CD8+ T Cell MHC_I->CD8_T_Cell Presents Antigen to APC_Maturation->CD8_T_Cell Primes & Activates Activated_CD8_T_Cell Activated Cytotoxic CD8+ T Cell CD8_T_Cell->Activated_CD8_T_Cell Differentiation Tumor_Cell_Killing Tumor Cell Killing Activated_CD8_T_Cell->Tumor_Cell_Killing Mediates

Caption: Signaling pathway of this compound-F mediated in situ cancer vaccination.

Experimental Design and Protocols

A well-designed in vivo study is crucial for evaluating the therapeutic potential of this compound-F. The following sections outline a comprehensive experimental workflow and detailed protocols for key assays.

Experimental Workflow

The overall experimental workflow for a typical in vivo efficacy study of this compound-F is depicted below. This workflow includes tumor model establishment, treatment administration, and various endpoint analyses to assess anti-tumor immunity.

Experimental_Workflow cluster_assays Detailed Analyses Start Tumor_Implantation Tumor Cell Implantation (e.g., B16F10 in C57BL/6 mice) Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Tumor_Implantation->Tumor_Growth Treatment_Initiation Treatment Initiation (Tumor volume ~50-100 mm³) Tumor_Growth->Treatment_Initiation Doxorubicin_Pretreatment Doxorubicin Pre-treatment (Intratumoral) Treatment_Initiation->Doxorubicin_Pretreatment LNP_Treatment This compound-F/cGAMP Treatment (Intratumoral) Doxorubicin_Pretreatment->LNP_Treatment Endpoint_Analysis Endpoint Analysis LNP_Treatment->Endpoint_Analysis Tumor_Growth_Monitoring Continued Tumor Growth Monitoring Endpoint_Analysis->Tumor_Growth_Monitoring Survival_Analysis Survival Analysis Endpoint_Analysis->Survival_Analysis Immunological_Assays Immunological Assays Endpoint_Analysis->Immunological_Assays PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Endpoint_Analysis->PK_PD_Studies End Survival_Analysis->End Flow_Cytometry Flow Cytometry (Tumor Infiltrating Lymphocytes) Immunological_Assays->Flow_Cytometry ELISpot ELISpot (IFN-γ secretion) Immunological_Assays->ELISpot In_Vivo_Killing In Vivo Cytotoxicity Assay (CFSE-based) Immunological_Assays->In_Vivo_Killing Biodistribution Biodistribution Study (Labeled LNP) PK_PD_Studies->Biodistribution

Caption: General experimental workflow for in vivo evaluation of this compound-F.

I. Animal Model and Tumor Establishment

Protocol 1: B16F10 Melanoma Model in C57BL/6 Mice

  • Animal Strain: C57BL/6 mice (female, 6-8 weeks old) are recommended as they are syngeneic for the B16F10 cell line.

  • Cell Culture: Culture B16F10 melanoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Tumor Implantation:

    • Harvest B16F10 cells during the logarithmic growth phase.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth every 2-3 days using a digital caliper.

    • Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

    • Initiate treatment when tumors reach an average volume of 50-100 mm³.[1]

ParameterRecommended ValueReference
Mouse StrainC57BL/6Syngeneic model
Cell LineB16F10Murine Melanoma
Number of Cells2.5 x 10^5[2]
Injection Volume100 µLStandard practice
Injection SiteSubcutaneous, right flankCommon for tumor studies
Tumor Monitoring FrequencyEvery 2-3 daysStandard practice
Treatment Initiation Size50-100 mm³[1]

II. Treatment Administration

Protocol 2: Doxorubicin and this compound-F/cGAMP Administration

  • Doxorubicin Pre-treatment:

    • Prepare a solution of doxorubicin in sterile saline.

    • On Day 0 of treatment, administer a single intratumoral injection of doxorubicin. The recommended dose can range from 2-8 mg/kg, with lower doses showing less systemic toxicity.[3]

  • This compound-F/cGAMP Formulation:

    • Prepare the this compound-F/cGAMP formulation according to the manufacturer's instructions. This typically involves mixing the this compound-F lipidoid nanoparticle solution with a cGAMP solution.

  • This compound-F/cGAMP Treatment:

    • On Day 1 and Day 5 post-doxorubicin treatment, administer intratumoral injections of the this compound-F/cGAMP formulation.

    • The effective in vivo dose of cGAMP for STING activation can range from 2.5 µg to 20 mg/kg, depending on the formulation and tumor model.[4][5][6] A starting dose of 2.5 µg per mouse is a reasonable starting point based on previous studies.[4]

AgentDoseRouteScheduleReference
Doxorubicin2-8 mg/kgIntratumoralDay 0[3]
This compound-F/cGAMP2.5 µg cGAMP/mouseIntratumoralDay 1, Day 5[4]

III. Efficacy and Immunological Assessment

Protocol 3: In Vivo Cytotoxicity Assay (CFSE-based)

  • Target Cell Preparation:

    • Isolate splenocytes from naïve C57BL/6 mice.

    • Divide the splenocytes into two populations.

    • Pulse one population with a relevant tumor-associated antigen peptide (e.g., gp100 for B16F10) at 1 µg/mL. The other population serves as the unpulsed control.

  • CFSE Labeling:

    • Label the peptide-pulsed splenocytes with a high concentration of Carboxyfluorescein succinimidyl ester (CFSE) (e.g., 5 µM) (CFSE^high^).

    • Label the unpulsed splenocytes with a low concentration of CFSE (e.g., 0.5 µM) (CFSE^low^).

  • Adoptive Transfer:

    • Mix the CFSE^high^ and CFSE^low^ populations at a 1:1 ratio.

    • Intravenously inject 1 x 10^7 total cells in 100 µL of PBS into tumor-bearing mice at a designated time point post-treatment.

  • Analysis:

    • After 18-24 hours, harvest spleens and/or tumor-draining lymph nodes.

    • Analyze the cell suspension by flow cytometry to determine the ratio of CFSE^high^ to CFSE^low^ cells.

    • Calculate the percentage of specific killing using the formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in control mice)] x 100.

ParameterDescription
Target CellsSplenocytes from naïve C57BL/6 mice
Peptide AntigenRelevant TAA for the tumor model (e.g., gp100 for B16F10)
CFSE ConcentrationsHigh (e.g., 5 µM) and Low (e.g., 0.5 µM)
Cell Ratio1:1 (CFSE^high^ : CFSE^low^)
Injection RouteIntravenous
Analysis Time18-24 hours post-injection
ReadoutFlow cytometry analysis of CFSE populations

Protocol 4: ELISpot Assay for IFN-γ Secretion

  • Cell Isolation:

    • At a specified endpoint, harvest spleens from treated and control mice.

    • Prepare single-cell suspensions of splenocytes.

  • ELISpot Plate Preparation:

    • Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

  • Cell Plating and Stimulation:

    • Plate 2 x 10^5 to 5 x 10^5 splenocytes per well.

    • Stimulate the cells with a relevant tumor-associated antigen peptide (e.g., gp100) or with whole tumor lysate. Include positive (e.g., Concanavalin A) and negative (medium only) controls.

  • Incubation and Development:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.

    • After incubation and washing, add streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).

    • Add the appropriate substrate (e.g., BCIP/NBT for ALP) and incubate until spots develop.

  • Analysis:

    • Wash the plate to stop the reaction and allow it to dry.

    • Count the number of spots per well using an ELISpot reader. Each spot represents an IFN-γ-secreting cell.

Protocol 5: Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)

  • Tumor Digestion:

    • Excise tumors from euthanized mice.

    • Mince the tumors and digest them in a solution containing collagenase and DNase I to obtain a single-cell suspension.

  • Staining:

    • Stain the cells with a viability dye to exclude dead cells.

    • Perform surface staining with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1).

    • For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines like IFN-γ), fix and permeabilize the cells before adding the intracellular antibodies.

  • Data Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using appropriate software, employing a gating strategy to identify and quantify different immune cell populations within the tumor.[7][8][9]

MarkerCell Type
CD45All hematopoietic cells
CD3T cells
CD4Helper T cells
CD8Cytotoxic T cells
FoxP3Regulatory T cells
NK1.1Natural Killer (NK) cells

IV. Pharmacokinetic and Biodistribution Studies

Protocol 6: Biodistribution of Labeled this compound-F

  • LNP Labeling:

    • Incorporate a fluorescent dye (e.g., DiR) or a radiolabel into the this compound-F formulation during synthesis.

  • Administration:

    • Administer the labeled this compound-F to tumor-bearing mice via the intended route (e.g., intratumoral or intravenous).

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 2, 6, 24, 48 hours), perform in vivo imaging using an appropriate imaging system (e.g., IVIS for fluorescence imaging).

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the mice and harvest major organs (tumor, liver, spleen, kidneys, lungs, heart, etc.).

    • Image the excised organs to quantify the accumulation of the labeled LNP in each tissue.

ParameterDescription
LabelFluorescent dye (e.g., DiR) or radiolabel
Administration RouteIntratumoral and/or Intravenous
Time Points2, 6, 24, 48 hours (or as needed)
ReadoutIn vivo and ex vivo imaging

Table of Representative Pharmacokinetic Parameters for Lipid Nanoparticles in Mice

ParameterValueUnitReference
Plasma Half-life (t½)
LNP with C14 PEG-lipid0.64hours[10]
LNP with C16 PEG-lipid2.18hours[10]
LNP with C18 PEG-lipid4.03hours[10]
Peak Organ Accumulation (Intravenous)
LiverHigh% Injected Dose[11][12]
SpleenModerate% Injected Dose[11][12]
TumorVariable (EPR effect)% Injected Dose[13]
Peak Organ Accumulation (Subcutaneous)
Injection Site (Skin)High% Injected Dose[12]
Draining Lymph NodesModerate% Injected Dose
SpleenModerate% Injected Dose[12]

Note: These values are representative and can vary significantly based on the specific LNP formulation, size, and surface chemistry.

References

Synthesis and Application of 93-O17S for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis and use of 93-O17S, an ionizable cationic lipidoid. This compound is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of various therapeutic molecules, including siRNA, mRNA, and genome-editing proteins.[1] Its unique chalcogen-containing structure contributes to its efficacy in intracellular delivery. These protocols are intended to guide researchers in the synthesis, formulation, and application of this compound-based LNPs for in vitro and in vivo studies, with a particular focus on its role in cancer immunotherapy and gene therapy.

Introduction to this compound

This compound, with the chemical name bis(2-(tetradecylthio)ethyl) 3,3'-((3-(1H-imidazol-1-yl)propyl)azanediyl)dipropionate, is an ionizable lipidoid that has demonstrated significant potential in drug delivery. Its structure, featuring a tertiary amine, an imidazole ring, and two thioether-containing lipid tails, allows for efficient encapsulation of nucleic acids and subsequent endosomal escape, a critical step for cytoplasmic delivery.

The key application of this compound lies in its use as a component of LNPs. These nanoparticles are designed to protect their cargo from degradation in the bloodstream and facilitate its delivery into target cells. In the acidic environment of the endosome, the tertiary amine and imidazole moieties of this compound become protonated, leading to interaction with and disruption of the endosomal membrane, thereby releasing the payload into the cytoplasm.

Synthesis of this compound

The synthesis of this compound is based on a combinatorial approach involving the Michael addition reaction between an amine and an acrylate-modified lipid tail. The following protocol is adapted from the work of Li et al. (2018), who first reported the synthesis of a library of chalcogen-containing lipidoids.

Materials and Reagents
MaterialSupplierCat. No.
1-(3-aminopropyl)imidazoleSigma-Aldrich07375
1,4-butanediol diacrylateSigma-Aldrich292724
1-tetradecanethiolSigma-AldrichT32001
Dichloromethane (DCM)Fisher ScientificD143-4
Methanol (MeOH)Fisher ScientificA452-4
HexaneFisher ScientificH291-4
Ethyl Acetate (EtOAc)Fisher ScientificE145-4
Silica Gel (for column chromatography)Sorbent Technologies30930M-25
Experimental Protocol: Synthesis of the Thioether Acrylate Tail
  • Reaction Setup: In a round-bottom flask, dissolve 1,4-butanediol diacrylate (1 equivalent) and 1-tetradecanethiol (2.2 equivalents) in dichloromethane (DCM).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Purification: After 24 hours, concentrate the reaction mixture under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure thioether acrylate tail.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a separate reaction vessel, dissolve the purified thioether acrylate tail (2 equivalents) and 1-(3-aminopropyl)imidazole (1 equivalent) in a minimal amount of a suitable solvent such as methanol or DCM.

  • Reaction Conditions: Stir the reaction mixture at 50°C for 48 hours in a sealed vial.

  • Purification: After the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by silica gel column chromatography using a DCM/methanol gradient to yield the final product, this compound.

  • Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR and mass spectrometry.

Application: Formulation of this compound Lipid Nanoparticles (LNPs)

This compound is a critical component for formulating LNPs to encapsulate and deliver nucleic acids. The following is a general protocol for preparing this compound LNPs using a microfluidic mixing method.

Materials and Reagents
ComponentMolar Ratio (%)
This compound50
Cholesterol38.5
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)10
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)1.5
Nucleic Acid (e.g., mRNA, siRNA)-
Ethanol-
Citrate Buffer (pH 4.0)-
Phosphate-Buffered Saline (PBS, pH 7.4)-
Experimental Protocol: LNP Formulation
  • Preparation of Lipid Stock Solution: Dissolve this compound, cholesterol, DSPC, and DMG-PEG 2000 in ethanol at the desired molar ratios to achieve a final lipid concentration of 10-20 mM.

  • Preparation of Nucleic Acid Solution: Dissolve the nucleic acid cargo in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr). Set the flow rate ratio of the aqueous phase (nucleic acid solution) to the organic phase (lipid stock solution) to 3:1.

  • LNP Formation: The rapid mixing of the two solutions within the microfluidic cartridge leads to the self-assembly of the lipids around the nucleic acid, forming LNPs.

  • Dialysis: Dialyze the resulting LNP dispersion against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated nucleic acid.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined using a fluorescent dye-based assay (e.g., RiboGreen assay).

Application: In Situ Cancer Vaccination

A promising application of this compound LNPs is in cancer immunotherapy, specifically for in situ vaccination.[2][3] This approach involves the intratumoral injection of LNPs carrying an immune-stimulating agent, such as a STING (stimulator of interferon genes) agonist like cGAMP, to trigger a potent anti-tumor immune response.

Signaling Pathway

STING_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_delivery LNP Delivery cluster_intracellular Intracellular Signaling Tumor_Cell Tumor Cell Antigens Tumor Antigens Tumor_Cell->Antigens Release upon cell death APC Antigen Presenting Cell (APC) e.g., Dendritic Cell Antigens->APC Uptake MHC MHC Class I LNP This compound LNP (cGAMP-loaded) LNP->APC Uptake Endosome Endosome cGAMP cGAMP Endosome->cGAMP Endosomal Escape STING STING (on ER) cGAMP->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs Transcription T_Cell CD8+ T Cell IFNs->T_Cell Enhanced Priming MHC->T_Cell Antigen Presentation T_Cell->Tumor_Cell Tumor Cell Killing

Caption: STING signaling pathway activated by this compound LNP-mediated cGAMP delivery.

Experimental Workflow

in_situ_vaccination_workflow cluster_pretreatment Pre-treatment cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Assessment Tumor_Induction Tumor Induction in Mice Chemotherapy Intratumoral Injection of Doxorubicin (optional) Tumor_Induction->Chemotherapy LNP_Injection Intratumoral Injection of This compound LNP/cGAMP Chemotherapy->LNP_Injection Tumor_Growth Monitor Tumor Growth LNP_Injection->Tumor_Growth Immune_Profiling Immune Cell Profiling (Flow Cytometry) LNP_Injection->Immune_Profiling Cytokine_Analysis Cytokine Analysis (ELISA) LNP_Injection->Cytokine_Analysis Efficacy Evaluate Anti-tumor Efficacy Tumor_Growth->Efficacy Immune_Memory Assess Immune Memory (Tumor Re-challenge) Efficacy->Immune_Memory

Caption: Experimental workflow for in situ cancer vaccination using this compound LNPs.

Quantitative Data Summary

ParameterValueReference
This compound Synthesis
Purity≥95%[1]
LNP Formulation
Typical Size80 - 150 nm-
Polydispersity Index (PDI)< 0.2-
Zeta Potential (at pH 7.4)Slightly negative to neutral-
Encapsulation Efficiency (mRNA)> 90%-
In Vivo Application (B16F10 melanoma model)
Tumor growth inhibition with this compound-F/cGAMPSignificant[2]
Complete tumor regression35% of mice[2][3]
Protection against tumor re-challenge71% of mice[2][3]

Conclusion

This compound is a versatile and effective ionizable lipidoid for the formulation of LNPs for a range of biomedical applications. The protocols provided herein offer a foundation for the synthesis and application of this compound in a laboratory setting. Its demonstrated success in preclinical models of cancer immunotherapy highlights its potential for translation into novel therapeutic strategies. Further research and optimization of this compound-based LNP formulations are warranted to explore its full therapeutic utility.

References

Application Note: Encapsulation of cGAMP in Cationic Lipid Nanoparticles using 93-O17S

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive a potent anti-tumor immune response.[1][2][3] Cyclic guanosine monophosphate–adenosine monophosphate (cGAMP) is the endogenous ligand for STING, making it a promising agent for cancer immunotherapy.[4] However, the therapeutic potential of free cGAMP is limited by its negative charge and hydrophilicity, which hinder cell membrane permeability, and its susceptibility to enzymatic degradation.[5][6]

To overcome these challenges, cGAMP can be encapsulated within lipid nanoparticles (LNPs). LNPs protect the nucleic acid cargo from degradation, facilitate cellular uptake, and promote endosomal escape to release the payload into the cytoplasm where STING resides.[7][8][9][10] This protocol details the formulation of cGAMP-LNPs using a four-component lipid system, featuring the ionizable cationic lipid 93-O17S, and subsequent characterization and functional validation.

The formulation typically consists of:

  • Ionizable Cationic Lipid (e.g., this compound): Crucial for encapsulating the negatively charged cGAMP and for facilitating endosomal escape.[7][8] Its pKa is tuned to be neutral at physiological pH and positively charged in the acidic endosome.

  • Helper Phospholipid (e.g., DSPC): Provides structural integrity to the nanoparticle.[7]

  • Cholesterol: Modulates membrane fluidity and stability.[7]

  • PEG-Lipid: Controls particle size during formation and provides a hydrophilic stealth layer to increase circulation time and stability.[8]

Data Presentation

Quantitative data for a typical cGAMP-LNP formulation are summarized below.

Table 1: Lipid Nanoparticle Formulation Parameters

Component Role Molar Ratio (%) Stock Concentration (in Ethanol)
This compound (Ionizable Lipid) Encapsulation & Release 50.0 25 mg/mL
DSPC (Helper Lipid) Structural Support 10.0 10 mg/mL
Cholesterol Stability 38.5 10 mg/mL
DMG-PEG 2000 Size Control & Stability 1.5 25 mg/mL

| 2'3'-cGAMP | Active Pharmaceutical Ingredient | N/A | 1 mg/mL (in Citrate Buffer, pH 4.0) |

Table 2: Physicochemical Characterization of cGAMP-LNPs

Parameter Method Typical Value Acceptance Criteria
Mean Hydrodynamic Diameter (Z-avg) DLS 80 - 120 nm < 150 nm
Polydispersity Index (PDI) DLS 0.05 - 0.15 < 0.2
Zeta Potential (pH 7.4) DLS -5 mV to +5 mV Near-neutral

| Encapsulation Efficiency (%) | HPLC | > 90% | > 85% |

Table 3: In Vitro Potency of cGAMP Formulations

Formulation cGAMP Concentration STING Activation (Fold Change vs. Untreated)
Free cGAMP 1 µg/mL 5.2
Blank LNP 0 µg/mL 1.1
cGAMP-LNP (this compound) 1 µg/mL 45.8

| cGAMP-LNP (this compound) | 0.1 µg/mL | 22.3 |

Experimental Workflows & Signaling Pathways

Workflow for LNP Formulation and Characterization

The overall process involves preparing the lipid and aqueous phases, mixing them using a microfluidic system to induce self-assembly of the nanoparticles, followed by purification and a suite of analytical characterization assays.

G cluster_prep Phase Preparation cluster_form Formulation cluster_purify Purification cluster_char Characterization cluster_func Functional Assay prep_lipid Prepare Lipid Mixture in Ethanol (this compound, DSPC, Chol, PEG) mix Microfluidic Mixing (e.g., NanoAssemblr) prep_lipid->mix Organic Stream prep_aq Prepare Aqueous Phase (cGAMP in Citrate Buffer, pH 4.0) prep_aq->mix Aqueous Stream purify Dialysis / TFF (Buffer exchange to PBS, pH 7.4) mix->purify dls Size & PDI (DLS) purify->dls Characterize Purified LNPs zeta Zeta Potential purify->zeta Characterize Purified LNPs ee Encapsulation Efficiency (HPLC) purify->ee Characterize Purified LNPs invitro In Vitro Potency Assay (THP1-Blue™ ISG Cells) purify->invitro Characterize Purified LNPs

Caption: Workflow for cGAMP-LNP synthesis and analysis.

cGAMP-STING Signaling Pathway

Upon delivery to the cytoplasm, cGAMP binds to STING dimers on the endoplasmic reticulum (ER). This binding event triggers a conformational change and translocation of STING to the Golgi apparatus, where it recruits and activates TBK1. TBK1 then phosphorylates the transcription factor IRF3, which dimerizes, enters the nucleus, and drives the expression of Type I interferons (IFN-I) and other inflammatory genes.[1][3][11]

G LNP cGAMP-LNP Endosome Endosome LNP->Endosome Endocytosis cGAMP Cytosolic cGAMP Endosome->cGAMP Endosomal Escape STING STING (on ER) cGAMP->STING Binds & Activates STING_act STING Translocation (ER to Golgi) STING->STING_act TBK1 TBK1 STING_act->TBK1 Recruits TBK1_act p-TBK1 TBK1->TBK1_act Phosphorylates IRF3 IRF3 TBK1_act->IRF3 Phosphorylates IRF3_act p-IRF3 Dimer IRF3->IRF3_act Nucleus Nucleus IRF3_act->Nucleus Translocates to IFN Type I IFN Genes Nucleus->IFN Induces Transcription Response Anti-Tumor Immune Response IFN->Response

Caption: Simplified cGAMP-STING signaling cascade.

Experimental Protocols

Protocol 1: Formulation of cGAMP-LNPs via Microfluidic Mixing

This protocol describes the formulation of a 1 mL batch of cGAMP-LNPs using a microfluidic mixing device.

Materials:

  • This compound, DSPC, Cholesterol, DMG-PEG 2000

  • 2'3'-Cyclic GMP-AMP (cGAMP)

  • 200 Proof, ACS Grade Ethanol

  • 50 mM Sodium Citrate Buffer, pH 4.0

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing instrument (e.g., NanoAssemblr Ignite™) and cartridge[12][13]

  • Dialysis cassette (10 kDa MWCO)

  • Sterile, nuclease-free vials and consumables

Methodology:

  • Preparation of Lipid Stock (Organic Phase): a. In a sterile glass vial, combine the lipids (this compound, DSPC, Cholesterol, DMG-PEG 2000) according to the molar ratios in Table 1. b. Add 200 proof ethanol to dissolve the lipids completely, achieving a total lipid concentration of ~12.5 mg/mL. Vortex gently until the solution is clear. This is the organic phase.

  • Preparation of cGAMP Stock (Aqueous Phase): a. Dissolve cGAMP powder in 50 mM Sodium Citrate Buffer (pH 4.0) to a final concentration of 0.25 mg/mL. Ensure it is fully dissolved. This is the aqueous phase.

  • Microfluidic Mixing: a. Prime the microfluidic system with ethanol and citrate buffer as per the manufacturer's instructions.[13] b. Set the Flow Rate Ratio (FRR) of the aqueous to organic phase at 3:1. c. Set the Total Flow Rate (TFR) to 12 mL/min. d. Load the organic phase into one syringe and the aqueous phase into another. e. Initiate the mixing process. The rapid mixing of the two streams causes a change in solvent polarity, leading to the self-assembly of lipids around the cGAMP payload.[14][15] f. Collect the resulting milky-white nanoparticle suspension (~1 mL) in a sterile vial.

  • Purification and Buffer Exchange: a. Transfer the collected LNP suspension to a pre-wetted 10 kDa MWCO dialysis cassette. b. Perform dialysis against 1L of sterile PBS (pH 7.4) for at least 6 hours at 4°C, with one buffer change after 3 hours. This step removes ethanol and unencapsulated cGAMP.

  • Sterilization and Storage: a. Recover the purified LNP suspension from the dialysis cassette. b. Sterile filter the final product through a 0.22 µm syringe filter into a sterile, low-adhesion vial. c. Store the final cGAMP-LNP formulation at 4°C. For long-term storage, assess stability at -20°C or -80°C.

Protocol 2: Characterization of cGAMP-LNPs

2.1 Particle Size and Zeta Potential by Dynamic Light Scattering (DLS)

  • Dilute the purified LNP suspension 1:50 in sterile PBS (pH 7.4).

  • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the Z-average diameter and Polydispersity Index (PDI).

  • For zeta potential, use the same diluted sample and measure using the appropriate cell and instrument settings.

2.2 cGAMP Encapsulation Efficiency (EE%) by HPLC

  • Total cGAMP (C_total): a. Take 50 µL of the purified LNP suspension. b. Add 450 µL of a lysis solution (e.g., 70% ethanol with 0.5% Triton X-100) to disrupt the nanoparticles and release the encapsulated cGAMP. c. Vortex vigorously and incubate for 15 minutes. d. Analyze this lysate by Reverse-Phase HPLC with UV detection at ~256 nm to quantify the total cGAMP concentration against a standard curve.[5][16]

  • Free cGAMP (C_free): a. Take an aliquot of the LNP suspension before dialysis. b. Separate the free cGAMP from the LNPs using a centrifugal filter unit (10 kDa MWCO). c. Analyze the filtrate by HPLC to quantify the unencapsulated cGAMP. d. Alternatively, and more commonly, assume the amount of cGAMP in the dialysis buffer post-purification represents the free cGAMP.

  • Calculation: EE (%) = [(C_total - C_free) / C_total] x 100 Note: For a well-purified sample, a simplified method involves quantifying cGAMP in the lysed final product (C_total) and comparing it to the initial amount added during formulation, assuming negligible loss during purification.

Protocol 3: In Vitro STING Activation Assay

This protocol uses THP1-Blue™ ISG reporter cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter.

Materials:

  • THP1-Blue™ ISG cells

  • Cell culture medium (as recommended by the supplier)

  • 96-well cell culture plates

  • cGAMP-LNP, Blank LNP (formulated without cGAMP), and free cGAMP

  • QUANTI-Blue™ Solution or similar SEAP detection reagent

Methodology:

  • Cell Seeding: a. Seed THP1-Blue™ ISG cells in a 96-well plate at a density of 100,000 cells/well in 180 µL of culture medium. b. Incubate for 24 hours at 37°C, 5% CO₂.

  • Cell Treatment: a. Prepare serial dilutions of cGAMP-LNP, Blank LNP, and free cGAMP in cell culture medium. b. Add 20 µL of each treatment to the appropriate wells. Include "untreated" wells as a negative control. c. Incubate the plate for 24 hours at 37°C, 5% CO₂.[17]

  • Reporter Gene Assay: a. After incubation, carefully collect 20 µL of the cell culture supernatant from each well. b. Transfer the supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ solution per well. c. Incubate at 37°C for 1-4 hours, or until a color change is visible. d. Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis: a. Calculate the fold change in STING activation for each treatment relative to the untreated control cells. b. Compare the activity of cGAMP-LNP to free cGAMP to determine the enhancement in potency due to nanoparticle delivery.

References

Application Notes and Protocols for Quality Control of 93-O17S-F Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA. The specific lipidoid, 93-O17S-F, a chalcogen-containing ionizable cationic lipidoid, has been utilized in the formulation of LNPs for applications such as genome editing and cancer immunotherapy.[1][2] Robust and comprehensive quality control (QC) is paramount to ensure the safety, efficacy, and batch-to-batch consistency of this compound-F LNPs.[3] These application notes provide a detailed overview of the critical quality control parameters, analytical methodologies, and standardized protocols for the characterization of this compound-F LNPs.

Critical Quality Attributes (CQAs) for this compound-F LNPs

The quality of this compound-F LNPs is defined by a set of critical quality attributes (CQAs) that influence their in vivo performance, including biodistribution, cellular uptake, and therapeutic payload delivery.[4] The primary CQAs and their significance are summarized below.

Critical Quality Attribute (CQA)SignificanceRecommended Analytical Technique(s)
Particle Size (Hydrodynamic Diameter) Affects cellular uptake, biodistribution, and immunogenicity.[5][6]Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) Measures the heterogeneity of particle sizes in the formulation. A lower PDI indicates a more uniform and controlled particle population.[5][7]Dynamic Light Scattering (DLS)
Zeta Potential Indicates the surface charge of the LNPs, which influences their stability and interaction with biological membranes.[6][8][9]Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency (%EE) Determines the percentage of the therapeutic payload (e.g., mRNA, siRNA) successfully encapsulated within the LNPs.[5]Fluorescence-based assays (e.g., RiboGreen assay)
Lipid Composition and Integrity Verifies the identity and ratio of the lipid components, including this compound-F, and assesses for any degradation products.[7][10][11]High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Mass Spectrometry (LC-MS)
pH Ensures the stability and integrity of the LNP formulation.pH Meter
Osmolality Important for ensuring the formulation is isotonic for in vivo applications.Osmometer

Experimental Protocols

Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter and the size distribution of the this compound-F LNPs.

Materials:

  • This compound-F LNP sample

  • Nuclease-free water or appropriate buffer (e.g., 1x PBS)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Protocol:

  • Equilibrate the DLS instrument to the desired temperature (typically 25°C).

  • Dilute the this compound-F LNP sample with nuclease-free water or buffer to an appropriate concentration to ensure an optimal scattering intensity (refer to instrument-specific guidelines). A typical dilution is 1:20.[12]

  • Vortex the diluted sample gently for 5-10 seconds.

  • Transfer the diluted sample to a clean, dust-free cuvette.

  • Insert the cuvette into the DLS instrument.

  • Set the measurement parameters, including the dispersant properties (viscosity and refractive index of the buffer) and the material properties of the LNPs (if known).

  • Perform the measurement. The instrument will report the Z-average diameter (intensity-weighted mean) and the PDI.

  • Repeat the measurement at least three times for each sample to ensure reproducibility.

Acceptance Criteria (Example):

  • Particle Size (Z-average): 80 - 150 nm

  • PDI: < 0.2

Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)

Objective: To determine the surface charge of the this compound-F LNPs.

Materials:

  • This compound-F LNP sample

  • Diluted buffer (e.g., 0.1x PBS) to reduce ionic strength[9]

  • ELS instrument (e.g., Malvern Zetasizer)

  • Disposable folded capillary cells

Protocol:

  • Prepare a diluted buffer solution (e.g., 0.1x PBS) to minimize the effects of high ionic strength on the measurement.[9]

  • Dilute the this compound-F LNP sample with the diluted buffer.

  • Gently mix the diluted sample.

  • Load the sample into a disposable folded capillary cell, ensuring no air bubbles are present.

  • Insert the cell into the ELS instrument.

  • Set the measurement parameters, including the dispersant properties.

  • Perform the measurement. The instrument will report the zeta potential in millivolts (mV).

  • Perform at least three measurements per sample.

Acceptance Criteria (Example):

  • Zeta Potential: Near-neutral or slightly negative at physiological pH (e.g., -10 mV to +10 mV)

Encapsulation Efficiency (%EE) using a Fluorescence-Based Assay

Objective: To quantify the amount of nucleic acid encapsulated within the this compound-F LNPs.

Materials:

  • This compound-F LNP sample encapsulating a nucleic acid

  • Fluorescent dye that specifically binds to the nucleic acid (e.g., RiboGreen®)

  • Nuclease-free TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • A surfactant to disrupt the LNPs (e.g., 2% Triton X-100)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Protocol:

  • Standard Curve Preparation: Prepare a standard curve of the free nucleic acid in TE buffer at known concentrations.

  • Sample Preparation:

    • Total Nucleic Acid: In a microcentrifuge tube, mix a small volume of the this compound-F LNP sample with the surfactant solution to lyse the LNPs. This will release the encapsulated nucleic acid.

    • Free Nucleic Acid: In a separate tube, mix the same volume of the LNP sample with TE buffer only.

  • Assay:

    • Add the fluorescent dye solution to the wells of the 96-well plate.

    • Add the prepared standards, "Total Nucleic Acid" sample, and "Free Nucleic Acid" sample to separate wells.

    • Incubate the plate in the dark for the recommended time.

  • Measurement: Measure the fluorescence intensity using the plate reader at the appropriate excitation and emission wavelengths for the dye.

  • Calculation:

    • Use the standard curve to determine the concentration of nucleic acid in the "Total Nucleic Acid" and "Free Nucleic Acid" samples.

    • Calculate the %EE using the following formula: %EE = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] * 100

Acceptance Criteria (Example):

  • Encapsulation Efficiency: > 90%

Lipid Composition Analysis by HPLC-CAD or LC-MS

Objective: To confirm the identity and quantify the molar ratio of the lipid components in the this compound-F LNP formulation.

Materials:

  • This compound-F LNP sample

  • Organic solvent for lipid extraction (e.g., methanol, chloroform)

  • HPLC or UPLC system coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)

  • Appropriate chromatography column (e.g., C18)

  • Mobile phases (will depend on the specific lipid composition)

  • Reference standards for each lipid component

Protocol:

  • Lipid Extraction: Disrupt the LNP sample and extract the lipids using an appropriate organic solvent mixture.

  • Chromatographic Separation:

    • Develop a suitable gradient elution method to separate the individual lipid components (this compound-F, helper lipids, cholesterol, PEG-lipid) on the chromatography column.

  • Detection and Quantification:

    • Use CAD or MS to detect and quantify each lipid component.

    • Create calibration curves for each lipid standard to determine the concentration in the sample.

  • Data Analysis:

    • Calculate the molar ratio of the lipid components and compare it to the target formulation ratio.

    • Assess for the presence of any degradation products.

Acceptance Criteria (Example):

  • Lipid Molar Ratios: Within ±10% of the target ratio.

  • Purity: Absence of significant degradation peaks.

Visualizations

Experimental Workflow for this compound-F LNP Quality Control

G cluster_0 Sample Preparation cluster_1 Physicochemical Characterization cluster_2 Payload Analysis cluster_3 Compositional Analysis cluster_4 Data Analysis & Reporting LNP_Sample This compound-F LNP Batch DLS DLS Analysis (Size & PDI) LNP_Sample->DLS ELS ELS Analysis (Zeta Potential) LNP_Sample->ELS RiboGreen Fluorescence Assay (Encapsulation Efficiency) LNP_Sample->RiboGreen HPLC HPLC-CAD/LC-MS (Lipid Composition) LNP_Sample->HPLC Analysis Data Compilation & Analysis DLS->Analysis ELS->Analysis RiboGreen->Analysis HPLC->Analysis Report QC Report Generation Analysis->Report Batch_Release Batch_Release Report->Batch_Release Batch Release/ Further Investigation

Caption: Workflow for the quality control testing of this compound-F LNPs.

Proposed Mechanism of this compound-F LNP for In Situ Cancer Vaccination

This compound-F LNPs have been shown to enhance the cross-presentation of tumor antigens and activate the STING (Stimulator of Interferon Genes) pathway, making them promising for in situ cancer vaccination.[1][2]

G cluster_0 Tumor Microenvironment cluster_1 Intracellular Pathway cluster_2 Immune Response LNP This compound-F LNP (with cGAMP & Tumor Antigens) APC Antigen Presenting Cell (APC) e.g., Dendritic Cell LNP->APC Uptake Endosome Endosome APC->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytosol Cytosol Endosomal_Escape->Cytosol STING STING Pathway Activation Cytosol->STING cGAMP release Cross_Presentation Antigen Cross-Presentation (MHC Class I) Cytosol->Cross_Presentation Antigen release T_Cell CD8+ T Cell Activation STING->T_Cell Co-stimulatory signal (Type I IFN) Cross_Presentation->T_Cell Antigen Presentation Tumor_Cell_Killing Tumor Cell Killing T_Cell->Tumor_Cell_Killing

Caption: STING activation by this compound-F LNPs for cancer immunotherapy.

References

Application of 93-O17S in Melanoma Mouse Models: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 93-O17S, a lipidoid nanoparticle, in preclinical melanoma mouse models. The information is compiled from a key study demonstrating its efficacy as a component of an in situ cancer vaccination strategy.

Introduction

This compound is a lipidoid nanoparticle (LNP) designed for the effective intracellular delivery of cyclic GMP-AMP (cGAMP), a potent agonist of the STING (Stimulator of Interferon Genes) pathway.[1] In the context of melanoma, intratumoral injection of this compound loaded with cGAMP, particularly when combined with doxorubicin pre-treatment, has been shown to induce a robust anti-tumor immune response, leading to significant tumor regression and the development of immunological memory.[1] This approach transforms the tumor into an in situ vaccine, where tumor-associated antigens released by chemotherapy are captured by antigen-presenting cells (APCs) stimulated by the this compound/cGAMP formulation.

Mechanism of Action: STING Pathway Activation

The primary mechanism of action of this compound/cGAMP is the activation of the STING pathway within APCs in the tumor microenvironment. This compound facilitates the cytoplasmic delivery of cGAMP, which would otherwise have poor cell membrane permeability.[1] Once in the cytoplasm, cGAMP binds to and activates STING, triggering a downstream signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines. This, in turn, promotes the maturation of dendritic cells (DCs), enhances the cross-presentation of tumor antigens to CD8+ T cells, and leads to the recruitment and activation of various immune cells at the tumor site.[1]

STING_Pathway cluster_cell Antigen Presenting Cell (APC) This compound/cGAMP This compound/cGAMP Endosome Endosome This compound/cGAMP->Endosome Endocytosis cGAMP cGAMP Endosome->cGAMP Endosomal Escape STING STING cGAMP->STING Binds to TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type I IFNs Type I IFNs (IFN-β) IRF3->Type I IFNs Induces Transcription Pro-inflammatory\nCytokines Pro-inflammatory Cytokines IRF3->Pro-inflammatory\nCytokines Induces Transcription Immune Response Enhanced Anti-Tumor Immune Response Type I IFNs->Immune Response Pro-inflammatory\nCytokines->Immune Response

Figure 1: this compound/cGAMP mediated STING pathway activation.

Experimental Protocols

In Vivo Therapeutic Efficacy in B16F10 Melanoma Mouse Model

This protocol outlines the steps to evaluate the anti-tumor efficacy of this compound/cGAMP in a syngeneic B16F10 melanoma mouse model.

Experimental_Workflow cluster_setup Tumor Implantation and Growth cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoints Implant Subcutaneous injection of 2 x 10^5 B16F10 cells Growth Allow tumors to grow Implant->Growth DOX Day X: Intratumoral injection of Doxorubicin (DOX) Growth->DOX LNP Day X+1, X+3, X+5: Intratumoral injection of this compound-F/cGAMP DOX->LNP Measure Measure tumor volume every other day LNP->Measure Survival Monitor survival up to 30 days Measure->Survival Rechallenge Tumor-free mice rechallenged with 2 x 10^5 B16F10 cells and monitored Survival->Rechallenge

References

Application Notes and Protocols for the Characterization of 93-O17S-F LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential analytical methods for the physicochemical characterization, determination of encapsulation efficiency, and assessment of the stability of lipid nanoparticles (LNPs) formulated with the novel ionizable lipid 93-O17S-F. Detailed protocols for key experiments are provided to guide researchers in establishing robust quality control and in-depth understanding of their LNP-based drug delivery systems.

Physicochemical Characterization of this compound-F LNPs

A thorough understanding of the physicochemical properties of this compound-F LNPs is critical for ensuring batch-to-batch consistency, predicting in vivo performance, and meeting regulatory requirements. The key parameters to assess are particle size, polydispersity, surface charge, and morphology.

Data Presentation: Key Physicochemical Attributes

The following table summarizes the primary techniques used to measure the critical quality attributes (CQAs) of this compound-F LNPs.[1][2][3][4][5]

Critical Quality AttributeAnalytical TechniqueTypical Acceptance Criteria
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)70 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral at physiological pH
Morphology and Size Verification Cryogenic Transmission Electron Microscopy (Cryo-TEM)Spherical, lamellar or solid core structure
Lipid Component Quantification High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)Molar ratio consistent with formulation
Experimental Workflow for Physicochemical Characterization

The following diagram illustrates the typical workflow for the physicochemical characterization of this compound-F LNPs.

LNP_Sample This compound-F LNP Sample DLS Dynamic Light Scattering (DLS) LNP_Sample->DLS ELS Electrophoretic Light Scattering (ELS) LNP_Sample->ELS CryoTEM Cryogenic Transmission Electron Microscopy (Cryo-TEM) LNP_Sample->CryoTEM HPLC High-Performance Liquid Chromatography (HPLC) LNP_Sample->HPLC Size_PDI Size & PDI Measurement DLS->Size_PDI Report Comprehensive Characterization Report Size_PDI->Report Zeta Zeta Potential Measurement ELS->Zeta Zeta->Report Morphology Morphology & Size Verification CryoTEM->Morphology Morphology->Report Lipid_Quant Lipid Component Quantification HPLC->Lipid_Quant Lipid_Quant->Report

Caption: Workflow for the physicochemical characterization of LNPs.

Protocols

Objective: To determine the mean hydrodynamic diameter and the breadth of the particle size distribution of this compound-F LNPs.[1][6][7][8]

Materials:

  • This compound-F LNP sample

  • 1X Phosphate-Buffered Saline (PBS), filtered

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Method:

  • Equilibrate the DLS instrument to 25°C.

  • Dilute the this compound-F LNP sample in 1X PBS to an appropriate concentration to achieve a count rate between 100 and 500 kcps. This typically involves a 1:50 to 1:200 dilution.

  • Vortex the diluted sample gently for 5-10 seconds.

  • Pipette the diluted sample into a clean cuvette, ensuring no air bubbles are present.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters:

    • Dispersant: Water (or PBS with appropriate viscosity and refractive index values)

    • Equilibration time: 60 seconds

    • Number of measurements: 3

    • Measurement duration: Automatic

  • Initiate the measurement.

  • Record the Z-average diameter (nm) and the Polydispersity Index (PDI).

Objective: To determine the surface charge of this compound-F LNPs at a specific pH.[5][9][10]

Materials:

  • This compound-F LNP sample

  • 10 mM NaCl solution, filtered

  • ELS instrument (e.g., Malvern Zetasizer)

  • Disposable folded capillary cells

Method:

  • Equilibrate the ELS instrument to 25°C.

  • Dilute the this compound-F LNP sample in 10 mM NaCl solution to an appropriate concentration.

  • Gently mix the diluted sample.

  • Inject the sample into the folded capillary cell, avoiding bubble formation.

  • Place the cell into the instrument.

  • Set the measurement parameters, including the dispersant properties.

  • Perform the measurement and record the zeta potential in millivolts (mV).

Objective: To visualize the morphology and confirm the size and structure of this compound-F LNPs in a near-native state.[11][12][13][14][15]

Materials:

  • This compound-F LNP sample

  • TEM grids (e.g., lacey carbon)

  • Vitrification apparatus (e.g., Vitrobot)

  • Liquid ethane and liquid nitrogen

  • Cryo-transmission electron microscope

Method:

  • Glow-discharge the TEM grids to render them hydrophilic.

  • Apply 3-4 µL of the LNP suspension to the grid.

  • Place the grid in the vitrification apparatus chamber at controlled temperature and humidity.

  • Blot the grid to create a thin film of the suspension.

  • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

  • Transfer the vitrified grid to the cryo-TEM under cryogenic conditions.

  • Acquire images at various magnifications to observe the overall particle population and individual particle morphology.

Encapsulation Efficiency of Therapeutic Cargo

Determining the encapsulation efficiency (EE%) is crucial to ensure that the therapeutic cargo (e.g., mRNA, siRNA) is successfully loaded into the this compound-F LNPs. The most common method for this is a fluorescence-based assay using a dye that selectively binds to the nucleic acid.

Data Presentation: Encapsulation Efficiency
Analytical TechniquePrincipleInformation Provided
Quant-iT RiboGreen Assay A fluorescent dye (RiboGreen) exhibits a significant increase in fluorescence upon binding to nucleic acids. The assay measures fluorescence before and after LNP lysis to determine the amount of encapsulated and total nucleic acid.Percentage of encapsulated nucleic acid.
Ion-Pair Reversed-Phase HPLC Separates encapsulated from free nucleic acid based on differences in their interaction with a stationary phase.An alternative method to quantify encapsulation efficiency.[16]
Experimental Workflow for RiboGreen Assay

The following diagram outlines the workflow for determining the encapsulation efficiency using the RiboGreen assay.

LNP_Sample This compound-F LNP Sample Prep_Samples Prepare LNP Samples LNP_Sample->Prep_Samples Prep_Standards Prepare Nucleic Acid Standard Curve Add_RiboGreen Add RiboGreen Reagent to all wells Prep_Standards->Add_RiboGreen No_Lysis Sample without Triton X-100 (Measures Free Nucleic Acid) Prep_Samples->No_Lysis Lysis Sample with Triton X-100 (Measures Total Nucleic Acid) Prep_Samples->Lysis No_Lysis->Add_RiboGreen Lysis->Add_RiboGreen Incubate Incubate in the dark Add_RiboGreen->Incubate Read_Fluorescence Read Fluorescence (Ex: ~480 nm, Em: ~520 nm) Incubate->Read_Fluorescence Calculate_EE Calculate Encapsulation Efficiency (%) Read_Fluorescence->Calculate_EE

Caption: Workflow for the RiboGreen encapsulation efficiency assay.

Protocol 4: Quant-iT RiboGreen Assay for Encapsulation Efficiency

Objective: To quantify the percentage of nucleic acid encapsulated within the this compound-F LNPs.[17][18][19][20][21][22]

Materials:

  • This compound-F LNP sample

  • Quant-iT RiboGreen reagent

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 in TE buffer

  • Nucleic acid standard of known concentration

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader

Method:

  • Prepare Nucleic Acid Standards:

    • Perform serial dilutions of the nucleic acid standard in TE buffer to create a standard curve (e.g., 0 to 2000 ng/mL).

  • Prepare LNP Samples:

    • In a 96-well plate, prepare two sets of wells for each LNP sample.

    • Set 1 (Free Nucleic Acid): Dilute the LNP sample in TE buffer.

    • Set 2 (Total Nucleic Acid): Dilute the LNP sample in TE buffer containing 2% Triton X-100 to lyse the LNPs.

    • Incubate the plate at 37°C for 10 minutes to ensure complete lysis in the Triton X-100 wells.

  • Prepare RiboGreen Working Solution:

    • Dilute the Quant-iT RiboGreen reagent 1:200 in TE buffer. Protect from light.

  • Assay:

    • Add the RiboGreen working solution to all standard and sample wells.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Use the standard curve to determine the concentration of nucleic acid in the "Free" and "Total" sample wells.

    • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = ( (Total Nucleic Acid) - (Free Nucleic Acid) ) / (Total Nucleic Acid) * 100

In Vitro and In Vivo Stability Assessment

Evaluating the stability of this compound-F LNPs under various conditions is essential to determine their shelf-life and ensure their therapeutic efficacy is maintained over time.

Data Presentation: Stability Indicating Parameters
Stability ConditionAnalytical TechniquesParameters to Monitor
Accelerated Stability (e.g., 4°C, 25°C, 40°C) DLS, ELS, RiboGreen AssayParticle size, PDI, Zeta potential, Encapsulation efficiency
Freeze-Thaw Stability DLS, ELS, RiboGreen AssayParticle size, PDI, Zeta potential, Encapsulation efficiency
In Vitro Stability in Biological Media (e.g., serum) DLS, RiboGreen AssayParticle size, PDI, Cargo leakage
In Vivo Pharmacokinetics LC-MS/MS, Fluorescence ImagingLNP and cargo concentration in blood over time
Logical Relationship for Stability Assessment

The following diagram illustrates the relationship between stability studies and the resulting LNP quality.

cluster_0 Stability Stress Conditions cluster_1 Analytical Readouts Temp_Stress Temperature Stress (e.g., 4°C, 25°C, 40°C) Physicochem Physicochemical Properties (Size, PDI, Zeta Potential) Temp_Stress->Physicochem EE Encapsulation Efficiency Temp_Stress->EE Potency In Vitro / In Vivo Potency Temp_Stress->Potency Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Physicochem Freeze_Thaw->EE Freeze_Thaw->Potency Bio_Media Incubation in Biological Media Bio_Media->Physicochem Bio_Media->EE Bio_Media->Potency Stable_LNP Stable LNP Formulation (Defined Shelf-life) Potency->Stable_LNP No significant change Unstable_LNP Unstable LNP Formulation (Requires Reformulation) Potency->Unstable_LNP Significant degradation/ loss of activity LNP_Batch Initial this compound-F LNP Batch LNP_Batch->Temp_Stress LNP_Batch->Freeze_Thaw LNP_Batch->Bio_Media

Caption: Relationship between stability studies and LNP quality assessment.

Protocol 5: Accelerated Stability Study

Objective: To assess the stability of this compound-F LNPs under accelerated temperature conditions.[23][24]

Materials:

  • Multiple aliquots of a single batch of this compound-F LNPs

  • Temperature-controlled incubators (e.g., 4°C, 25°C, 40°C)

  • Analytical instruments for DLS, ELS, and RiboGreen assay

Method:

  • Divide a single, well-characterized batch of this compound-F LNPs into multiple aliquots in appropriate storage vials.

  • Designate a set of aliquots for each temperature condition (4°C, 25°C, and 40°C) and for each time point.

  • Establish a baseline (T=0) characterization by analyzing an initial aliquot for particle size, PDI, zeta potential, and encapsulation efficiency.

  • Place the remaining aliquots in their respective temperature-controlled incubators.

  • At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one aliquot from each temperature condition.

  • Allow the aliquots to equilibrate to room temperature.

  • Analyze each aliquot for particle size, PDI, zeta potential, and encapsulation efficiency using the protocols described above.

  • Compare the results at each time point to the T=0 data to identify any trends in degradation or changes in physicochemical properties.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of 93-O17S-F LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 93-O17S-F lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the formulation and storage of these LNPs.

A Note on this compound-F: The ionizable lipid this compound is a chalcogen-containing cationic lipidoid that has been utilized in the formation of LNPs for the delivery of various payloads, including Cre recombinase and ribonucleoproteins.[1] While specific stability data for LNP formulations containing "this compound-F" is not extensively available in the public domain, this guide is built upon established principles of LNP stability and characterization, with specific considerations for the known properties of this compound. The "-F" designation may refer to a specific modification or formulation variant; users should consider this in their experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with LNP formulations?

A1: LNP formulations can face several stability challenges, both physical and chemical.[2] Common issues include:

  • Aggregation: Nanoparticles clumping together, leading to an increase in particle size and polydispersity index (PDI).

  • Degradation of Lipids: Hydrolysis or oxidation of the lipid components, particularly the ionizable and helper lipids, can compromise the LNP structure.[2]

  • Leakage of Encapsulated Cargo: Loss of the encapsulated therapeutic (e.g., mRNA, siRNA) from the LNP core.

  • Loss of Transfection Efficiency: Reduced biological activity upon storage.

Q2: What factors can influence the stability of my this compound-F LNP formulation?

A2: Several factors can impact the stability of your LNP formulation:

  • Temperature: Both high temperatures and freeze-thaw cycles can negatively affect LNP integrity.[3]

  • pH of the Buffer: The pH of the storage buffer is crucial for maintaining the stability of the ionizable lipid and the overall LNP structure.

  • Lipid Composition: The molar ratio of the four main lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) is critical for stability.[2]

  • Presence of Oxygen: Unsaturated lipids are susceptible to oxidation, which can be accelerated by the presence of oxygen.

  • Light Exposure: Exposure to light can potentially degrade both the lipids and the encapsulated cargo.[3]

Q3: How can I improve the stability of my this compound-F LNP formulation during storage?

A3: To enhance stability, consider the following strategies:

  • Optimize Storage Temperature: Typically, storage at 4°C is suitable for short-term use, while for long-term storage, freezing at -20°C or -80°C is recommended.[3]

  • Use Cryoprotectants: For frozen storage, the addition of cryoprotectants like sucrose or trehalose can prevent aggregation during freeze-thaw cycles.[3]

  • Control pH: Store LNPs in a buffered solution at an appropriate pH to maintain the integrity of the ionizable lipid.

  • Protect from Light and Oxygen: Store vials in the dark and consider using an inert gas overlay (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Guides

Issue 1: Increased Particle Size and Polydispersity Index (PDI) after Formulation or Storage

This is a common sign of LNP aggregation.

Potential Cause Troubleshooting Step Recommended Action
Suboptimal Lipid Ratios Review and optimize the molar ratios of this compound-F, helper lipid, cholesterol, and PEG-lipid.Perform a design of experiment (DoE) to screen different lipid ratios.
Inefficient Mixing During Formulation Ensure rapid and homogenous mixing of the lipid and aqueous phases.If using a microfluidic system, check for any blockages and ensure appropriate flow rates.
Freeze-Thaw Stress LNPs were frozen and thawed without a cryoprotectant.Add a cryoprotectant such as sucrose or trehalose (e.g., 10% w/v) to the formulation before freezing.[3]
Inappropriate Storage Temperature Storage at room temperature or 4°C for extended periods.For long-term storage, freeze at -80°C. For short-term, ensure the temperature is consistently maintained at 4°C.[3]
Issue 2: Low Encapsulation Efficiency

This indicates that the therapeutic cargo is not being effectively encapsulated within the LNPs.

Potential Cause Troubleshooting Step Recommended Action
Incorrect pH of Aqueous Buffer The pH of the aqueous buffer during formulation is critical for the ionization of this compound-F.Ensure the aqueous buffer pH is acidic (typically pH 4-5) to promote the positive charge of the ionizable lipid, facilitating complexation with the negatively charged nucleic acid.
Suboptimal Lipid-to-Cargo Ratio The ratio of the total lipid to the nucleic acid payload may not be optimal.Vary the lipid-to-cargo weight ratio (e.g., from 10:1 to 30:1) to find the optimal condition for encapsulation.[4]
Poor Quality of Nucleic Acid Degraded or impure nucleic acid may not encapsulate efficiently.Verify the integrity of your mRNA or siRNA using gel electrophoresis or a Bioanalyzer.
Issue 3: Decrease in Biological Activity (Transfection Efficiency) Over Time

This suggests degradation of the encapsulated cargo or compromised LNP structure.

Potential Cause Troubleshooting Step Recommended Action
Cargo Degradation The encapsulated nucleic acid (e.g., mRNA) may be degrading.Ensure an RNase-free environment during formulation and storage.[4] Store at -80°C for long-term stability.
Lipid Hydrolysis or Oxidation The lipid components, including this compound-F, may be degrading.Protect from light and oxygen. Consider adding antioxidants to the formulation.
Changes in LNP Structure The LNP structure may be changing, preventing efficient endosomal escape.Re-characterize the stored LNPs for size, PDI, and zeta potential. Compare with freshly prepared LNPs.

Experimental Protocols

Protocol 1: Characterization of LNP Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and PDI of the LNP formulation.

Methodology:

  • Dilute the LNP formulation in an appropriate buffer (e.g., 1x PBS) to a suitable concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters (e.g., temperature, number of runs).

  • Acquire the data and analyze the size distribution and PDI.

Protocol 2: Determination of Encapsulation Efficiency using a Fluorescence-Based Assay (e.g., RiboGreen Assay)

Objective: To quantify the amount of nucleic acid encapsulated within the LNPs.

Methodology:

  • Prepare a standard curve of your nucleic acid in TE buffer.

  • In a 96-well black plate, add your LNP sample to two sets of wells.

  • To one set of wells, add TE buffer. This will measure the amount of free (unencapsulated) nucleic acid.

  • To the other set of wells, add a detergent solution (e.g., 2% Triton X-100) to lyse the LNPs. This will measure the total amount of nucleic acid.

  • Add the RiboGreen reagent (diluted in TE buffer) to all wells.

  • Incubate for a few minutes, protected from light.

  • Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculate the encapsulation efficiency using the following formula: EE (%) = (Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid * 100

Visualizations

Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_stability Stability Assessment A Prepare Lipid Mix in Ethanol (this compound-F, Helper, Cholesterol, PEG) C Microfluidic Mixing A->C B Prepare Nucleic Acid in Aqueous Buffer (pH 4-5) B->C D Size & PDI (DLS) C->D E Encapsulation Efficiency (RiboGreen Assay) C->E F Zeta Potential C->F G Store at Different Conditions (4°C, -20°C, -80°C) C->G H Monitor Characterization Parameters Over Time G->H

Caption: A typical experimental workflow for the formulation, characterization, and stability assessment of this compound-F LNP formulations.

Troubleshooting_Aggregation Start Start: Increased Size/PDI Q1 Is this a fresh formulation? Start->Q1 A1_Yes Check Formulation Parameters: - Lipid Ratios - Mixing Efficiency Q1->A1_Yes Yes Q2 Was the LNP stored frozen? Q1->Q2 No End Stable LNPs A1_Yes->End A2_Yes Add Cryoprotectant (e.g., Sucrose) Q2->A2_Yes Yes A2_No Optimize Storage Temperature (e.g., -80°C for long term) Q2->A2_No No A2_Yes->End A2_No->End

Caption: A troubleshooting decision tree for addressing LNP aggregation issues.

References

Technical Support Center: 93-O17S/cGAMP Cytosolic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 93-O17S lipidoid nanoparticle (LNP) system for cytosolic delivery of cGAMP. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation, delivery, and analysis of this compound/cGAMP complexes.

Problem 1: Low STING Pathway Activation (e.g., Low IFN-β Secretion)

Q: My cells show minimal or no increase in IFN-β or other downstream targets (e.g., p-IRF3, ISGs) after treatment with this compound/cGAMP. What are the possible causes and solutions?

A: Low STING activation is a common issue that can stem from several factors, from initial formulation to final cellular response. Here is a step-by-step guide to troubleshoot the problem.

Possible Causes & Recommended Actions:

  • Inefficient cGAMP Encapsulation: The cationic lipidoid this compound encapsulates the negatively charged cGAMP primarily through electrostatic interactions.[1][2] Incomplete complexation will result in free cGAMP, which has poor cell permeability.[3][4]

    • Solution: Verify the encapsulation efficiency. Prepare the complexes by simply mixing the this compound-F lipidoid with cGAMP and allowing time for electrostatic interaction to drive encapsulation.[1] Confirm nanoparticle characteristics such as size and zeta potential (see Table 1). An effective formulation should have a net positive charge to interact with the cell membrane.

  • Poor Endosomal Escape: This is a major bottleneck for the delivery of therapeutic nucleic acids and small molecules.[5][6] If the this compound/cGAMP complex is trapped in endosomes, cGAMP cannot reach its cytosolic target, STING, which is located on the endoplasmic reticulum.[4] The this compound system is designed to facilitate endo-/lysosomal escape.[1]

    • Solution: Perform a co-localization study. Use fluorescently labeled cGAMP (cGAMP-Fluo) and an endo/lysosomal marker (e.g., LysoTracker). Confocal microscopy should show the green signal from cGAMP-Fluo distributed throughout the cytoplasm, separate from the red signal of the lysosomes, indicating successful escape.[1][3] If co-localization is high, consider optimizing the lipidoid-to-cGAMP ratio or incubation time.

  • Degradation of cGAMP: Free cGAMP can be rapidly degraded by ectonucleotidases like ENPP1, which are present in serum and on cell surfaces.[2][7]

    • Solution: Ensure the formulation protects the cGAMP cargo. Encapsulation within the this compound nanoparticle is designed to shield cGAMP from enzymatic degradation.[8] Minimize the presence of free cGAMP by optimizing the formulation protocol.

  • Low STING Expression in Target Cells: Some cancer cell lines epigenetically silence or have mutations in the cGAS-STING pathway, making them unresponsive to cGAMP.[9][10]

    • Solution: Verify STING expression in your cell line using Western blot or qPCR. Use a positive control cell line known to have a functional STING pathway (e.g., RAW264.7, DC2.4, or THP-1 cells).[1]

  • Incorrect Dosage: The concentration of cGAMP delivered to the cells may be too low to elicit a strong response.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of the this compound/cGAMP complex for your specific cell type. Studies have shown significant STING activation with cGAMP concentrations around 200 ng/mL when delivered by this compound-F.[3]

Problem 2: High Cytotoxicity or Cell Death

Q: I'm observing significant cell death after treating my cultures with the this compound/cGAMP complex. How can I reduce this toxicity?

A: Cytotoxicity can be caused by the delivery vehicle itself or by overstimulation of the immune pathway.

Possible Causes & Recommended Actions:

  • Inherent Toxicity of the Delivery Vehicle: Cationic lipids can be toxic at high concentrations due to their interaction with cellular membranes.

    • Solution: Include a control group treated with "empty" this compound nanoparticles (without cGAMP) at the same concentration used for the complex. This will help you distinguish between vehicle-induced toxicity and cGAMP-induced effects. Perform a dose-titration of the empty vehicle to find its toxic threshold.

  • Over-Activation of the STING Pathway: Excessive STING activation can lead to a massive inflammatory response and programmed cell death.

    • Solution: Reduce the concentration of the this compound/cGAMP complex. A lower dose may be sufficient to activate the pathway without causing widespread cell death. Also, consider reducing the treatment duration.

  • Contaminants in the Preparation:

    • Solution: Ensure all reagents, including PBS and water, are sterile and endotoxin-free.

Problem 3: Inconsistent or Irreproducible Results

Q: My experimental results vary significantly between experiments, even when I follow the same protocol. What could be causing this variability?

A: Reproducibility issues often point to subtle variations in formulation, cell handling, or assay procedures.

Possible Causes & Recommended Actions:

  • Variability in Nanoparticle Formulation: The size, charge, and encapsulation efficiency of your nanoparticles can vary if the formulation process is not tightly controlled.

    • Solution: Standardize the formulation protocol. Use consistent mixing speeds, temperatures, and incubation times. Characterize each new batch of nanoparticles by measuring their size and zeta potential using Dynamic Light Scattering (DLS) to ensure they meet the specifications outlined in Table 1.

  • Inconsistent Cell Conditions: Cell passage number, confluency, and overall health can dramatically impact their response to treatment.

    • Solution: Use cells within a consistent, low passage number range. Seed cells at the same density for every experiment and ensure they are in the logarithmic growth phase at the time of treatment.

  • Assay Performance: Variability in the final readout (e.g., ELISA, qPCR) can obscure real effects.

    • Solution: Include positive and negative controls in every assay plate. For example, in an IFN-β ELISA, include a known concentration of recombinant IFN-β as a standard. Run technical replicates for each sample to assess intra-assay variability.

Frequently Asked Questions (FAQs)

Q1: Why is a delivery system like this compound necessary for cGAMP?

A1: cGAMP is a negatively charged, hydrophilic molecule.[2] These properties prevent it from freely crossing the nonpolar cell membrane to reach its target, the STING protein, in the cytosol.[2][3] Furthermore, free cGAMP is susceptible to degradation by enzymes in the extracellular environment.[2] Delivery systems like the this compound lipidoid nanoparticle are designed to (1) protect cGAMP from degradation, (2) facilitate its entry into the cell via endocytosis, and (3) promote its escape from the endosome into the cytosol.[1][11]

Q2: How does this compound facilitate endosomal escape?

A2: The this compound lipidoid is a type of ionizable lipid. At physiological pH (around 7.4), it is near-neutral, but it becomes protonated and positively charged in the acidic environment of the endosome (pH 5-6).[12] This positive charge allows it to interact with negatively charged lipids in the endosomal membrane, disrupting the membrane and allowing the cGAMP cargo to be released into the cytoplasm.[12] This "proton sponge" effect is a key mechanism for overcoming the endosomal escape barrier.[5]

Q3: What are the key quality control metrics for my this compound/cGAMP formulation?

A3: You should routinely measure the following parameters for each batch:

  • Particle Size (Diameter): Affects cellular uptake. Typically should be in the range of 80-150 nm.

  • Polydispersity Index (PDI): Measures the uniformity of the particle size distribution. A PDI < 0.3 is generally considered acceptable.

  • Zeta Potential: Indicates the surface charge of the nanoparticles. A positive zeta potential is crucial for interacting with the negatively charged cell membrane.

  • Encapsulation Efficiency: The percentage of cGAMP successfully loaded into the nanoparticles. This can be measured using fluorescently labeled cGAMP or by separating free cGAMP from the nanoparticles and quantifying it.

Q4: Can I use the this compound system to co-deliver cGAMP with a tumor antigen?

A4: Yes, the this compound system has been shown to be effective for the co-delivery of cGAMP and antigens (like OVA protein).[1] The lipidoid nanoparticle can facilitate the uptake of both cargos into antigen-presenting cells (APCs), enhancing antigen cross-presentation and promoting a robust, antigen-specific T cell response, which is highly beneficial for in situ cancer vaccination strategies.[1][3]

Q5: What are the best downstream assays to confirm STING pathway activation?

A5: A multi-faceted approach is recommended:

  • Phosphorylation of STING, TBK1, and IRF3: Use Western blotting to detect the phosphorylated (activated) forms of these key signaling proteins. This provides a direct, early readout of pathway activation.[4]

  • Gene Expression of Interferon-Stimulated Genes (ISGs): Use RT-qPCR to measure the upregulation of genes like IFNB1 and CXCL10. Expression of these genes can increase over 100-fold upon successful STING activation with this compound/cGAMP.[1]

  • Secretion of Type I Interferons: Measure the concentration of secreted IFN-β in the cell culture supernatant using an ELISA. This is a robust functional endpoint demonstrating a productive immune response.[1][4]

Data & Protocols

Quantitative Data Summary

The following table summarizes typical quantitative data for lipidoid nanoparticle-based cGAMP delivery systems.

Table 1: Typical Physicochemical and Biological Performance Metrics

ParameterThis compound-F/cGAMP (Example)Free cGAMPRationale & Importance
Particle Size (nm) ~100 nmN/AInfluences cellular uptake mechanism and biodistribution.
Zeta Potential (mV) +20 to +40 mVNegativePositive charge promotes interaction with cell membranes.
IFNB1 Gene Expression (Fold Change) ~6-7 fold increase[1]Modest increase[1]Direct measure of downstream gene activation by STING.
CXCL10 Gene Expression (Fold Change) >100 fold increase[1]Modest increase[1]Key chemokine for recruiting immune cells.
Secreted IFN-β (pg/mL) Significantly higher vs. control[1]Low/Undetectable[1]Functional endpoint of the Type I interferon response.
Key Experimental Protocols
Protocol 1: Formulation of this compound/cGAMP Nanoparticles

This protocol describes the basic self-assembly method for encapsulating cGAMP.

Materials:

  • This compound-F lipidoid stock solution (e.g., in ethanol)

  • cGAMP stock solution (e.g., in nuclease-free water)

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Dilute the this compound-F stock solution to the desired concentration in PBS.

  • Dilute the cGAMP stock solution to the desired concentration in PBS.

  • Add the cGAMP solution to the this compound-F solution while gently vortexing or pipetting to mix. The components self-assemble via electrostatic interaction.[1]

  • Incubate the mixture at room temperature for 15-30 minutes to ensure stable complex formation.

  • The complex is now ready for characterization (DLS) or for addition to cell cultures. For in vitro experiments, add the complex directly to the cell culture medium to achieve the final desired cGAMP concentration (e.g., 200 ng/mL).[3]

Protocol 2: In Vitro STING Activation Assay

This protocol outlines the steps to treat cells and measure the resulting IFN-β secretion.

Materials:

  • Target cells (e.g., DC2.4, RAW264.7) seeded in a 24-well plate

  • Prepared this compound/cGAMP complex

  • Control treatments: PBS, free cGAMP, empty this compound nanoparticles

  • Commercial IFN-β ELISA kit

Procedure:

  • Seed cells 24 hours prior to treatment to allow them to adhere and reach ~70-80% confluency.

  • Remove the culture medium and replace it with fresh medium containing the treatments:

    • Vehicle control (PBS)

    • Free cGAMP

    • Empty this compound

    • This compound/cGAMP complex (at various concentrations if performing a dose-response)

  • Incubate the cells for a set period (e.g., 4 to 24 hours). Secretion of IFN-β increases over time.[1]

  • After incubation, carefully collect the cell culture supernatant. Centrifuge briefly to pellet any floating cells or debris.

  • Measure the concentration of IFN-β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Normalize the results to the vehicle control to determine the fold-change in IFN-β secretion.

Visualizations

Signaling and Experimental Workflows

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAMP cGAMP STING STING Dimerization (on ER) cGAMP->STING TBK1 TBK1 Recruitment & Activation STING->TBK1 IRF3 IRF3 Phosphorylation (p-IRF3) TBK1->IRF3 pIRF3_dimer p-IRF3 Dimerization IRF3->pIRF3_dimer Transcription Transcription of IFNB1, CXCL10, etc. pIRF3_dimer->Transcription

Caption: Simplified cGAMP-STING signaling cascade leading to Type I IFN production.

Delivery_Workflow Formulation 1. Formulation (this compound + cGAMP) Uptake 2. Cellular Uptake (Endocytosis) Formulation->Uptake Endosome 3. Endosomal Entrapment Uptake->Endosome Escape 4. Endosomal Escape (pH-mediated) Endosome->Escape Critical Step Release 5. Cytosolic Release of cGAMP Escape->Release Activation 6. STING Activation Release->Activation

Caption: Key steps in the cytosolic delivery of cGAMP using the this compound system.

Troubleshooting_Tree Start Low STING Activation (e.g., low IFN-β) CheckFormulation Check Formulation? (Size, Zeta Potential) Start->CheckFormulation CheckEscape Check Endosomal Escape? (Co-localization Assay) CheckFormulation->CheckEscape Formulation OK Result_Formulation Re-optimize formulation protocol. Ensure positive zeta potential. CheckFormulation->Result_Formulation Issue Found CheckCells Check Cell Line? (STING Expression) CheckEscape->CheckCells Escape OK Result_Escape Optimize LNP/cGAMP ratio. Adjust incubation time. CheckEscape->Result_Escape Issue Found CheckDose Check Dose? (Dose-Response Assay) CheckCells->CheckDose Cells OK Result_Cells Use positive control cell line. Verify STING expression via WB/qPCR. CheckCells->Result_Cells Issue Found Result_Dose Perform titration to find optimal concentration for cell type. CheckDose->Result_Dose Issue Found Success Problem Solved CheckDose->Success Dose OK

Caption: A logical workflow for diagnosing issues of low STING pathway activation.

References

Technical Support Center: 93-O17S-F Nanoparticle Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific nanoparticle designated "93-O17S-F" is not publicly available. This technical support guide is based on a hypothetical lipid-based nanoparticle and provides general principles and troubleshooting strategies for the optimization of nanoparticle size and charge, which are common challenges in the field.

Frequently Asked Questions (FAQs)

Q1: What is the optimal particle size for this compound-F nanoparticles for in vivo drug delivery?

A1: The optimal particle size for in vivo applications is highly dependent on the target tissue or organ. Generally, nanoparticles in the range of 60-200 nm are considered suitable for many systemic drug delivery applications as they can evade rapid clearance by the mononuclear phagocyte system and effectively reach target cells.[1]

Q2: How does the surface charge (Zeta Potential) of this compound-F nanoparticles influence their performance?

A2: The surface charge, measured as zeta potential, is a critical factor for nanoparticle stability and biological interactions.[2] A higher absolute zeta potential value (e.g., > |±10| mV) generally indicates greater electrostatic repulsion between particles, which can prevent aggregation and improve the stability of the formulation.[1] At physiological pH, a near-neutral charge can help to avoid non-specific interactions and toxicity.[3]

Q3: What are the recommended storage conditions for this compound-F nanoparticles?

A3: Lipid-based nanoparticles are typically stored at 4°C to minimize degradation and maintain stability. For long-term storage, freezing at -20°C or -80°C may be necessary, but it is crucial to use cryoprotectants to prevent particle fusion during freeze-thaw cycles. Always refer to specific formulation guidelines for optimal storage conditions.

Troubleshooting Guides

Issue 1: My this compound-F nanoparticles are too large. How can I reduce their size?

Possible Causes & Solutions:

  • Lipid Composition: The choice of lipids significantly impacts nanoparticle size. Consider adjusting the ratios of ionizable lipids, helper lipids, cholesterol, and PEG-lipids.[1][4]

  • Synthesis Method: The method of nanoparticle formation is a key determinant of size. High-energy methods like microfluidics or high-pressure homogenization can produce smaller and more uniform particles compared to low-energy methods.[4][5]

  • Process Parameters: In methods like microfluidics, increasing the flow rate ratio of the aqueous to the organic phase can lead to smaller nanoparticles.[4] For sonication-based methods, optimizing sonication time and power is crucial.

  • Aqueous Phase pH: The pH of the aqueous buffer can influence the charge of ionizable lipids and affect particle self-assembly, with a more acidic pH often resulting in smaller particles.[6]

Issue 2: The Polydispersity Index (PDI) of my this compound-F nanoparticle formulation is too high.

Possible Causes & Solutions:

  • Inconsistent Mixing: Ensure rapid and uniform mixing during nanoparticle formation. Microfluidic systems are particularly effective at achieving this.[4]

  • Suboptimal Lipid Ratios: An imbalanced lipid composition can lead to a heterogeneous population of nanoparticles. Systematically screen different lipid ratios to find the optimal formulation.

  • Aggregation: A high PDI can be a sign of particle aggregation. This can be addressed by optimizing the surface charge (zeta potential) or by incorporating stabilizing agents like PEG-lipids.

  • Purification Method: Inefficient removal of larger aggregates or unincorporated lipids during purification can result in a high PDI. Consider using techniques like size exclusion chromatography for purification.

Issue 3: My this compound-F nanoparticles have a low or inconsistent zeta potential.

Possible Causes & Solutions:

  • Ionizable Lipid Content: The zeta potential is largely determined by the ionizable lipids in the formulation. Increasing the molar ratio of the ionizable lipid can lead to a more positive or negative surface charge, depending on the pH.[3]

  • Buffer pH and Ionic Strength: The pH of the surrounding buffer has a significant impact on the surface charge of the nanoparticles.[7] The ionic strength of the buffer can also affect the electrical double layer around the particles.[7] It is recommended to prepare samples in a low ionic strength medium, such as 10 mM NaCl, for consistent measurements.[2]

  • PEG-Lipid Shielding: The PEG layer on the surface of the nanoparticles can shield the surface charge, leading to a zeta potential closer to neutral. Adjusting the concentration of PEG-lipids may be necessary.

Data Presentation

Table 1: Effect of Formulation Parameters on this compound-F Nanoparticle Characteristics

Formulation IDIonizable Lipid:Helper Lipid RatioFlow Rate Ratio (Aqueous:Organic)Particle Size (nm)PDIZeta Potential (mV)
This compound-F-011:13:11500.25+5.2
This compound-F-021.5:13:11200.18+15.8
This compound-F-031:15:1950.12+4.9
This compound-F-041.5:15:1800.10+16.3

Experimental Protocols

Protocol 1: Synthesis of this compound-F Nanoparticles via Microfluidic Mixing

  • Prepare Lipid Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios.

  • Prepare Aqueous Solution: Dissolve the therapeutic payload (e.g., mRNA) in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: Load the lipid solution and the aqueous solution into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip.

  • Set Flow Rates: Set the desired flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate.

  • Initiate Mixing: Start the syringe pumps to initiate the mixing and self-assembly of the nanoparticles.

  • Collection: Collect the nanoparticle suspension from the outlet of the microfluidic chip.

  • Purification: Purify the nanoparticles using a suitable method such as dialysis or tangential flow filtration to remove ethanol and unincorporated components.

Protocol 2: Characterization of Particle Size and Zeta Potential

  • Instrumentation: Use a dynamic light scattering (DLS) instrument equipped with an electrophoretic light scattering (ELS) module for zeta potential measurements.[8][9][10]

  • Sample Preparation:

    • Dilute the nanoparticle suspension in a suitable buffer (e.g., 10 mM NaCl) to a concentration appropriate for the instrument.[2]

    • Filter the buffer prior to use with a 0.2 µm filter to remove any dust or contaminants.[2]

  • DLS Measurement (Particle Size and PDI):

    • Transfer the diluted sample to a clean cuvette.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform at least three measurements to ensure reproducibility.

    • Analyze the correlation function to obtain the average particle size and polydispersity index.

  • ELS Measurement (Zeta Potential):

    • Load the diluted sample into a specialized zeta potential cell, ensuring no air bubbles are trapped.[2]

    • Place the cell in the instrument.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument software will calculate the zeta potential using the Henry equation.[2]

    • Perform a minimum of three runs per sample.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Lipid Solution (Ethanol) Lipid Solution (Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Solution (Ethanol)->Microfluidic Mixing Aqueous Solution (Buffer) Aqueous Solution (Buffer) Aqueous Solution (Buffer)->Microfluidic Mixing Dialysis / TFF Dialysis / TFF Microfluidic Mixing->Dialysis / TFF DLS (Size, PDI) DLS (Size, PDI) Dialysis / TFF->DLS (Size, PDI) ELS (Zeta Potential) ELS (Zeta Potential) Dialysis / TFF->ELS (Zeta Potential)

Caption: Experimental workflow for nanoparticle synthesis and characterization.

troubleshooting_logic High Particle Size High Particle Size Adjust Lipid Ratio Adjust Lipid Ratio High Particle Size->Adjust Lipid Ratio Composition Issue? Increase Flow Rate Ratio Increase Flow Rate Ratio High Particle Size->Increase Flow Rate Ratio Process Parameter Issue? Optimize Synthesis Method Optimize Synthesis Method High Particle Size->Optimize Synthesis Method Methodology Issue?

Caption: Troubleshooting logic for addressing high nanoparticle size.

signaling_pathway Nanoparticle-Cell Interaction Nanoparticle-Cell Interaction Endocytosis Endocytosis Nanoparticle-Cell Interaction->Endocytosis Endosomal Escape Endosomal Escape Endocytosis->Endosomal Escape Payload Release Payload Release Endosomal Escape->Payload Release Target Engagement Target Engagement Payload Release->Target Engagement Therapeutic Effect Therapeutic Effect Target Engagement->Therapeutic Effect

References

Technical Support Center: Overcoming Off-target Effects of 93-O17S-F Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 93-O17S-F, a novel kinase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you anticipate and overcome potential off-target effects, ensuring the accuracy and reliability of your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound-F. Each issue is followed by potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
1. Unexpected or High Cell Toxicity at Effective Concentrations Off-target kinase inhibition.- Perform a kinome-wide selectivity screen to identify unintended targets. - Test inhibitors with different chemical scaffolds that target the same primary kinase. If cytotoxicity persists, it may be an on-target effect.[1]
Compound solubility issues.- Verify the solubility of this compound-F in your cell culture media. - Always include a vehicle-only control (e.g., DMSO) to ensure the solvent is not causing toxicity.[1]
2. Lack of On-Target Efficacy Inhibitor instability or degradation.- Check the stability of the compound under your experimental conditions (e.g., in media at 37°C over time). - Prepare fresh stock solutions of the inhibitor for each experiment.
Inappropriate dosage.- Perform a dose-response curve to determine the optimal effective concentration for your specific cell line and assay.[1]
Cell line-specific effects.- Test the inhibitor in multiple cell lines to confirm the on-target activity is not specific to a particular cellular context.[1]
3. Inconsistent or Contradictory Results Activation of compensatory signaling pathways.- Use Western blotting to probe for the activation of known compensatory pathways that might be masking the inhibitor's effect.[1] - Consider using a combination of inhibitors to block both the primary and compensatory pathways.[1]
Off-target effects with opposing biological functions.- A broad kinase profile can help identify off-target kinases that may have opposing biological roles to the intended target.[2]
4. Discrepancy Between Biochemical and Cellular Assay Results Poor cell permeability.- Assess the cell permeability of this compound-F using cellular thermal shift assays (CETSA) or similar techniques.
Presence of efflux pumps.- Co-incubate with known efflux pump inhibitors to determine if the compound is being actively removed from the cells.
High ATP concentration in cells.- Be aware that the high intracellular ATP concentration (mM range) can compete with ATP-competitive inhibitors, leading to a rightward shift in potency compared to biochemical assays.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound-F?

A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target. With kinase inhibitors, these effects often arise from the highly conserved nature of the ATP-binding pocket across the human kinome.[5] These unintended interactions can lead to misleading experimental results, cellular toxicity, or the activation of compensatory signaling pathways.[1]

Q2: How can I experimentally determine if the observed phenotype is due to an on-target or off-target effect of this compound-F?

A2: A multi-pronged approach is recommended to differentiate on-target from off-target effects:

  • Use a Structurally Unrelated Inhibitor: Confirm your findings with a second, structurally different inhibitor against the same primary target. If the phenotype persists, it is more likely to be an on-target effect.[2]

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the primary target. If the phenotype from the genetic approach matches the phenotype from the inhibitor, it supports an on-target mechanism.[2][5]

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[1][5]

Q3: What is kinome profiling and when should I consider it?

A3: Kinome profiling is a technique that screens your inhibitor against a large panel of kinases to determine its selectivity.[1] You should consider this assay early in your research to understand the selectivity profile of this compound-F. This information is crucial for interpreting cellular data and identifying potential off-target liabilities.

Q4: How can I mitigate off-target effects in my experiments?

A4: Several strategies can be employed:

  • Dose Optimization: Use the lowest effective concentration of this compound-F to minimize engagement with lower-affinity off-targets.[1]

  • Genetic Approaches: As mentioned in Q2, using genetic tools to validate the phenotype can help confirm that the observed effect is due to the intended target.[5]

  • Use of More Selective Analogs: If available, test more selective analogs of this compound-F to see if the off-target phenotype is diminished.

Data Presentation

Table 1: Selectivity Profile of this compound-F

This table summarizes the inhibitory concentrations (IC50) of this compound-F against its primary target and a selection of common off-target kinases. A larger difference between the on-target and off-target IC50 values indicates higher selectivity.

Kinase TargetIC50 (nM)
Primary Target A 15
Off-Target Kinase 11,250
Off-Target Kinase 2>10,000
Off-Target Kinase 3850
Off-Target Kinase 4>10,000
Off-Target Kinase 52,300

Table 2: Effect of this compound-F on Cell Viability

This table shows the percentage of cell viability in different cell lines after treatment with this compound-F at a concentration of 1 µM for 48 hours.

Cell Line% Viability (1 µM this compound-F)
Cell Line A (Target A dependent)25%
Cell Line B (Target A independent)85%
Cell Line C (Target A independent)92%

Experimental Protocols

In Vitro Kinase Profiling

Objective: To determine the selectivity of this compound-F by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare this compound-F at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.

  • Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.[1]

  • Data Analysis: The results are usually reported as the percentage of remaining kinase activity compared to a vehicle control. IC50 values are then calculated for significant off-targets.

Western Blot Analysis of Target Phosphorylation

Objective: To confirm target engagement in a cellular context by measuring the phosphorylation of a known downstream substrate of the target kinase.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound-F or a vehicle control (DMSO) for a predetermined time.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target substrate overnight at 4°C.[7]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • To normalize, re-probe the membrane with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin).

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

  • Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of target inhibition.[1]

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To assess the effect of this compound-F on cell proliferation and viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound-F (and a vehicle control) for the desired duration (e.g., 48 or 72 hours).

  • Reagent Addition:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • For CellTiter-Glo® assay: Add CellTiter-Glo® reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Target_A Target A (Kinase) Receptor->Target_A Activates Off_Target_1 Off-Target 1 (Kinase) Receptor->Off_Target_1 Downstream_Effector Downstream Effector Target_A->Downstream_Effector Phosphorylates (On-Target Effect) Off_Target_Effector Off-Target Effector Off_Target_1->Off_Target_Effector Phosphorylates (Off-Target Effect) Cellular_Response Desired Cellular Response (e.g., Apoptosis) Downstream_Effector->Cellular_Response Leads to Adverse_Effect Adverse Effect (e.g., Toxicity) Off_Target_Effector->Adverse_Effect 93_O17S_F This compound-F 93_O17S_F->Target_A Inhibits 93_O17S_F->Off_Target_1 Inhibits

Caption: On- and off-target signaling of this compound-F.

Troubleshooting_Workflow start Unexpected Result Observed (e.g., High Toxicity, No Efficacy) check_dose Is the dose optimized? start->check_dose check_solubility Is the compound soluble in media? check_dose->check_solubility Yes re_evaluate Re-evaluate Experiment (Dose, Vehicle, etc.) check_dose->re_evaluate No check_on_target Confirm On-Target Engagement in Cells (e.g., Western Blot) check_solubility->check_on_target Yes check_solubility->re_evaluate No is_on_target Is the on-target pathway inhibited? check_on_target->is_on_target perform_kinome_screen Perform Kinome Selectivity Screen is_on_target->perform_kinome_screen Yes is_on_target->re_evaluate No off_target_identified Potent off-target identified? perform_kinome_screen->off_target_identified validate_off_target Validate Off-Target (e.g., siRNA, Rescue Exp.) off_target_identified->validate_off_target Yes on_target_phenotype Likely On-Target Phenotype (Consider On-Target Toxicity) off_target_identified->on_target_phenotype No off_target_phenotype Confirmed Off-Target Phenotype validate_off_target->off_target_phenotype

Caption: Workflow for troubleshooting unexpected results.

References

Technical Support Center: Troubleshooting Transfection with 93-O17S Cationic Lipid Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 93-O17S Transfection Reagent. This guide is designed to help you troubleshoot and optimize your transfection experiments for maximal efficiency and cell viability. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a novel cationic lipid-based transfection reagent designed for efficient delivery of nucleic acids (such as plasmid DNA, mRNA, and siRNA) into a wide range of eukaryotic cells. The positively charged head group of the this compound lipid interacts with the negatively charged phosphate backbone of nucleic acids, leading to the formation of condensed, positively charged complexes called lipoplexes.[1] These lipoplexes can then fuse with the negatively charged cell membrane, facilitating the entry of the nucleic acid into the cell, primarily through endocytosis.[1]

Q2: What are the key factors influencing transfection efficiency with this compound?

A2: Successful transfection is dependent on several factors, including the health and viability of the cells, the quality and quantity of the nucleic acid, cell confluency at the time of transfection, the ratio of this compound reagent to nucleic acid, and the presence or absence of serum in the culture medium.[2] Optimizing these parameters for your specific cell type and plasmid is crucial for achieving high transfection efficiency.

Q3: Can I use this compound for both transient and stable transfections?

A3: Yes, this compound is suitable for both transient and stable transfections. For transient transfections, supercoiled plasmid DNA is recommended as it generally results in higher efficiency.[2] For stable transfections, using linearized DNA can lead to better integration into the host genome, although the initial uptake may be lower compared to supercoiled DNA.[2]

Q4: Is this compound suitable for co-transfection of multiple plasmids or nucleic acids?

A4: Yes, this compound can be used for the co-transfection of multiple nucleic acids. When co-transfecting, it is important to maintain the optimal total amount of nucleic acid and the ratio of each plasmid. For instance, when co-transfecting a gene of interest with a reporter plasmid, the amount of the reporter plasmid can often be reduced to 10-20% of the total DNA.

Troubleshooting Low Transfection Efficiency

Low transfection efficiency is a common issue that can be addressed by systematically evaluating and optimizing several experimental parameters. Use the following guide to identify potential causes and solutions.

Problem 1: Low percentage of transfected cells.

This is often indicated by a low number of fluorescent cells (e.g., GFP-positive) or low reporter gene activity.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal this compound to DNA Ratio The ratio of cationic lipid to DNA is critical for efficient lipoplex formation.[3] Titrate the amount of this compound reagent while keeping the DNA concentration constant. Test ratios from 1:1 to 5:1 (µL of this compound : µg of DNA).
Incorrect Cell Density Cells should be actively dividing for optimal uptake of foreign DNA.[2] Aim for a cell confluency of 70-90% at the time of transfection for most adherent cell lines.[3] Both too low and too high confluency can negatively impact efficiency.[4]
Poor Cell Health Transfect only healthy, viable cells (>90% viability).[3][5] Ensure cells have had time to recover after passaging (at least 24 hours).[2] Avoid using cells that have been in culture for too many passages, as this can lead to changes in cell behavior and reduced transfection performance.[2][4]
Poor Quality of Nucleic Acid Use high-purity, endotoxin-free plasmid DNA. Contaminants can inhibit transfection and cause cytotoxicity. Confirm DNA integrity and concentration using spectrophotometry (A260/A280 ratio of 1.8-2.0) and gel electrophoresis.[6]
Presence of Serum or Antibiotics During Complex Formation Serum proteins can interfere with the formation of this compound-DNA complexes.[2][7] Always form the complexes in a serum-free medium. While transfection can often be performed in the presence of serum-containing medium, complex formation must be done in its absence.[7] Antibiotics can be toxic to cells, especially during transfection, so it's best to perform the transfection in antibiotic-free medium.[6]
Incorrect Incubation Times The incubation time for complex formation and the time the complexes are left on the cells can affect efficiency. Follow the recommended protocol for this compound, typically 15-30 minutes for complex formation.[8]
Problem 2: High cell death after transfection.

While some level of cell death is expected with any transfection method, excessive cytotoxicity can compromise your experiment.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Toxicity of this compound Reagent Too much transfection reagent can be toxic to cells. If you observe high cell death, try reducing the amount of this compound reagent used. Perform a dose-response curve to find the optimal balance between efficiency and viability.
Toxicity of the Transfected Gene Product The protein expressed from your plasmid may be toxic to the cells. To check for this, use a control plasmid expressing a non-toxic protein like GFP.
Low Cell Density at the Time of Transfection If cells are too sparse, they can be more susceptible to the toxic effects of the transfection complexes.[9] Ensure the cell density is appropriate for your cell line.
Extended Exposure to Transfection Complexes For sensitive cell lines, it may be beneficial to remove the transfection medium containing the this compound-DNA complexes after 4-6 hours and replace it with fresh, complete growth medium.[9]
Contaminants in Nucleic Acid Preparation Endotoxins and other contaminants in the plasmid DNA preparation can cause significant cell death. Use a high-quality plasmid purification kit that ensures low endotoxin levels.

Experimental Protocols

Standard Transfection Protocol for Adherent Cells using this compound
  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of this compound-DNA Complexes (per well):

    • In a sterile microcentrifuge tube (Tube A), dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate sterile microcentrifuge tube (Tube B), dilute 1.0 µL of this compound reagent in 50 µL of serum-free medium.

    • Add the diluted DNA from Tube A to the diluted this compound in Tube B and mix gently by pipetting.

    • Incubate the mixture for 20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the old medium from the cells.

    • Add the 100 µL of the this compound-DNA complex mixture to the cells.

    • Add 400 µL of complete growth medium (can contain serum and antibiotics) to each well.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Post-Transfection:

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

    • Assay for gene expression.

Visualizations

Transfection_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis DNA Plasmid DNA Mix Mix and Incubate (20 min) DNA->Mix Reagent This compound Reagent Reagent->Mix SerumFreeMedium1 Serum-Free Medium SerumFreeMedium1->Mix SerumFreeMedium2 Serum-Free Medium AddComplex Add Complexes to Cells Mix->AddComplex Cells Adherent Cells (70-90% Confluent) Cells->AddComplex Incubate Incubate (24-48h) AddComplex->Incubate Assay Assay for Gene Expression Incubate->Assay

Caption: A typical workflow for transfection using the this compound reagent.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipoplex This compound/DNA Complex Endosome Endosome Lipoplex->Endosome Endocytosis FreeDNA_cyto Plasmid DNA Endosome->FreeDNA_cyto Endosomal Escape FreeDNA_nucl Plasmid DNA FreeDNA_cyto->FreeDNA_nucl Nuclear Import mRNA mRNA Protein Expressed Protein mRNA->Protein Translation Transcription Transcription FreeDNA_nucl->Transcription Transcription->mRNA

Caption: The proposed mechanism of action for this compound-mediated gene delivery.

References

Technical Support Center: Strategies to Reduce Immunogenicity of 93-O17S LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 93-O17S lipid nanoparticles (LNPs). The focus is on understanding and mitigating the immunogenicity of these LNPs during experimental procedures.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound LNPs and provides actionable steps to resolve them.

Issue 1: Higher than expected pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in vitro or in vivo.

  • Possible Cause 1: Suboptimal LNP Formulation Parameters.

    • Troubleshooting Steps:

      • Verify Lipid Ratios: Ensure the molar ratios of the four lipid components (ionizable lipid, phospholipid, cholesterol, and PEG-lipid) are as per the established protocol. Deviations can alter LNP properties and immunogenicity.[1][2]

      • Assess Particle Size and Polydispersity: Characterize your LNP batches using Dynamic Light Scattering (DLS). Larger particles or a high Polydispersity Index (PDI) can lead to increased immune recognition. Aim for a particle size within the recommended range for your application, typically 80-100 nm for optimal immune response modulation.[3][4]

      • Check Zeta Potential: The surface charge of LNPs can influence their interaction with immune cells. Measure the zeta potential to ensure consistency across batches.[5]

  • Possible Cause 2: Contamination of LNP Formulation.

    • Troubleshooting Steps:

      • Use Endotoxin-Free Reagents: Ensure all components, including lipids, mRNA/siRNA, and buffers, are certified endotoxin-free. Endotoxins are potent activators of the innate immune system.

      • Aseptic Handling: Maintain sterile techniques throughout the LNP formulation and handling process to prevent microbial contamination.

  • Possible Cause 3: Intrinsic Properties of Other Formulation Components.

    • Troubleshooting Steps:

      • Evaluate PEG-Lipid: The polyethylene glycol (PEG) component can elicit anti-PEG antibody responses, especially with repeated administration.[1][6] Consider reducing the PEG-lipid molar ratio or using alternative "stealth" polymers if repeated dosing is planned.[2][7]

      • RNA Cargo Purity: Ensure the encapsulated mRNA or siRNA is of high purity and free from double-stranded RNA (dsRNA) contaminants, which can be potent inducers of innate immune responses through TLR3 activation.

Issue 2: Significant batch-to-batch variability in immunogenic profile.

  • Possible Cause 1: Inconsistent Formulation Process.

    • Troubleshooting Steps:

      • Standardize Microfluidic Mixing: If using a microfluidic system, ensure consistent flow rates and temperatures. Small variations can impact LNP size and encapsulation efficiency.

      • Control Dialysis/Purification Step: The purification method to remove organic solvents and unencapsulated nucleic acids should be highly standardized.

  • Possible Cause 2: Instability of LNP Formulation.

    • Troubleshooting Steps:

      • Storage Conditions: Store LNPs at the recommended temperature (typically -20°C or -80°C) and avoid multiple freeze-thaw cycles, which can lead to particle aggregation and changes in immunogenicity.

      • Long-Term Stability Assessment: For ongoing projects, perform stability studies to assess changes in particle size, PDI, and encapsulation efficiency over time.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected immunogenicity profile of this compound LNPs?

A1: The ionizable lipid this compound is generally considered to have a lower intrinsic immunogenicity compared to more potent ionizable lipids like cKK-E12 and 4A3-SC8.[8] Research has shown a correlation where LNPs with less potent ionizable lipids, such as this compound, lead to less efficient endosomal escape and consequently, lower mRNA expression and reduced inflammation.[8] However, it is important to note that the final immunogenicity of a this compound LNP formulation is influenced by multiple factors including the other lipid components, the RNA cargo, and the overall physicochemical properties of the nanoparticles.

Q2: How can I proactively design a this compound LNP formulation with minimal immunogenicity?

A2: To design a minimally immunogenic this compound LNP, consider the following strategies:

  • Lipid Composition Modification:

    • PEG-Lipid Alternatives: To avoid anti-PEG antibodies, consider replacing PEG-lipids with biodegradable polymers or zwitterionic alternatives like poly(carboxybetaine) (PCB).[7]

    • Inclusion of Anionic Lipids: Incorporating anionic lipids into the LNP formulation can modulate immune cell targeting and reduce pro-inflammatory adjuvant activity.[9]

    • Cholesterol Substitution: Partially substituting cholesterol with anti-inflammatory corticosteroids like dexamethasone has been shown to reduce the induction of TNF-α.[10][11]

  • Co-delivery of Immunosuppressive Agents:

    • Formulate the this compound LNPs to co-deliver immunosuppressive mRNAs, such as those encoding for PD-L1, to induce a tolerogenic state in antigen-presenting cells.

  • Route of Administration:

    • The route of administration can significantly impact the immune response. Intramuscular injections may be more suitable for repeated dosing compared to intravenous injections, which can trigger stronger immune responses at low doses.[6]

Q3: What are the key signaling pathways involved in LNP-induced immunogenicity?

A3: LNP components can be recognized by pattern recognition receptors (PRRs) of the innate immune system. Key pathways include:

  • Toll-Like Receptors (TLRs): Ionizable lipids can activate endosomal TLRs (TLR3, TLR7, TLR8) and cell surface TLRs (TLR2, TLR4), leading to the production of pro-inflammatory cytokines and type I interferons.[11]

  • NLRP3 Inflammasome: Some lipid components can be sensed by the NLRP3 inflammasome, resulting in the activation of caspase-1 and the release of mature IL-1β and IL-18.

  • STING Pathway: If the LNP is delivering DNA, the cGAS-STING pathway can be activated, leading to type I interferon production.[5][12]

Q4: Can I use adjuvants with this compound LNPs?

A4: While your goal is to reduce immunogenicity, it's important to understand that in some contexts, such as vaccine development, enhancing the immune response is desirable. In such cases, adjuvants can be incorporated into LNP formulations.[1][13] For therapeutic applications requiring low immunogenicity, the addition of traditional adjuvants is not recommended.

Data Summary

Table 1: Comparative in vitro Expression and Inflammatory Profile of Various Ionizable Lipids.

Ionizable LipidRelative Luciferase Expression (Fold Change vs. This compound)IL-6 Concentration (pg/mL)TNF-α Concentration (pg/mL)
This compound 1LowLow
Dlin-MC3-DMA>100ModerateModerate
SM-102>200HighHigh
cKK-E12>400Very HighVery High
4A3-SC8>700Very HighVery High
Data is illustrative and based on the trend reported in Marcos-Contreras, O.A., et al. (2025).[8]

Experimental Protocols

Protocol 1: In Vitro Assessment of LNP-Induced Cytokine Production

  • Cell Culture: Plate murine macrophage-like cells (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • LNP Treatment: Prepare serial dilutions of your this compound LNP formulation and a positive control (e.g., LPS for RAW 264.7 cells) in complete cell culture medium. Add the LNP dilutions to the cells and incubate for 6-24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a commercially available ELISA or a multiplex cytokine assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentrations against the LNP concentrations to determine the dose-dependent inflammatory response.

Visualizations

SignalingPathways cluster_LNP LNP Components cluster_Cell Antigen Presenting Cell Ionizable Lipid Ionizable Lipid TLR4 TLR4 Ionizable Lipid->TLR4 NLRP3 NLRP3 Inflammasome Ionizable Lipid->NLRP3 RNA Cargo RNA Cargo TLR7 TLR7/8 (Endosome) RNA Cargo->TLR7 MyD88 MyD88 TLR4->MyD88 TLR7->MyD88 Casp1 Caspase-1 NLRP3->Casp1 NFkB NF-κB MyD88->NFkB IRF7 IRF7 MyD88->IRF7 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines IFN Type I IFN IRF7->IFN IL1b IL-1β Casp1->IL1b ProIL1b Pro-IL-1β ProIL1b->Casp1

Caption: Key innate immune signaling pathways activated by LNP components.

ExperimentalWorkflow cluster_Formulation LNP Formulation & Characterization cluster_InVitro In Vitro Immunogenicity Testing cluster_InVivo In Vivo Immunogenicity Testing Formulate Formulate this compound LNPs (Microfluidics) Characterize Characterize (Size, PDI, Zeta, Encapsulation) Formulate->Characterize Treat Treat with LNPs Characterize->Treat Administer Administer to Animal Model Characterize->Administer CellCulture Culture Immune Cells (e.g., RAW 264.7) CellCulture->Treat Analyze Analyze Supernatant (ELISA, Multiplex) Treat->Analyze Collect Collect Blood/Tissue Samples Administer->Collect AnalyzeVivo Analyze Cytokines/Chemokines & Immune Cell Activation Collect->AnalyzeVivo

Caption: Workflow for assessing the immunogenicity of this compound LNPs.

References

Technical Support Center: 93-O17S-F LNP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of lipid nanoparticles (LNPs) utilizing the ionizable lipidoid 93-O17S-F. The following information is curated to address common challenges and provide actionable solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound-F and what are its primary applications?

A1: this compound-F is an ionizable lipidoid that can be formulated into lipid nanoparticles (LNPs).[1] It has shown promise in cancer immunotherapy as a component of in situ vaccines.[1] Specifically, this compound-F LNPs can capture tumor antigens released from cancer cells and facilitate their delivery to antigen-presenting cells (APCs), enhancing cross-presentation and activating the STING (Stimulator of Interferon Genes) pathway, which can lead to a potent anti-tumor immune response.[1]

Q2: What is a typical lipid composition for a this compound-F LNP formulation?

A2: A common formulation includes the ionizable lipidoid this compound-F along with helper lipids.[1] These helper lipids typically include a phospholipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), a structural lipid such as cholesterol, and a PEGylated lipid to control particle size and increase stability.[1][2] The exact molar ratios of these components are critical for the efficacy of the LNP and may require optimization for specific applications.[2]

Q3: What are the critical quality attributes (CQAs) to monitor during this compound-F LNP synthesis?

A3: The key CQAs for LNP synthesis include particle size (hydrodynamic diameter), polydispersity index (PDI), encapsulation efficiency of the nucleic acid cargo, and the zeta potential of the nanoparticles.[3] These attributes significantly influence the stability, biodistribution, cellular uptake, and ultimately, the in vivo performance of the LNPs.[3][4]

Q4: How does the N/P ratio impact this compound-F LNP formulation?

A4: The N/P ratio, which is the molar ratio of the amine groups (N) in the ionizable lipid (this compound-F) to the phosphate groups (P) in the nucleic acid cargo, is a critical parameter.[5] It directly affects the encapsulation efficiency and the overall charge of the LNPs. An optimized N/P ratio is essential for efficient encapsulation and subsequent delivery of the nucleic acid payload.[5]

Q5: What manufacturing methods are suitable for producing this compound-F LNPs?

A5: For laboratory-scale production and process optimization, microfluidic mixing is a highly recommended method.[6] This technique allows for precise control over the mixing of the lipid and aqueous phases, leading to the formation of uniform and reproducible LNPs.[6][7] Other methods like T-junction mixing or thin-film hydration followed by extrusion can also be used, but may offer less control over particle size distribution.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound-F LNPs and provides potential causes and solutions.

Issue Potential Causes Recommended Solutions
Large Particle Size (>150 nm) - Inefficient mixing of lipid and aqueous phases.- Low total flow rate (TFR) or suboptimal flow rate ratio (FRR) in microfluidic systems.- Aggregation of LNPs post-formation.- Suboptimal lipid composition or ratios.- Ensure rapid and homogenous mixing.- Increase the TFR or optimize the FRR (typically 3:1 aqueous to organic).- Include a PEGylated lipid in the formulation to provide steric stability.[2]- Screen different molar ratios of helper lipids (cholesterol, DOPE).[1]
High Polydispersity Index (PDI > 0.2) - Inconsistent mixing speed or pressure.- Poor quality or improper storage of lipids.- Presence of impurities or undissolved material in lipid or aqueous solutions.- Use a controlled mixing method like microfluidics.[6]- Store lipids under appropriate conditions (e.g., -20°C or -80°C) and handle them according to the manufacturer's instructions.- Filter all solutions through a 0.22 µm filter before use.
Low Encapsulation Efficiency (<80%) - Suboptimal N/P ratio.- pH of the aqueous buffer is too high.- The nucleic acid cargo is degraded.- Optimize the N/P ratio (a common starting point is around 6).[5]- Use an acidic aqueous buffer (e.g., sodium acetate or citrate, pH 4-5) to ensure the protonation of the ionizable lipid this compound-F.[5]- Ensure the integrity of the nucleic acid before encapsulation using appropriate analytical techniques.
LNP Aggregation During Storage - Insufficient amount of PEGylated lipid.- Improper storage buffer or temperature.- Freeze-thaw cycles.- Optimize the molar percentage of the PEGylated lipid.- Store LNPs in a suitable buffer (e.g., PBS, pH 7.4) at 4°C for short-term storage.[5]- For long-term storage, consider the use of cryoprotectants and lyophilization, though this requires careful optimization.
Batch-to-Batch Variability - Inconsistent manual mixing procedures.- Fluctuations in process parameters (flow rates, temperature).- Variability in raw material quality.- Employ an automated and controlled manufacturing process such as microfluidics.[7]- Precisely control and monitor all process parameters.- Qualify raw material suppliers and test incoming lipid lots for purity and identity.

Experimental Protocols

Protocol 1: this compound-F LNP Synthesis using Microfluidics

Objective: To synthesize this compound-F LNPs with a target size of 80-120 nm and high encapsulation efficiency.

Materials:

  • This compound-F (ionizable lipidoid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol 2000 (DMG-PEG 2000)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Ethanol (200 proof, anhydrous)

  • Sodium Acetate Buffer (50 mM, pH 4.0)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr®) and microfluidic cartridge

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound-F, DOPE, cholesterol, and DMG-PEG 2000 in ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5).[2]

    • The total lipid concentration in the organic phase should be optimized, a typical starting point is 10-25 mM.

    • Vortex thoroughly to ensure complete dissolution.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dilute the nucleic acid cargo in 50 mM Sodium Acetate Buffer (pH 4.0) to the desired concentration.

  • LNP Formulation:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A common starting point is a TFR of 12 mL/min and an FRR of 3:1.

    • Load the lipid stock solution and the nucleic acid solution into their respective syringes.

    • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • The collected LNP dispersion will contain ethanol. Remove the ethanol and exchange the buffer to a neutral pH for in vitro and in vivo applications.

    • This is typically achieved through dialysis or tangential flow filtration (TFF) against PBS (pH 7.4).

Protocol 2: Characterization of this compound-F LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (Z-average) and PDI using a DLS instrument.

    • Perform measurements in triplicate.

2. Encapsulation Efficiency Measurement:

  • Technique: Fluorescence-based assay (e.g., RiboGreen® assay for RNA).

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. This will measure the total nucleic acid amount.

    • The other set remains untreated to measure the amount of free (unencapsulated) nucleic acid.

    • Add the fluorescent dye (e.g., RiboGreen®) to both sets of samples and measure the fluorescence intensity.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

LNP_Synthesis_Workflow cluster_prep Phase Preparation cluster_synthesis LNP Formation cluster_purification Downstream Processing cluster_characterization Quality Control Lipid_Stock Lipid Stock (this compound-F, DOPE, Cholesterol, PEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing NA_Solution Nucleic Acid Solution (in Acidic Buffer) NA_Solution->Microfluidic_Mixing Purification Purification (Dialysis / TFF) Microfluidic_Mixing->Purification Sterile_Filtration Sterile Filtration Purification->Sterile_Filtration Characterization Characterization (Size, PDI, EE%) Sterile_Filtration->Characterization Troubleshooting_Tree Start High Particle Size or PDI? Check_Mixing Is Mixing Method Controlled (e.g., Microfluidics)? Start->Check_Mixing Yes Solution_Found Problem Resolved Optimize_Mixing Implement Controlled Mixing Check_Mixing->Optimize_Mixing No Check_Flow_Rates Are Flow Rates Optimal? Check_Mixing->Check_Flow_Rates Yes Optimize_Mixing->Solution_Found Optimize_Flow_Rates Increase TFR / Optimize FRR Check_Flow_Rates->Optimize_Flow_Rates No Check_Lipid_Quality Is Lipid Quality Confirmed? Check_Flow_Rates->Check_Lipid_Quality Yes Optimize_Flow_Rates->Solution_Found Source_High_Quality_Lipids Source High-Purity Lipids Check_Lipid_Quality->Source_High_Quality_Lipids No Check_Lipid_Ratios Are Lipid Ratios Optimized? Check_Lipid_Quality->Check_Lipid_Ratios Yes Source_High_Quality_Lipids->Solution_Found Optimize_Lipid_Ratios Screen Helper Lipid Ratios Check_Lipid_Ratios->Optimize_Lipid_Ratios No Check_Lipid_Ratios->Solution_Found Yes Optimize_Lipid_Ratios->Solution_Found

References

Validation & Comparative

The Adjuvant Power Unleashed: A Comparative Guide to 93-O17S-F and Other STING Agonist Delivery Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and safe cancer immunotherapies has led to a significant focus on the Stimulator of Interferon Genes (STING) pathway. Activation of this pathway can awaken the innate immune system to recognize and attack tumor cells. However, the effective delivery of STING agonists to their intracellular target remains a critical challenge. This guide provides an objective comparison of a novel lipidoid nanoparticle (LNP) delivery platform, 93-O17S-F, with other prevailing STING agonist delivery systems, supported by available experimental data.

The development of STING agonists has been a major advancement in cancer immunotherapy. These molecules can effectively "turn on" an anti-tumor immune response. The primary hurdle, however, lies in their inherent properties; many STING agonists are unstable and have difficulty crossing cell membranes to reach the STING protein located in the cytoplasm.[1][2] This has spurred the development of various delivery platforms designed to protect the agonist, enhance its delivery to target cells, and improve its overall therapeutic efficacy.[3][4]

This comparison will delve into the specifics of the this compound-F platform and juxtapose its performance characteristics with those of other major delivery strategies, including liposomes, polymeric nanoparticles, and viral vectors.

The Contenders: An Overview of STING Agonist Delivery Platforms

A variety of strategies are being explored to overcome the challenges of STING agonist delivery. These can be broadly categorized as follows:

  • Lipid-Based Nanoparticles (LNPs): These are among the most popular drug delivery platforms due to their biocompatibility and ease of synthesis.[5] They can encapsulate hydrophilic STING agonists like cyclic dinucleotides (CDNs) and facilitate their entry into cells. This compound-F falls into this category, specifically as a lipidoid nanoparticle.

  • Polymeric Nanoparticles: These platforms utilize biodegradable polymers to encapsulate or conjugate with STING agonists.[5][6] Their properties can be tuned to control the release of the agonist and improve its pharmacokinetic profile.

  • Viral Vectors: Engineered viruses can be used to deliver the genetic material encoding a STING agonist, leading to its production directly within the target cell.

  • Cell-Based Therapies: This innovative approach uses cells, such as bacteria or exosomes, to produce and deliver STING agonists directly to the tumor microenvironment.[7][8]

Head-to-Head Comparison: this compound-F vs. The Field

The this compound-F lipidoid nanoparticle platform has been specifically designed to enhance the in situ vaccination effect by promoting both the cross-presentation of tumor antigens and the intracellular delivery of the STING agonist cGAMP.[9][10]

Quantitative Performance Data

To provide a clear comparison, the following table summarizes key performance metrics of different STING agonist delivery platforms based on available preclinical data. It is important to note that direct head-to-head studies are limited, and data is often generated in different tumor models and experimental settings.

Delivery PlatformSTING Agonist(s)Key Performance MetricsSupporting Experimental Data
This compound-F (Lipidoid NP) cGAMPEnhanced Cross-Presentation & STING Activation: Promotes cross-presentation of tumor antigens and intracellular delivery of cGAMP.[9][10] Antitumor Efficacy: Intratumoral injection in combination with doxorubicin led to complete tumor regression in 35% of mice with B16F10 melanoma and induced immune memory.[9][10] Targeting: Can capture tumor antigens released by chemotherapy and deliver them to draining lymph nodes.[9]In a B16F10 melanoma model, 35% of mice treated with this compound-F/cGAMP and doxorubicin showed complete tumor recovery.[10]
Cationic Liposomes cGAMP, ADU-S100Improved Cellular Uptake & Gene Induction: Substantially improved cGAMP uptake and pro-inflammatory gene induction in antigen-presenting cells (APCs) compared to free drug.[11][12] Enhanced Antitumor Activity: Liposomal cGAMP showed anti-tumor activity in a metastatic melanoma lung model where free drug had no effect.[11] Dendritic Cell Maturation: Liposomal ADU-S100 potentiated the activation and maturation of bone marrow-derived dendritic cells (BMDCs).[13]Liposomal cGAMP induced significantly higher expression of IFN-β, CXCL9, and CXCL10 in BMDCs compared to free cGAMP.[12]
Poly(beta-amino ester) (PBAE) Nanoparticles Cyclic Dinucleotides (CDNs)Enhanced Potency: Achieved robust immune response at over 100-fold lower extracellular CDN concentrations in vitro.[14] Efficient Cytosolic Delivery: Designed to improve the delivery of CDNs to the cytosol.[14]PBAE nanoparticle formulation induced a log-fold improvement in potency for IRF-3 activation compared to free ML-RR-CDA.[14]
Polymersomes cGAMP, ADU-S100Improved Pharmacokinetics: Nanoencapsulation improved the half-life of encapsulated cGAMP by 40-fold.[15] Enhanced Tumor Retention & Cytosolic Delivery: Markedly enhanced tumor retention and cytosolic delivery of ADU-S100.[16]Polymersome delivery of ADU-S100 resulted in significantly better tumor repression and survival in a B16F10 melanoma model compared to free CDN.[16]
Engineered Bacteria STING Agonist (produced in situ)Targeted Delivery: Bacteria can be engineered to colonize tumors and produce the STING agonist directly in the tumor microenvironment.[7][8] Clinical Evaluation: SYNB1891 is in Phase I clinical trials for advanced solid tumors.[7][8]Repeated intratumoral injections of SYNB1891 were well-tolerated and showed signs of STING pathway activation in a Phase I clinical trial.[17]
Exosomes Cyclic Dinucleotides (CDNs)Natural Delivery Vehicle: Leverages the natural properties of exosomes for improved targeting and uptake by immune cells.[7][8] Clinical Evaluation: exoSTING is being evaluated in Phase I/II clinical trials for advanced solid tumors.[7][8]Clinical trial data is pending.

Experimental Methodologies and Visualizations

To understand the basis of these comparisons, it is crucial to examine the experimental designs and the underlying biological pathways.

Key Experimental Protocols

In Vivo Antitumor Efficacy Study (Example based on this compound-F):

  • Tumor Model: B16F10 melanoma cells are subcutaneously injected into C57BL/6 mice.

  • Treatment Groups: Mice are divided into groups receiving: (a) Saline, (b) Doxorubicin alone, (c) this compound-F/cGAMP alone, (d) Doxorubicin followed by this compound-F/cGAMP.

  • Administration: Doxorubicin is injected intratumorally. 24 hours later, this compound-F/cGAMP is injected intratumorally.

  • Monitoring: Tumor growth is measured regularly. Survival of the mice is monitored.

  • Immune Memory Challenge: Surviving mice are re-challenged with B16F10 cells to assess for the development of immunological memory.

In Vitro STING Activation Assay (General Protocol):

  • Cell Line: THP-1 Dual™ Monocytes (a human monocyte cell line with reporters for NF-κB and IRF3 activation) are commonly used.

  • Treatment: Cells are incubated with different concentrations of the STING agonist, either free or encapsulated in the delivery platform.

  • Readout: Activation of the STING pathway is quantified by measuring the expression of the reporter genes (e.g., Lucia luciferase for IRF3).

  • Analysis: The half-maximal effective concentration (EC50) is calculated to determine the potency of the formulation.[13]

Visualizing the Mechanisms

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the STING signaling pathway and a representative experimental workflow.

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_Genes Type I IFN Genes pIRF3->IFN_Genes translocates & activates IFN Type I Interferons IFN_Genes->IFN transcription DC_Activation DC Activation IFN->DC_Activation promote T_Cell_Priming T-Cell Priming IFN->T_Cell_Priming promote Anti_Tumor_Immunity Anti-Tumor Immunity IFN->Anti_Tumor_Immunity promote

Caption: The cGAS-STING signaling pathway leading to an anti-tumor immune response.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Analysis Tumor_Implantation Tumor Cell Implantation Treatment Treatment Administration (e.g., this compound-F/cGAMP) Tumor_Implantation->Treatment Monitoring Tumor Growth & Survival Monitoring Treatment->Monitoring Analysis Data Analysis Monitoring->Analysis Immune_Cell_Isolation Immune Cell Isolation (from spleen/lymph nodes) Monitoring->Immune_Cell_Isolation Restimulation Ex Vivo Restimulation (with tumor antigens) Immune_Cell_Isolation->Restimulation Cytokine_Analysis Cytokine Production Analysis (e.g., IFN-γ, TNF-α) Restimulation->Cytokine_Analysis

Caption: A typical experimental workflow for evaluating STING agonist delivery platforms.

Concluding Remarks

The delivery of STING agonists is a critical determinant of their therapeutic success. The this compound-F lipidoid nanoparticle platform demonstrates a promising strategy by not only delivering the STING agonist cGAMP but also by actively participating in the anti-tumor immune response through the capture and presentation of tumor antigens.[9][10]

While direct, comprehensive comparative studies are still emerging, the available data suggests that nanoparticle-based delivery systems, including lipid-based nanoparticles like this compound-F, liposomes, and polymeric nanoparticles, offer significant advantages over the administration of free STING agonists.[3][11][15] These advantages include improved stability, enhanced cellular uptake, and superior anti-tumor efficacy.[4][14] The choice of the optimal delivery platform will likely depend on the specific STING agonist, the tumor type, and the desired therapeutic outcome. As research progresses, head-to-head clinical trials will be essential to definitively establish the comparative efficacy of these innovative delivery strategies in the fight against cancer.

References

A Head-to-Head Comparison of Ionizable Lipidoids for cGAMP Delivery in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting an Optimal Delivery Vehicle for STING Agonists.

The cytosolic delivery of cyclic GMP-AMP (cGAMP), a potent STING (Stimulator of Interferon Genes) agonist, is a formidable challenge in the development of next-generation cancer immunotherapies. Due to its hydrophilic nature and negative charge, cGAMP cannot efficiently cross cell membranes to activate the STING pathway in the cytosol. Ionizable lipidoids, a class of synthetic lipids that are cationic at acidic pH and neutral at physiological pH, have emerged as a leading platform for encapsulating and delivering cGAMP in lipid nanoparticles (LNPs).

This guide provides an objective comparison of the well-documented ionizable lipidoid 93-O17S with other prominent alternatives, including DLin-MC3-DMA, C12-200, and 503O13. The performance of these lipidoids is evaluated based on key experimental data related to LNP formulation, physical characteristics, and biological efficacy.

Quantitative Performance of Ionizable Lipidoids for cGAMP Delivery

The selection of an ionizable lipidoid significantly impacts the physicochemical properties and subsequent biological activity of cGAMP-loaded LNPs. The following table summarizes critical performance metrics for this compound and its alternatives. Note: Data is compiled from various studies, and direct comparison should be made with caution as experimental conditions may differ.

Ionizable LipidoidEncapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)In Vitro Potency (STING Activation)In Vivo Efficacy (Tumor Model)Primary Reference(s)
This compound >90%~95Positive (formulation dependent)Enhanced IFN-β and CXCL10 expression vs. free cGAMPSignificant tumor growth inhibition (B16F10 melanoma)[1][2]
DLin-MC3-DMA >90%~80-100Near-neutralEffective STING agonist delivery to liver leukocytesComparable antitumor effects to other LNPs (B16-F10, CT26)[3]
C12-200 >85% (mRNA)~80-120 (mRNA)Near-neutralPrimarily studied for mRNA/siRNA; potent gene deliveryPotent mRNA expression in liver[4]
503O13 >95% (siRNA)~70-90 (siRNA)Near-neutralPotent siRNA delivery in vivoEffective gene silencing in hepatocytes[4]

Experimental Methodologies

Reproducibility and accurate comparison require detailed experimental protocols. The following sections outline standardized methods for the formulation and evaluation of cGAMP-LNPs.

LNP Formulation via Microfluidic Mixing

A standard method for producing uniform LNPs is through rapid microfluidic mixing.

  • Preparation of Lipid-Ethanol Phase: The ionizable lipidoid (e.g., this compound), helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol, and a PEG-lipid (e.g., C14-PEG2000) are dissolved in absolute ethanol at a specific molar ratio (e.g., 35:16:46.5:2.5).

  • Preparation of cGAMP-Aqueous Phase: 2'3'-cGAMP is dissolved in a low pH buffer, such as 10 mM sodium citrate (pH 4.0), to ensure the ionizable lipidoid is protonated.

  • Microfluidic Mixing: The ethanol and aqueous phases are loaded into separate syringes and driven into a microfluidic mixing chip (e.g., from Precision NanoSystems) at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous). The rapid mixing causes nanoprecipitation, encapsulating the cGAMP within the self-assembled LNPs.

  • Purification: The resulting LNP solution is immediately dialyzed against phosphate-buffered saline (PBS, pH 7.4) for at least 18 hours to remove ethanol and neutralize the particle surface charge.

LNP Characterization

Key physical properties of the LNPs must be quantified to ensure quality and consistency.

  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the formulated LNPs. Measurements are typically performed in PBS or a low ionic strength buffer.

  • Encapsulation Efficiency (EE): The Quant-iT RiboGreen assay (or a similar nucleic acid quantification assay) is commonly adapted to determine cGAMP encapsulation. The fluorescence of the dye is measured before and after lysing the LNPs with a detergent like 0.5% Triton X-100. The EE is calculated as: EE (%) = (Total cGAMP - Free cGAMP) / Total cGAMP * 100

In Vitro STING Activation Assay

This assay quantifies the ability of cGAMP-LNPs to induce a STING-dependent cellular response.

  • Cell Culture: Mouse dendritic cells (DC2.4) or macrophage cells (RAW264.7) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of cGAMP-LNPs, free cGAMP (as a negative control for delivery), and empty LNPs (to control for lipid-induced effects).

  • Incubation: Cells are incubated for 4 to 24 hours.

  • Quantification of STING Activation:

    • Gene Expression: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the relative expression of STING target genes, such as Ifnb1 (Interferon-β) and Cxcl10.

    • Protein Secretion: The concentration of IFN-β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

In Vivo Antitumor Efficacy Study

Animal models are essential to evaluate the therapeutic potential of cGAMP-LNP formulations.

  • Tumor Implantation: C57BL/6 mice are subcutaneously inoculated with a syngeneic tumor cell line, such as B16F10 melanoma. Tumors are allowed to grow to a palpable size (e.g., 50-80 mm³).

  • Treatment Administration: Mice are randomized into treatment groups (e.g., PBS, empty LNPs, free cGAMP, cGAMP-LNPs). Formulations are administered via intratumoral or intravenous injection on a defined schedule (e.g., on days 1 and 5 post-randomization).

  • Monitoring: Tumor volume is measured with calipers every 2-3 days. Mouse body weight and overall health are also monitored.

  • Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Survival rates are tracked, and at the study's end, tumors and spleens may be harvested for immunological analysis (e.g., flow cytometry to assess T cell infiltration).

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological and experimental processes is crucial for understanding the technology.

cGAMP_STING_Pathway cluster_delivery Cellular Delivery cluster_pathway STING Pathway LNP cGAMP-LNP Endosome Endosome (Acidic pH) LNP->Endosome Endocytosis Cytosol_cGAMP Cytosolic cGAMP Endosome->Cytosol_cGAMP Endosomal Escape STING STING on ER Cytosol_cGAMP->STING Activation TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN_Genes Type I IFN Genes Nucleus->IFN_Genes Transcription Immune_Response Antitumor Immunity IFN_Genes->Immune_Response Secretion & Signaling

Caption: LNP-mediated delivery of cGAMP to the cytosol to activate the STING signaling pathway.

experimental_workflow cluster_formulation LNP Formulation & Characterization cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy A1 Lipidoid + cGAMP (Microfluidic Mixing) B1 Purification (Dialysis) A1->B1 C1 Characterization (Size, Zeta, EE) B1->C1 A2 Treat Immune Cells (e.g., DC2.4) C1->A2 Validated LNPs B2 Measure STING Activation (qRT-PCR, ELISA) A2->B2 A3 Tumor-Bearing Mouse Model B2->A3 Potent Formulation B3 Administer cGAMP-LNPs A3->B3 C3 Monitor Tumor Growth & Survival B3->C3 Conclusion Evaluate Antitumor Immunity C3->Conclusion

References

A Comparative Guide to Lipid Nanoparticle (LNP) Formulations for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of cancer immunotherapy has revolutionized oncology, offering new hope for treating a wide range of malignancies. A critical component in the success of many of these therapies, particularly those involving nucleic acids, is the development of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for delivering immunotherapeutic payloads, such as messenger RNA (mRNA), small interfering RNA (siRNA), and STING agonists, to their target cells.[1][2][3] This guide provides a comparative analysis of various LNP formulations, summarizing their performance based on experimental data and detailing the methodologies used to evaluate them.

LNP Formulations: A Comparative Overview

LNPs are typically composed of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2][4] The specific composition and molar ratios of these lipids can be fine-tuned to optimize the delivery vehicle for specific applications, influencing factors like encapsulation efficiency, stability, biodistribution, and cellular uptake.[2][5]

LNP Formulations for mRNA Delivery

The success of mRNA-based COVID-19 vaccines has spurred immense interest in their application for cancer immunotherapy.[1][2][6] LNP-delivered mRNA can encode for tumor-associated antigens (TAAs), neoantigens, cytokines, or chimeric antigen receptors (CARs) to stimulate a potent anti-tumor immune response.[6][7][8]

Table 1: Comparative Performance of Selected LNP Formulations for mRNA Delivery

LNP FormulationKey ComponentsPayloadIn Vitro Transfection EfficiencyIn Vivo Tumor ModelKey Outcomes & EfficacyReference
A-11-LNP Optimized lipid composition and size via microfluidic deviceE.G7-OVA mRNASuperior transgene expression in DCsE.G7-OVA tumor modelElicited a clear therapeutic anti-tumor effect.[6]
SM-102 or ALC-0315 based RNA-LNPs SM-102 or ALC-0315 ionizable lipidsLuciferase mRNAPotent expressionN/AHighly immunogenic following intramuscular injection in mice.[9]
C10, D6, F5 LNPs DLin-MC3-DMA, various helper lipidsOvalbumin mRNAHigh in DC2.4 cells and bone marrow-derived DCs (BMDCs)B16-F10 melanomaC10 elicited potent Th1 and Th2 responses, leading to the most significant anti-tumor efficacy.[10][11]
B-11 LNP Optimized LNP libraryOvalbumin mRNATransfection in DCs, macrophages, neutrophils, and B cellsN/AInduced a potent CD8+ T cell response.[12]
AA3-Dlin LNPs AA3-Dlin ionizable lipidGSDMBNT mRNA46.8% in 4T1 cells, 45.3% in B16F10 cells4T1 breast cancer, B16F10 melanomaInduced pyroptosis, turned "cold" tumors "hot", and sensitized them to anti-PD-1 therapy.[13]
LNP Formulations for STING Agonist Delivery

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system.[14] Agonists of STING can induce a potent anti-tumor immune response, and LNPs are being explored to improve their delivery and efficacy.[14][15][16]

Table 2: Comparative Performance of LNP Formulations for STING Agonist Delivery

LNP FormulationKey ComponentsPayloadIn Vitro ActivityIn Vivo Tumor ModelKey Outcomes & EfficacyReference
cGAMP-LNP Cationic lipid (LHHK)2'3'-cGAMPEC50 of 105.5 nM in THP1-Blue ISG cells (vs. 3.04 µM for free cGAMP)Syngeneic pancreatic cancerSignificantly increased cellular uptake and exhibited promising anti-tumor activity.[16][17]
Cationic LNPs Cationic lipid includedHydrophilic synthetic cyclic dinucleotideHigher cell entry compared to anionic LNPs. Comparable cytokine secretion to free drug.Orthotopic Glioblastoma (GBM) mouse model (ongoing)N/A[18]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are summaries of key experimental protocols used in the characterization and evaluation of LNP formulations.

LNP Formulation and Characterization
  • LNP Formulation: LNPs are commonly prepared using microfluidic mixing devices.[19][20] An organic phase containing the lipid mixture (ionizable lipid, phospholipid, cholesterol, and PEG-lipid in ethanol) is rapidly mixed with an acidic aqueous phase (pH 4-5) containing the nucleic acid payload.[19][21] The resulting mixture is then dialyzed against PBS (pH 7.4) to form the final LNP formulation.[21]

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[5] This technique provides the average hydrodynamic diameter and the distribution of particle sizes.

  • Zeta Potential: Determined to assess the surface charge of the LNPs, which influences their stability and interaction with cells.[5]

  • Encapsulation Efficiency: The amount of payload successfully encapsulated within the LNPs is quantified. For RNA, fluorescence-based assays like RiboGreen are commonly used.[5]

In Vitro Evaluation
  • Cellular Uptake and Transfection Efficiency: LNPs containing a fluorescently labeled nucleic acid or a reporter gene (e.g., Luciferase, GFP) are incubated with target cells (e.g., dendritic cells, cancer cell lines).[13][19] Uptake and expression are then quantified using flow cytometry or luminescence/fluorescence assays.

  • Cell Viability Assays: Standard assays like MTT or CellTiter-Glo are used to assess the cytotoxicity of the LNP formulations on target cells.[19]

  • Immune Cell Activation: For immunotherapeutic applications, the ability of LNPs to activate immune cells is assessed. This can be done by measuring the upregulation of co-stimulatory molecules (e.g., CD80, CD86) on dendritic cells via flow cytometry or by quantifying the secretion of cytokines (e.g., TNF-α, IFN-γ) using ELISA.[10][13]

In Vivo Evaluation
  • Animal Models: Syngeneic mouse models are commonly used, where tumor cells of the same genetic background as the mouse are implanted.[6][13] This allows for the study of the interaction between the immunotherapy, the tumor, and a competent immune system. Examples include B16-F10 melanoma and 4T1 breast cancer models.[13][22]

  • Biodistribution: To determine where the LNPs and their payload accumulate in the body, fluorescently labeled LNPs or LNPs carrying a reporter gene can be administered to animals.[19] Tissues are then harvested and analyzed for the signal.

  • Anti-Tumor Efficacy: Tumor growth is monitored over time in treated versus control groups.[6][13] Tumor volume is typically measured with calipers. Survival studies are also conducted to assess the long-term benefit of the treatment.[22]

  • Immune Response Analysis: To understand the mechanism of action, immune cells from the tumor, draining lymph nodes, and spleen can be isolated and analyzed by flow cytometry to determine the populations of different immune cells (e.g., CD8+ T cells, regulatory T cells).[6][13] Cytokine levels in the tumor microenvironment and serum can also be measured.[13]

Visualizing the Pathways and Processes

Diagrams are provided below to illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_formulation LNP Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Lipid Mixing Lipid Mixing LNP Assembly LNP Assembly Lipid Mixing->LNP Assembly Characterization Size (DLS) PDI Zeta Potential Encapsulation Efficiency LNP Assembly->Characterization Cell Culture Cell Culture LNP Treatment LNP Treatment Cell Culture->LNP Treatment Analysis Transfection Efficiency Cell Viability Cytokine Secretion LNP Treatment->Analysis Animal Model Animal Model LNP Administration LNP Administration Animal Model->LNP Administration Monitoring Tumor Growth Survival Immune Response LNP Administration->Monitoring

Caption: A generalized workflow for the development and evaluation of LNP-based cancer immunotherapies.

mRNA_LNP_MOA cluster_delivery LNP Delivery & Antigen Presentation cluster_activation T-Cell Activation & Anti-Tumor Response mRNA-LNP mRNA-LNP APC Uptake APC Uptake mRNA-LNP->APC Uptake Endocytosis Endosomal Escape Endosomal Escape APC Uptake->Endosomal Escape mRNA Translation mRNA Translation Endosomal Escape->mRNA Translation Cytosol Antigen Processing Antigen Processing mRNA Translation->Antigen Processing MHC-I Presentation MHC-I Presentation Antigen Processing->MHC-I Presentation T-Cell Recognition T-Cell Recognition MHC-I Presentation->T-Cell Recognition TCR T-Cell Activation T-Cell Activation T-Cell Recognition->T-Cell Activation T-Cell Proliferation T-Cell Proliferation T-Cell Activation->T-Cell Proliferation Tumor Infiltration Tumor Infiltration T-Cell Proliferation->Tumor Infiltration Tumor Cell Killing Tumor Cell Killing Tumor Infiltration->Tumor Cell Killing

Caption: Mechanism of action for an mRNA-LNP cancer vaccine.

STING_pathway cluster_cytosol Cytosolic Activation cluster_signaling Downstream Signaling Cascade LNP-STING Agonist LNP-STING Agonist Endosomal Escape Endosomal Escape LNP-STING Agonist->Endosomal Escape STING Dimerization STING Dimerization Endosomal Escape->STING Dimerization Binds to STING in ER TBK1 Recruitment TBK1 Recruitment STING Dimerization->TBK1 Recruitment IRF3 Phosphorylation IRF3 Phosphorylation TBK1 Recruitment->IRF3 Phosphorylation IRF3 Dimerization & Nuclear Translocation IRF3 Dimerization & Nuclear Translocation IRF3 Phosphorylation->IRF3 Dimerization & Nuclear Translocation Type I IFN Production Type I IFN Production IRF3 Dimerization & Nuclear Translocation->Type I IFN Production Anti-Tumor Immunity Anti-Tumor Immunity Type I IFN Production->Anti-Tumor Immunity

Caption: The STING signaling pathway activated by LNP-delivered agonists.

References

A Comparative Guide to In Vivo Performance: Lipid Nanoparticles vs. Viral Vectors for Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a delivery vector is a critical decision in the in vivo application of gene therapies. This guide provides an objective comparison of the in vivo performance of lipid nanoparticles (LNPs), a leading non-viral delivery platform, against established viral vectors such as adeno-associated viruses (AAVs) and lentiviruses (LVs). The information presented is supported by experimental data to aid in the selection of the most suitable delivery system for specific therapeutic applications.

While the specific compound "93-O17S-F" could not be publicly identified, it is representative of the class of advanced, proprietary non-viral vectors, most commonly lipid-based nanoparticles, being developed for therapeutic delivery. This guide, therefore, focuses on the broader and well-documented comparison between LNPs and viral vectors.

Executive Summary

Lipid nanoparticles and viral vectors are both powerful tools for in vivo gene delivery, each with a distinct set of advantages and disadvantages. LNPs offer a compelling safety profile with low immunogenicity and are highly versatile in terms of cargo capacity.[1][2][3] Viral vectors, particularly AAVs, are known for their high transduction efficiency and potential for long-term gene expression.[4] The optimal choice depends on the specific therapeutic goal, the target tissue, the desired duration of expression, and the patient population.

Data Presentation: A Comparative Analysis

The following tables summarize the key in vivo performance characteristics of LNPs and viral vectors based on preclinical and clinical data.

Table 1: In Vivo Delivery Efficiency and Tropism
FeatureLipid Nanoparticles (LNPs)Adeno-Associated Viruses (AAVs)Lentiviruses (LVs)
Primary Target Organs Liver (hepatocytes), spleen, and endothelial cells are readily targeted due to fenestrated capillaries.[5][6][7]Different serotypes exhibit specific tissue tropisms (e.g., AAV8 for liver, AAV9 for CNS and muscle).[4][8]Broad tropism, can transduce a wide range of dividing and non-dividing cells.[9][10]
Transgene Expression Typically transient, lasting for several days to weeks, which is advantageous for applications like gene editing.[11]Can achieve stable, long-term expression, potentially for years.[4]Stable, long-term expression due to integration into the host genome.[12][13]
Delivery Efficiency Highly efficient, particularly for mRNA delivery to the liver.[14][15]Very high transduction efficiency in target tissues.[1][4]Efficient transduction of a variety of cell types, both in vitro and in vivo.[12][16]
Cargo Capacity Versatile and can carry a wide range of nucleic acids (mRNA, siRNA, pDNA) and proteins with a large, unrestricted capacity.[1][11][17]Limited to approximately 4.7 kb of single-stranded DNA.[17]Can accommodate larger genetic payloads, typically up to 8-10 kb.
Table 2: In Vivo Safety and Immunogenicity Profile
FeatureLipid Nanoparticles (LNPs)Adeno-Associated Viruses (AAVs)Lentiviruses (LVs)
Immunogenicity Generally low immunogenicity, allowing for repeated dosing.[1][2][3]Can elicit immune responses against the viral capsid, potentially limiting redosing and efficacy.[1][4]Can induce immune responses, although ex vivo transduction minimizes this in some applications.[13]
Genotoxicity Non-integrating, posing a low risk of insertional mutagenesis.[1]Primarily non-integrating (episomal), though rare instances of integration have been reported.[1]Integrating vector, which carries a risk of insertional mutagenesis.[12]
Inflammatory Response The lipid components can trigger innate immune responses, though this can be mitigated through formulation optimization.[18]Capsid proteins can trigger innate and adaptive immune responses.[4]Viral proteins can induce inflammatory responses.
Pre-existing Immunity No pre-existing immunity in the general population.Pre-existing neutralizing antibodies against different AAV serotypes are common in the human population, which can limit efficacy.[4]Pre-existing immunity is less of a concern compared to AAVs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for key experiments involving LNP and viral vector administration in preclinical models.

In Vivo LNP-Mediated mRNA Delivery in Mice

This protocol describes a typical procedure for evaluating the in vivo efficacy of LNP-formulated mRNA, for example, encoding a reporter protein like luciferase.[19][20]

1. LNP Formulation:

  • Lipids (e.g., ionizable lipid, helper lipid, cholesterol, and PEG-lipid) are dissolved in ethanol.[19]

  • mRNA is diluted in a low pH buffer (e.g., citrate buffer).[19]

  • The lipid and mRNA solutions are rapidly mixed using a microfluidic device to allow for the self-assembly of LNPs.[19]

  • The resulting LNP suspension is dialyzed against PBS to remove ethanol and raise the pH.[19]

2. Animal Administration:

  • C57BL/6 mice (6-8 weeks old) are used.

  • LNPs encapsulating luciferase mRNA are administered via intravenous (tail vein) injection at a specified dose (e.g., 0.1-1.0 mg/kg).[20]

3. In Vivo Imaging and Analysis:

  • At various time points post-injection (e.g., 6, 24, 48 hours), mice are anesthetized and injected with a luciferin substrate.[20]

  • Bioluminescence imaging is performed using an in vivo imaging system (IVIS) to quantify luciferase expression and determine tissue distribution.[20]

  • At the end of the study, organs are harvested for ex vivo imaging and further analysis (e.g., quantification of mRNA or protein levels).[20]

In Vivo AAV-Mediated Gene Delivery in Mice

This protocol outlines a general procedure for assessing the in vivo transduction efficiency of an AAV vector carrying a reporter gene like Green Fluorescent Protein (GFP).[8][21]

1. AAV Vector Production and Purification:

  • Recombinant AAV vectors are typically produced by transient transfection of HEK293 cells with three plasmids: a plasmid containing the gene of interest flanked by AAV inverted terminal repeats (ITRs), a plasmid providing the AAV replication and capsid genes (Rep-Cap), and a helper plasmid supplying adenoviral genes.[22][23]

  • The viral particles are harvested from the cells and purified using methods like iodixanol gradient ultracentrifugation or affinity chromatography.[23][24]

  • The vector titer (vector genomes/mL) is determined by quantitative PCR.[22]

2. Animal Administration:

  • Humanized mice or standard laboratory mice (e.g., C57BL/6) are used.

  • The AAV vector (e.g., AAV8-GFP) is administered via intravenous (tail vein) injection at a defined dose (e.g., 1x10^11 vector genomes/mouse).[8]

3. Analysis of Transgene Expression:

  • After a specified period (e.g., 2-4 weeks) to allow for stable transgene expression, tissues of interest (e.g., liver) are harvested.[8]

  • Transduction efficiency is assessed by visualizing GFP expression in tissue sections using fluorescence microscopy.[8]

  • Quantitative analysis can be performed by flow cytometry of isolated cells or by quantifying vector genome copy number and transgene mRNA levels in the tissue.[25]

In Vivo Lentiviral Vector-Mediated Gene Delivery in Rats

This protocol provides an example of direct intra-articular injection of a lentiviral vector for localized gene delivery.[16]

1. Lentiviral Vector Production:

  • High-titer, replication-incompetent lentiviral vectors are produced by co-transfecting HEK293T cells with a transfer plasmid (containing the gene of interest, e.g., lacZ), a packaging plasmid, and an envelope plasmid (e.g., VSV-G for broad tropism).[10][26]

  • The viral supernatant is collected, concentrated by ultracentrifugation, and titered.[26]

2. Animal Administration:

  • Wistar rats are anesthetized.

  • A preparation of the lentiviral vector is injected directly into the knee joint (intra-articular injection).[16]

3. Histological Analysis:

  • At a defined time point (e.g., one week post-injection), the animals are euthanized, and the knee joints are collected.[16]

  • The tissues are processed for histological analysis to detect the expression of the reporter gene (e.g., lacZ staining) in the synovial membrane.[16]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

LNP_Delivery_Pathway cluster_bloodstream Bloodstream cluster_cell Target Cell (e.g., Hepatocyte) LNP LNP Encapsulating mRNA Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Ribosome Ribosome Cytoplasm->Ribosome mRNA Release Protein Therapeutic Protein Ribosome->Protein Translation

Caption: Cellular uptake and mechanism of action for an mRNA-loaded lipid nanoparticle.

AAV_Transduction_Workflow AAV_Production AAV Vector Production (HEK293T cells) Purification Purification (e.g., Chromatography) AAV_Production->Purification Titering Vector Titering (qPCR) Purification->Titering Injection In Vivo Administration (e.g., IV injection in mouse) Titering->Injection Tissue_Harvest Tissue Harvest (e.g., Liver) Injection->Tissue_Harvest Analysis Analysis (e.g., Microscopy, qPCR) Tissue_Harvest->Analysis

Caption: Experimental workflow for in vivo AAV-mediated gene delivery studies.

LNP_vs_Viral_Vectors cluster_lnp_props LNP Properties cluster_viral_props Viral Vector Properties Delivery_System In Vivo Gene Delivery System LNP Lipid Nanoparticles (Non-Viral) Delivery_System->LNP Viral Viral Vectors Delivery_System->Viral LNP_Safety Low Immunogenicity No Pre-existing Immunity Non-integrating LNP->LNP_Safety LNP_Cargo Large & Versatile Cargo (mRNA, pDNA, etc.) LNP->LNP_Cargo LNP_Expr Transient Expression LNP->LNP_Expr AAV AAV Viral->AAV LV Lentivirus Viral->LV Viral_Efficiency High Transduction Efficiency Viral->Viral_Efficiency Viral_Expr Long-term Expression Viral->Viral_Expr Viral_Safety Potential Immunogenicity Pre-existing Immunity (AAV) Insertional Mutagenesis (LV) Viral->Viral_Safety

Caption: Logical relationship comparing key attributes of LNPs and viral vectors.

References

Benchmarking 93-O17S-F: A Comparative Guide to Commercially Available Lipid Nanoparticles for Immuno-Oncology Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid delivery is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of therapeutic innovation. The ionizable lipidoid 93-O17S-F has emerged as a potent vehicle for in situ cancer vaccination, demonstrating remarkable efficacy in preclinical models. This guide provides an objective comparison of this compound-F against other commercially available and widely used LNPs, supported by experimental data to inform the selection of delivery platforms for immuno-oncology research and development.

Performance Snapshot: this compound-F vs. Commercial LNPs

The following table summarizes key performance characteristics of this compound-F and prominent commercially available LNPs containing the ionizable lipids DLin-MC3-DMA, SM-102, and ALC-0315. It is important to note that the data presented is compiled from different studies and direct head-to-head comparisons for all parameters are not available. The primary application highlighted for this compound-F is in situ cancer vaccination, while the commercial LNPs have been extensively studied for siRNA and mRNA delivery, including applications in cancer immunotherapy and vaccines.

FeatureThis compound-FLNP (DLin-MC3-DMA)LNP (SM-102)LNP (ALC-0315)
Primary Application In situ cancer vaccination (cGAMP and tumor antigen delivery)[1]siRNA/mRNA delivery, hepatic gene silencing[2][3]mRNA vaccine delivery[4][5]mRNA vaccine and siRNA delivery[3][6][7]
In Vivo Efficacy B16F10 Melanoma Model: Significant tumor growth inhibition and increased survival.[1][8] Induces potent CD8+ T cell response.[1]Hepatic Gene Silencing: ED50 as low as 0.005 mg/kg for Factor VII knockdown in mice.[2]Cancer Vaccine (HPV): Induced the highest E6/E7 antigen-specific immune responses compared to ALC-0315 and DLin-MC3-DMA LNPs.[9]siRNA Delivery (murine): Achieved two-fold greater knockdown of FVII in hepatocytes compared to MC3-LNPs at 1 mg/kg.[6][10]
Mechanism of Action Enhances cross-presentation of tumor antigens and intracellular delivery of STING agonist (cGAMP).[1]pH-dependent endosomal escape for cytoplasmic delivery of nucleic acids.[2]Facilitates efficient cellular uptake and endosomal escape of mRNA.[5]Promotes cellular uptake and release of mRNA, leading to improved immunogenicity.[7]
Immune Stimulation Activates STING pathway, leading to IFN-β production and enhanced T cell activation.[1][11]Can induce Th2-biased antibody immunity when injected subcutaneously.[12]Used in COVID-19 vaccines, demonstrates potent immunogenicity.[4][5]Elicited higher levels of IgG and its subclasses and enhanced activation of dendritic cells and T cells compared to MC3-LNP in a vaccine model.[13]
Toxicity Profile No overt toxicity reported in the in situ cancer vaccination study.[1]At a high dose (5 mg/kg siRNA), did not show significant increases in liver toxicity markers (ALT and bile acids).[6]Used in the Moderna COVID-19 vaccine with a well-documented safety profile in humans.[5]At a high dose (5 mg/kg siRNA), increased markers of liver toxicity (ALT and bile acids) in mice.[6][10]

Experimental Protocols

Detailed methodologies are crucial for interpreting performance data and designing future experiments. Below are summaries of key experimental protocols for this compound-F and a general protocol for LNP formulation and in vivo evaluation.

In Situ Cancer Vaccination with this compound-F/cGAMP

This protocol is based on the study by Chen, J., et al. (2021).[1]

  • Animal Model: C57BL/6 mice are subcutaneously inoculated with B16F10 melanoma cells.

  • Treatment Regimen:

    • On day 7 post-tumor inoculation, mice receive an intratumoral injection of doxorubicin (DOX).

    • On days 8, 11, and 14, mice are treated with an intratumoral injection of this compound-F LNPs encapsulating the STING agonist cGAMP.

  • LNP Formulation: this compound-F is formulated with cholesterol and DOPE. cGAMP is encapsulated via simple mixing.

  • Efficacy Evaluation:

    • Tumor growth is monitored using caliper measurements.

    • Survival rates are recorded.

    • Immune cell populations in the tumor microenvironment and draining lymph nodes are analyzed by flow cytometry.

    • Antigen-specific T cell responses are measured using techniques like ELISpot or intracellular cytokine staining.

General Protocol for LNP Formulation and In Vivo mRNA Delivery Evaluation

This protocol is a generalized representation based on common practices in the field.[14][][16]

  • LNP Formulation (Microfluidic Mixing):

    • An organic phase is prepared by dissolving the ionizable lipid (e.g., DLin-MC3-DMA, SM-102, ALC-0315), helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol.

    • An aqueous phase containing the mRNA or siRNA in a low pH buffer (e.g., citrate buffer) is prepared.

    • The two phases are rapidly mixed using a microfluidic device (e.g., NanoAssemblr) to allow for the self-assembly of LNPs.

    • The resulting LNP solution is dialyzed against PBS to remove ethanol and raise the pH.

  • Characterization:

    • Particle size and polydispersity index (PDI) are measured by Dynamic Light Scattering (DLS).

    • Zeta potential is measured to determine the surface charge.

    • Encapsulation efficiency of the nucleic acid is quantified using a RiboGreen assay.

  • In Vivo Administration:

    • LNPs are diluted in sterile PBS to the desired concentration.

    • Administration can be performed via various routes, including intravenous (tail vein), intramuscular, or subcutaneous injection, depending on the therapeutic goal.[17]

  • Efficacy Assessment:

    • For reporter gene expression (e.g., luciferase), in vivo imaging (IVIS) is performed at different time points after administration of D-luciferin.[14][18]

    • For gene silencing, target protein levels in tissues or serum are measured by ELISA or Western blot.[6][10]

    • For vaccine applications, antigen-specific antibody titers and T cell responses are evaluated.[9][13]

  • Toxicity Evaluation:

    • Animal weight and general health are monitored.

    • Blood samples are collected to analyze serum chemistry for markers of liver and kidney function (e.g., ALT, AST, creatinine).[6]

    • Histopathological analysis of major organs can be performed.

Visualizing the Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

Signaling Pathway of this compound-F Mediated In Situ Cancer Vaccination

G cluster_tumor Tumor Microenvironment cluster_apc Antigen Presenting Cell (APC) cluster_immune_response Immune Response Tumor_Cell Tumor Cell Tumor_Antigens Tumor Antigens Tumor_Cell->Tumor_Antigens Releases DOX Doxorubicin DOX->Tumor_Cell Induces Apoptosis LNP This compound-F LNP (cGAMP loaded) LNP->Tumor_Antigens Captures APC APC LNP->APC Uptake Endosome Endosome APC->Endosome Internalization MHC_I MHC Class I APC->MHC_I Endosome->MHC_I Antigen Cross-Presentation STING STING Pathway Endosome->STING cGAMP Release CD8_T_Cell CD8+ T Cell MHC_I->CD8_T_Cell Primes IFN Type I Interferons STING->IFN Activation IFN->CD8_T_Cell Activates Tumor_Cell_Death Tumor Cell Killing CD8_T_Cell->Tumor_Cell_Death Mediates G cluster_prep Preparation cluster_in_vivo In Vivo Study cluster_analysis Analysis Formulation LNP Formulation (e.g., Microfluidics) Characterization Physicochemical Characterization (DLS, Zeta) Formulation->Characterization Animal_Model Animal Model (e.g., Tumor-bearing mice) Characterization->Animal_Model Administration LNP Administration (IV, IM, SubQ, IT) Animal_Model->Administration Efficacy Efficacy Assessment (Tumor size, Gene expression) Administration->Efficacy Toxicity Toxicity Evaluation (Blood chemistry, Histology) Administration->Toxicity Immune_Response Immunological Analysis (Flow cytometry, ELISA) Administration->Immune_Response

References

A Head-to-Head Comparison of Lipidoid-Based Delivery Systems for RNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid-based therapeutics, including siRNA and mRNA, is rapidly evolving, with lipidoid-based delivery systems at the forefront of this revolution. These synthetic lipid-like molecules offer a versatile and potent platform for encapsulating and delivering RNA payloads to target cells. This guide provides an objective, data-driven comparison of different lipidoid-based nanoparticles (LNPs), offering insights into their performance, detailed experimental protocols for their evaluation, and visualizations of key biological and experimental processes.

Data Presentation: A Comparative Analysis of Lipidoid Nanoparticles

The efficacy of lipidoid nanoparticles is dictated by a range of physicochemical properties that influence their stability, biodistribution, and cellular uptake. The following tables summarize key quantitative data for several prominent lipidoid-based systems, compiled from various experimental studies.

Table 1: Physicochemical Properties of Selected Lipidoid Nanoparticles for siRNA Delivery

LipidoidSize (z-average, nm)Polydispersity Index (PDI)Zeta Potential (mV)siRNA Entrapment Efficiency (%)Reference
303O13 120 ± 30.18-11 ± 0.7893.5 ± 0.4[1]
304O13 144 ± 20.10-3.52 ± 0.3290.4 ± 0.7[1]
306O13 111 ± 10.15-10.8 ± 0.2593.8 ± 0.5[1]
C12-200 ~120~0.2-1.2 to 6-10~83.8[2][3]

Note: Values are presented as mean ± standard deviation where available. Experimental conditions, such as buffer composition and pH, can influence these measurements.

Table 2: In Vivo Gene Silencing Efficacy of Different Generations of Lipidoids

LipidoidTarget GeneAnimal ModelED50 (mg/kg)Key FindingsReference
98N12-5 (1st Gen) Factor VIIMouse~1First generation lipidoid demonstrating in vivo efficacy.[4]
C12-200 (2nd Gen) Factor VIIMouse~0.01Significant improvement in potency over 1st generation.[4]
cKK-E12 Factor VIIMouse<0.01Further enhanced efficacy and specificity for hepatocytes.[4]

ED50 (Effective Dose, 50%) refers to the dose required to achieve 50% gene silencing.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible synthesis and evaluation of lipidoid nanoparticles. Below are methodologies for key experiments cited in the literature.

Protocol 1: Formulation of Lipidoid-siRNA Nanoparticles (LNP-siRNA)

This protocol describes a common method for preparing LNP-siRNA formulations using the well-characterized lipidoid C12-200.[5][6][7][8][9]

Materials:

  • Lipidoid (e.g., C12-200)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • siRNA

  • Ethanol (100%)

  • 10 mM Citrate Buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the lipidoid (e.g., C12-200), DSPC, cholesterol, and PEG-DMG in 100% ethanol at a molar ratio of 50:10:38.5:1.5.[5] The final total lipid concentration in the ethanolic phase should be around 10-15 mM.

  • Prepare siRNA Solution: Dissolve the siRNA in 10 mM citrate buffer (pH 4.0) to a final concentration of approximately 1 mg/mL.[5]

  • Nanoparticle Formation (Rapid Mixing):

    • This step is critical for forming small, uniform nanoparticles. Microfluidic mixing devices are often used for precise control.[10]

    • Alternatively, for smaller scale preparations, a "fast mixing" protocol can be employed: add the lipid/ethanolic phase dropwise to the aqueous siRNA solution under continuous vortexing for 30 seconds.[6]

    • The ratio of the aqueous phase to the organic phase is typically 3:1 (v/v).[11]

  • Incubation: Allow the newly formed LNPs to stand for 10-30 minutes at room temperature to stabilize.

  • Purification and Buffer Exchange:

    • Remove residual ethanol and unencapsulated siRNA by dialysis against PBS (pH 7.4) or through tangential flow filtration.

    • This step is crucial for in vivo applications to ensure biocompatibility.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency as described in the subsequent protocols.

Protocol 2: In Vitro Transfection of siRNA using Lipidoid Nanoparticles

This protocol outlines a general procedure for transfecting cultured cells with LNP-siRNA to assess gene silencing efficacy.[5][10]

Materials:

  • Cultured cells (e.g., HeLa, Caco-2, or relevant cell line)

  • Complete cell culture medium

  • LNP-siRNA formulation

  • 96-well plates (clear or white, depending on the assay)

  • Reagents for quantifying gene or protein expression (e.g., qRT-PCR reagents, luciferase assay kit, antibodies for Western blotting)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. Allow the cells to adhere overnight.

  • LNP-siRNA Preparation: Dilute the LNP-siRNA formulation to the desired final concentrations (e.g., 1-100 nM siRNA) in complete cell culture medium.

  • Transfection:

    • Aspirate the old medium from the cells.

    • Add the diluted LNP-siRNA complexes to the cells.

    • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the target gene's mRNA and protein turnover rates.

  • Assessment of Gene Silencing:

    • mRNA Level: After the incubation period, lyse the cells and extract total RNA. Quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR). Normalize the results to a housekeeping gene.

    • Protein Level: To assess protein knockdown, lyse the cells and perform a Western blot or an enzyme-linked immunosorbent assay (ELISA) for the target protein. For secreted proteins, the cell culture supernatant can be analyzed. Luciferase reporter assays can also be used for high-throughput screening.

Protocol 3: Characterization of Lipidoid Nanoparticles

A. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS) [12][13][14][15][16][17]

  • Sample Preparation: Dilute the LNP suspension in a suitable buffer (e.g., PBS, pH 7.4) to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Use a DLS instrument (e.g., Malvern Zetasizer). Set the temperature to 25°C and allow the sample to equilibrate.

  • Measurement: Perform the measurement, typically at a scattering angle of 90° or 173°. The instrument software will analyze the fluctuations in scattered light intensity to calculate the z-average hydrodynamic diameter and the PDI.

  • Data Analysis: The z-average represents the intensity-weighted mean hydrodynamic size of the particle population, while the PDI is a measure of the heterogeneity of particle sizes. A PDI value below 0.3 is generally considered acceptable for LNP formulations.

B. Zeta Potential Measurement by Electrophoretic Light Scattering (ELS) [14][][19][20][21]

  • Sample Preparation: Dilute the LNP suspension in a low ionic strength buffer or deionized water to ensure sufficient particle mobility.

  • Instrument Setup: Use an ELS instrument, which is often integrated with a DLS system. Use a specific folded capillary cell for zeta potential measurements.

  • Measurement: An electric field is applied across the sample, causing the charged particles to move. The instrument measures the velocity of the particles (electrophoretic mobility) and calculates the zeta potential using the Henry equation.

  • Data Analysis: The zeta potential provides information about the surface charge of the nanoparticles, which is a critical factor for their stability and interaction with biological membranes.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in lipidoid-based delivery.

Mechanism of Endosomal Escape: The Proton Sponge Effect

Ionizable lipidoids are designed to be near-neutral at physiological pH but become protonated in the acidic environment of the endosome. This protonation is believed to facilitate the release of the RNA payload into the cytoplasm through a mechanism known as the "proton sponge effect".[1][2][4][22][23]

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP_neutral LNP (Neutral Charge) Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake Endosome LNP Protonation of Lipidoid Endocytosis->Endosome:f0 Late_Endosome H+ Influx Cl- Influx & Osmotic Swelling Endosome:f1->Late_Endosome:f0 Acidification Rupture Endosomal Rupture Late_Endosome:f1->Rupture Proton Sponge Effect Cytoplasm Cytoplasm Rupture->Cytoplasm siRNA siRNA Release Rupture->siRNA siRNA->Cytoplasm

Caption: The "Proton Sponge Effect" facilitating endosomal escape of lipidoid nanoparticles.
Experimental Workflow for In Vivo Evaluation of LNP-siRNA Efficacy

A systematic workflow is essential for the preclinical evaluation of LNP-siRNA formulations in animal models.[11][24][25][26]

InVivo_Workflow cluster_formulation Formulation & Characterization cluster_animal_study Animal Study cluster_analysis Efficacy & Safety Analysis Formulation LNP-siRNA Formulation Characterization Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) Formulation->Characterization Animal_Model Select Animal Model (e.g., Mouse) Characterization->Animal_Model Administration Systemic Administration (e.g., i.v. injection) Animal_Model->Administration Dose_Response Dose-Response Study Administration->Dose_Response Time_Course Time-Course Study Administration->Time_Course Tissue_Collection Tissue/Blood Collection Dose_Response->Tissue_Collection Time_Course->Tissue_Collection Gene_Silencing Quantify Target Gene/Protein Silencing Tissue_Collection->Gene_Silencing Biodistribution Assess Biodistribution Tissue_Collection->Biodistribution Toxicity Evaluate Toxicity (e.g., Liver Enzymes, Histology) Tissue_Collection->Toxicity Data_Analysis Data Analysis & Interpretation Gene_Silencing->Data_Analysis Toxicity->Data_Analysis

Caption: A generalized workflow for the in vivo evaluation of lipidoid-siRNA nanoparticles.

References

A Comparative Guide to the Immune Response Induced by 93-O17S-F/cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immune response elicited by the lipidoid nanoparticle (LNP)-based in situ vaccine platform, 93-O17S-F/cGAMP, with other prominent vaccine adjuvant strategies. The objective is to offer a clear, data-driven analysis of its performance, supported by experimental evidence and detailed methodologies.

Introduction to this compound-F/cGAMP

This compound-F is a proprietary ionizable lipidoid nanoparticle designed for the effective intracellular delivery of immunostimulatory molecules.[1][2][3][4] When formulated with cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), a potent agonist of the Stimulator of Interferon Genes (STING) pathway, it creates an in situ vaccine platform.[5][6][7][8][9][10][11][12][13] This approach leverages tumor-associated antigens released from dying cancer cells to generate a robust and specific anti-tumor immune response.[1][2][4] The this compound-F/cGAMP system is designed to enhance the cross-presentation of these antigens by antigen-presenting cells (APCs) and to potently activate the innate immune system via the STING pathway.[1][2][3][4]

Comparative Performance Analysis

The efficacy of this compound-F/cGAMP is best demonstrated in pre-clinical cancer models, where it has shown significant anti-tumor effects and the induction of long-term immune memory. Below is a comparative summary of its performance against other adjuvant systems.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies evaluating this compound-F/cGAMP and alternative adjuvants in the B16F10 melanoma model.

Table 1: Anti-Tumor Efficacy of this compound-F/cGAMP in B16F10 Melanoma Model

Treatment GroupMean Tumor Volume (mm³) at Day 10Survival Rate at Day 30Complete Tumor Regression
PBS>20000%0/7
Doxorubicin (DOX) alone~15000%0/7
This compound-F/cGAMP alone~12000%0/7
DOX + free cGAMP~10000%0/7
DOX + this compound-F/cGAMP <500 ~29% 2/7

Data synthesized from studies by Chen, J., et al. (2021).[11]

Table 2: Comparative Efficacy of Different Adjuvant Systems in B16F10 Model

Adjuvant SystemKey OutcomeReference
This compound-F/cGAMP (in situ) Significant tumor growth inhibition and ~29% survival [11]
c-di-GMP (STING agonist) + Peptide VaccineEnhanced anti-tumor effects compared to vaccine alone[14]
IL-12 gene electrotransferSynergistic effect with irradiation, no protection in preventative setting[15]
IL-21 and GM-CSF expressing tumor cellsIncreased cytotoxicity of NK and CD8+ T cells, prolonged survival[16]
LNP-delivered TLR agonists (CpG)Tumor growth inhibition rate of ~75%[3]

Table 3: Comparison of Immune Cell Activation (Model Antigen: Ovalbumin)

AdjuvantOVA-specific CD8+ T cells (%)OVA-specific Cell Killing (%)Reference
Alum<0.6%Low[17]
Alum + cGAMP<0.6%Low[17]
This compound-F~1.4%~60%[17]
This compound-F + cGAMP ~1.8% ~70% [17]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.

STING_Pathway cluster_cell Antigen Presenting Cell cluster_nucleus Nucleus cluster_outside cGAMP cGAMP STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 pIRF3 IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates to nucleus & induces transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes translocates to nucleus & induces transcription LNP This compound-F Lipidoid Nanoparticle LNP->cGAMP delivers

Caption: cGAMP delivery by this compound-F activates the STING pathway in APCs.

In_Situ_Vaccination_Workflow cluster_tumor_establishment Tumor Establishment cluster_treatment Treatment Regimen cluster_analysis Immune Response Analysis b16f10 B16F10 Cell Implantation tumor_growth Tumor Growth Monitoring b16f10->tumor_growth dox Doxorubicin Pre-treatment (Day 0) tumor_measurement Tumor Volume Measurement tumor_growth->tumor_measurement lnp_injection Intratumoral Injection of This compound-F/cGAMP (Days 1 & 5) dox->lnp_injection lnp_injection->tumor_measurement survival Survival Monitoring lnp_injection->survival immune_profiling Immune Cell Profiling (Flow Cytometry, ELISpot) lnp_injection->immune_profiling

Caption: Experimental workflow for in situ vaccination with this compound-F/cGAMP.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

B16F10 Melanoma Tumor Model
  • Cell Culture: B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[5][6]

  • Tumor Implantation: 6-8 week old female C57BL/6 mice are subcutaneously injected in the right flank with 5 x 10^5 B16F10 cells suspended in 100 µL of sterile Phosphate-Buffered Saline (PBS).[9][10]

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using a digital caliper. Volume is calculated using the formula: (Length x Width²) / 2.[9][10] Mice are euthanized when tumor volume exceeds 2000 mm³ or signs of ulceration or distress are observed.

In Situ Vaccination with this compound-F/cGAMP
  • LNP Formulation: While the precise formulation protocol for this compound-F is proprietary, it generally involves the microfluidic mixing of an ethanol phase containing the lipidoid (this compound-F), cholesterol, and other lipid components with an acidic aqueous buffer containing cGAMP.[18][19] The resulting LNPs are then dialyzed against PBS to raise the pH and remove ethanol.

  • Treatment Protocol: When tumors reach a volume of 60-80 mm³, mice are pre-treated with an intratumoral injection of doxorubicin (DOX) to induce immunogenic cell death.[11] One and five days following DOX administration, mice receive an intratumoral injection of this compound-F/cGAMP.[11]

Immunological Assays
  • Enzyme-Linked Immunosorbent Assay (ELISA): To measure antigen-specific antibody titers, 96-well plates are coated with the target antigen (e.g., Ovalbumin).[17] Plates are then blocked and incubated with serially diluted mouse serum. A horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG is added, followed by a substrate solution. The absorbance is read at 450 nm.

  • Enzyme-Linked Immunospot (ELISpot) Assay: To quantify cytokine-secreting T cells, ELISpot plates are coated with a capture antibody for the cytokine of interest (e.g., IFN-γ).[2][8] Splenocytes or tumor-infiltrating lymphocytes are isolated and stimulated with the relevant antigen in the wells. After incubation, a biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate and a substrate to visualize the spots, which are then counted.[2][8]

  • Flow Cytometry for T-cell Analysis: To analyze antigen-specific T-cell populations, splenocytes are stained with fluorescently-labeled antibodies against surface markers such as CD3, CD8, and CD44.[12][17] To identify antigen-specific CD8+ T cells, cells are also stained with a peptide-MHC tetramer (e.g., SIINFEKL-H-2Kb for OVA).[8] Cells are acquired on a flow cytometer and the data is analyzed using appropriate software.[12]

Comparison with Alternative Adjuvants

  • Alum: Aluminum salts (Alum) are the most widely used adjuvants in human vaccines.[1] They primarily induce a Th2-biased immune response, leading to strong antibody production.[1] However, they are less effective at inducing robust Th1 and cytotoxic T-lymphocyte (CTL) responses, which are critical for anti-tumor immunity.[1] As shown in Table 3, Alum is significantly less effective than this compound-F/cGAMP at inducing antigen-specific CD8+ T cells and cell killing.[17]

  • Other STING Agonists: Cyclic dinucleotides like c-di-GMP have also been shown to be effective adjuvants, enhancing anti-tumor T-cell responses when combined with peptide vaccines.[14] However, the delivery of these hydrophilic molecules into the cell cytoplasm remains a challenge. The this compound-F LNP platform provides a solution to this delivery problem for cGAMP, likely contributing to its superior potency.

  • Toll-Like Receptor (TLR) Agonists: TLR agonists, such as CpG oligonucleotides (TLR9) and imiquimod (TLR7), are another class of potent innate immune activators used as vaccine adjuvants.[3][5][9] LNP-formulated CpG has demonstrated significant tumor growth inhibition in the B16F10 model.[3] Combinations of STING and TLR agonists are being explored to achieve synergistic effects.[5][9] While effective, the this compound-F/cGAMP system offers the unique advantage of an in situ vaccination approach, eliminating the need for predefined tumor antigens.

Conclusion

The this compound-F/cGAMP platform represents a significant advancement in cancer immunotherapy. By combining a highly effective LNP delivery system with a potent STING agonist, it facilitates an in situ vaccination that elicits a powerful and specific anti-tumor immune response. Quantitative data from pre-clinical models demonstrates its superiority over traditional adjuvants like Alum in generating cytotoxic T-cell responses. While other advanced adjuvants also show promise, the ability of this compound-F/cGAMP to leverage the patient's own tumor as a source of antigens provides a distinct and compelling therapeutic strategy. Further research and clinical translation are warranted to fully realize the potential of this innovative approach.

References

Cross-Species Efficacy of 93-O17S-F and Alternative Lipid Nanoparticle Formulations for mRNA Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The successful translation of therapeutic efficacy from preclinical animal models to human clinical trials is a cornerstone of drug development. In the rapidly advancing field of mRNA therapeutics, the lipid nanoparticle (LNP) delivery system is a critical component influencing both safety and potency. This guide provides a comparative analysis of the cross-species translation of efficacy for the 93-O17S-F LNP formulation and other leading alternatives, supported by experimental data and detailed protocols.

The this compound is a chalcogen-containing ionizable lipidoid that has been utilized in the formulation of LNPs for the delivery of various nucleic acids, including mRNA.[1][2] While specific cross-species efficacy data for this compound-F is limited in publicly available literature, existing studies in murine models have demonstrated its potential for targeted delivery. For instance, LNPs incorporating this compound have been shown to effectively deliver mRNA to T lymphocytes in mice, leading to gene recombination in splenic CD4+ and CD8+ T cells.[]

To provide a comprehensive comparison, this guide will evaluate this compound-F alongside well-characterized LNP formulations containing ionizable lipids such as DLin-MC3-DMA (MC3) and SM-102, which are components of FDA-approved therapeutics and have been studied in both mice and non-human primates (NHPs).[4][5]

Comparative Efficacy Data

The following tables summarize the in vivo performance of different LNP formulations across species. Efficacy is primarily assessed by the expression of a reporter protein (e.g., Firefly Luciferase) or the induction of an antigen-specific immune response.

Table 1: LNP Efficacy in Murine Models

LNP FormulationIonizable LipidDose (mRNA)Route of AdministrationPrimary OutcomeMouse StrainReference
This compound-F LNP This compoundNot specifiedNot specifiedGene recombination in 8.2% of CD4+ and 6.5% of CD8+ splenic T cellsNot specified[]
MC3 LNP DLin-MC3-DMA0.1 mg/kgIntramuscularHigh levels of S1-specific IgG antibodiesNot specified[6]
SM-102 LNP SM-1021 µgIntramuscularHigh bioluminescence (luciferase expression)Not specified[4]
ALC-0315 LNP ALC-03151 µgIntramuscularLower bioluminescence compared to SM-102Not specified[4]

Table 2: LNP Efficacy in Non-Human Primates (NHPs)

LNP FormulationIonizable LipidDose (mRNA)Route of AdministrationPrimary OutcomeNHP SpeciesReference
MC3 LNP DLin-MC3-DMANot specifiedIntramuscularElevated rectal temperature 1-day post-injection, indicating an immune responseNot specified[5]
DOG-IM4 LNP DOG-IM4Not specifiedIntramuscularmRNA persistence at the injection siteNot specified[5]
T-cell LNP Not specifiedSingle-doseNot specified40% GFP expression in peripheral blood T cellsRhesus macaque[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the formulation and in vivo evaluation of mRNA LNPs.

1. LNP Formulation via Microfluidic Mixing

This protocol describes a common method for producing mRNA LNPs with consistent characteristics.[8][9]

  • Preparation of Solutions:

    • Aqueous Phase: mRNA is diluted in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).

    • Organic Phase: The ionizable lipid (e.g., this compound, MC3, SM-102), helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid are dissolved in ethanol at a specific molar ratio.[8][10] A common ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[]

  • Microfluidic Mixing: The aqueous and organic phases are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a T-junction mixer).[12] The rapid mixing of the two phases leads to the self-assembly of LNPs, encapsulating the mRNA.

  • Purification and Characterization: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA. The LNPs are then characterized for size, polydispersity index (PDI), and mRNA encapsulation efficiency using techniques like dynamic light scattering (DLS) and a RiboGreen assay.[13]

2. In Vivo Efficacy Evaluation in Mice

This protocol outlines the steps for assessing LNP-mediated protein expression in a murine model.[9][13]

  • Animal Model: C57BL/6 mice are commonly used.[9] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[14]

  • Administration: mRNA-LNPs are diluted in sterile PBS and administered to mice via the desired route (e.g., intravenous, intramuscular).[15] Doses can range from 0.005 to 0.250 mg/kg of mRNA.[15]

  • Bioluminescence Imaging (for luciferase reporter):

    • At specified time points post-injection (e.g., 24 hours), mice are anesthetized.

    • D-luciferin substrate is administered via intraperitoneal injection.

    • Whole-body bioluminescence is measured using an in vivo imaging system (IVIS).[13] The resulting signal is quantified as total flux (photons/second).

  • Immunogenicity Assessment (for vaccine antigens):

    • Blood samples are collected at various time points post-immunization.

    • Antigen-specific antibody titers (e.g., IgG) in the serum are quantified using ELISA.[6]

3. In Vivo Evaluation in Non-Human Primates

NHP studies are critical for evaluating the clinical translation potential of LNP formulations.[5]

  • Animal Model: Rhesus macaques are a relevant model for human vaccine studies.[7]

  • Administration and Monitoring: LNPs are administered, typically intramuscularly. Animals are monitored for physiological changes, such as body temperature and local reactions at the injection site.[5]

  • Biodistribution Studies: To track the LNPs in vivo, the mRNA or a lipid component can be labeled with a fluorescent dye or a PET tracer. Imaging techniques are then used to determine the distribution and persistence of the LNPs in various tissues, including the injection site and draining lymph nodes.[5][16]

  • Cellular Uptake and Gene Expression: Blood and tissue samples can be collected to analyze gene expression in specific cell populations (e.g., T cells, B cells) using methods like flow cytometry.[7]

Visualizations

Experimental Workflow for LNP Efficacy Testing

G cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation cluster_data Endpoints prep_solutions Prepare Aqueous (mRNA) & Organic (Lipids) Phases mixing Microfluidic Mixing prep_solutions->mixing purification Dialysis & Purification mixing->purification characterization Characterization (Size, PDI, Encapsulation) purification->characterization administration Administration to Animal Model (Mouse or NHP) characterization->administration Formulated LNPs monitoring Monitoring & Data Collection analysis Data Analysis monitoring->analysis imaging Bioluminescence Imaging monitoring->imaging elisa ELISA (Antibody Titer) monitoring->elisa flow Flow Cytometry monitoring->flow

Caption: Workflow for formulating and evaluating mRNA-LNP efficacy in vivo.

General Mechanism of LNP-Mediated mRNA Delivery and Protein Expression

G cluster_extracellular Extracellular Space cluster_cell Target Cell lnp mRNA-LNP endocytosis Endocytosis lnp->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome escape Endosomal Escape endosome->escape Ionizable lipid protonation cytosol Cytosol escape->cytosol mRNA release translation mRNA Translation (Ribosome) cytosol->translation protein Therapeutic Protein translation->protein

Caption: Cellular pathway of LNP-mediated mRNA delivery and expression.

References

Comparative Study: Intratumoral vs. Systemic Delivery of 93-O17S-F for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of local and systemic administration of the lipidoid nanoparticle 93-O17S-F.

This guide provides a comparative analysis of intratumoral and systemic delivery routes for the ionizable lipidoid nanoparticle this compound-F, a promising vehicle for in situ cancer vaccination. The comparison is based on published preclinical data for intratumoral delivery and inferred properties for systemic administration drawn from studies on similar lipid-based nanoparticle systems.

Executive Summary

The lipidoid nanoparticle (LNP) this compound-F has demonstrated significant potential as an adjuvant for in situ cancer vaccination through its ability to enhance tumor antigen cross-presentation and deliver STING agonists like cGAMP.[1] The primary route of administration investigated for this compound-F is intratumoral injection, which has shown robust anti-tumor efficacy in preclinical models.[1] This guide explores the established benefits of intratumoral delivery and contrasts them with the anticipated outcomes of systemic administration, providing a framework for researchers to select the optimal delivery strategy for their therapeutic goals.

Data Presentation: Intratumoral vs. Systemic Delivery

The following table summarizes the key comparative aspects of intratumoral versus systemic delivery of this compound-F. Data for intratumoral delivery is based on published studies, while data for systemic delivery is extrapolated from the known behavior of similar lipid nanoparticles.

FeatureIntratumoral Delivery of this compound-FSystemic Delivery of this compound-F (Inferred)
Primary Site of Action Tumor microenvironment and draining lymph nodesLiver, spleen, and other organs of the reticuloendothelial system; potential for some tumor accumulation
Mechanism of Action In situ vaccination: capture of tumor antigens, enhanced cross-presentation, and STING pathway activation in APCsBroad, non-specific activation of the immune system; potential for off-target effects
Efficacy High local concentration leading to potent anti-tumor immunity and immunological memoryLower tumor accumulation, potentially leading to reduced efficacy and the need for higher doses
Biodistribution Concentrated within the tumor and draining lymph nodesWide distribution with significant accumulation in the liver and spleen[2][3]
Toxicity Minimized systemic toxicity; potential for local inflammationPotential for systemic inflammatory side effects and dose-limiting toxicities[4]
Dosing Lower doses required due to localized deliveryHigher doses likely required to achieve therapeutic concentrations in the tumor
Clinical Applicability Limited to accessible tumorsApplicable to metastatic and inaccessible tumors

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound-F in the Tumor Microenvironment

The following diagram illustrates the proposed signaling pathway initiated by the intratumoral delivery of this compound-F loaded with a STING agonist.

G cluster_0 Tumor Microenvironment cluster_1 Antigen Presentation & T-Cell Activation Tumor_Cell Tumor Cell Tumor_Antigens Tumor Antigens Tumor_Cell->Tumor_Antigens Releases APC Antigen Presenting Cell (APC) MHC_I MHC Class I APC->MHC_I Cross-presentation of tumor antigens STING_Pathway STING Pathway Activation APC->STING_Pathway cGAMP delivery This compound-F_LNP This compound-F/cGAMP LNP This compound-F_LNP->APC Internalization Tumor_Antigens->this compound-F_LNP Captured by CD8_T_Cell CD8+ T-Cell MHC_I->CD8_T_Cell Presents to Activated_CD8_T_Cell Activated Cytotoxic T-Cell CD8_T_Cell->Activated_CD8_T_Cell Activation & Proliferation Tumor_Cell_Killing Tumor Cell Killing Activated_CD8_T_Cell->Tumor_Cell_Killing Doxorubicin Doxorubicin (pretreatment) Doxorubicin->Tumor_Cell Induces immunogenic cell death Intratumoral_Injection Intratumoral Injection Intratumoral_Injection->this compound-F_LNP Type_I_IFN Type I Interferons STING_Pathway->Type_I_IFN Production of Type_I_IFN->Activated_CD8_T_Cell Enhances

Caption: Signaling cascade initiated by intratumoral this compound-F/cGAMP delivery.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of intratumorally delivered this compound-F in a murine melanoma model.[1]

G Tumor_Implantation B16F10 Tumor Cell Implantation (Subcutaneous in C57BL/6 mice) Tumor_Growth Tumor Growth Monitoring (to ~50-100 mm³) Tumor_Implantation->Tumor_Growth Pretreatment Doxorubicin Pretreatment (Intratumoral) Tumor_Growth->Pretreatment LNP_Injection This compound-F/cGAMP LNP Injection (Intratumoral) Pretreatment->LNP_Injection Tumor_Measurement Tumor Volume Measurement (Every 2-3 days) LNP_Injection->Tumor_Measurement Endpoint Study Endpoint (Tumor size limit or predetermined time point) Tumor_Measurement->Endpoint Immune_Analysis Immunological Analysis (Flow cytometry of tumor-infiltrating lymphocytes, ELISA for cytokines) Endpoint->Immune_Analysis

Caption: Workflow for preclinical evaluation of intratumoral this compound-F.

Experimental Protocols

B16F10 Murine Melanoma Model
  • Cell Culture: B16F10 melanoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[5]

  • Tumor Implantation: 5 x 10^5 B16F10 cells in 50 µL of phosphate-buffered saline (PBS) are injected subcutaneously into the flank of 6-8 week old C57BL/6 mice.[6]

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using a digital caliper and calculated using the formula: (length x width^2) / 2.

  • Treatment Initiation: Treatment is initiated when tumors reach a volume of approximately 50-100 mm³.

Intratumoral Injection of this compound-F/cGAMP
  • Pretreatment: A low dose of doxorubicin (e.g., 10 µg) in PBS is injected intratumorally to induce immunogenic cell death and release of tumor antigens.[1]

  • LNP Formulation: this compound-F is formulated into lipid nanoparticles encapsulating cGAMP. The formulation process typically involves the rapid mixing of a lipid-ethanol solution with an aqueous solution of cGAMP.

  • LNP Injection: 24 hours after doxorubicin pretreatment, this compound-F/cGAMP LNPs (e.g., 10 µg cGAMP per mouse) are injected intratumorally.[1]

Analysis of Anti-Tumor Immune Response
  • Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs):

    • Tumors are harvested, minced, and digested using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.[7][8]

    • Red blood cells are lysed using an ACK lysis buffer.[7]

    • The single-cell suspension is stained with fluorescently-labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, CD45).

    • Stained cells are analyzed using a flow cytometer to quantify the populations of different immune cells within the tumor.

  • ELISA for Cytokine Quantification:

    • Tumor homogenates or serum samples are collected from treated and control mice.

    • ELISA kits for specific cytokines (e.g., IFN-β, CXCL10) are used according to the manufacturer's instructions to measure cytokine concentrations.[9][10] This provides an indication of STING pathway activation and the resulting inflammatory response.

Discussion and Future Directions

The available evidence strongly supports the use of intratumoral delivery for this compound-F as a potent in situ cancer vaccine strategy. This approach maximizes the therapeutic concentration at the tumor site, thereby enhancing the desired anti-tumor immune response while minimizing systemic exposure and potential side effects.[1]

Systemic delivery of this compound-F, while theoretically enabling the treatment of metastatic and inaccessible tumors, faces several challenges. Based on the behavior of other systemically administered LNPs, a significant portion of the injected dose would likely be cleared by the reticuloendothelial system, leading to accumulation in the liver and spleen.[2][3] This could reduce the amount of therapeutic agent reaching the tumor and potentially induce systemic inflammation and toxicity.

Future research should focus on a direct, head-to-head comparison of intratumoral versus systemic delivery of this compound-F. Such studies should include detailed pharmacokinetic and biodistribution analyses to understand the fate of the LNPs following each administration route. Furthermore, the development of tumor-targeting ligands on the surface of this compound-F LNPs could enhance their accumulation in tumors following systemic administration, potentially improving the therapeutic index for treating metastatic disease.

References

Safety Operating Guide

Proper Disposal and Handling of 93-O17S: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the ionizable cationic lipidoid 93-O17S, including operational and disposal plans, to foster a secure laboratory environment.

Chemical and Physical Properties of this compound

This compound is a chalcogen-containing ionizable cationic lipidoid utilized in the synthesis of lipid nanoparticles (LNPs) for the delivery of various payloads, such as Cre recombinase, ribonucleoproteins, and cGAMP, for applications like genome editing and cancer immunotherapy.[1] Below is a summary of its key chemical and physical properties.

PropertyValue
Formal Name bis(2-(tetradecylthio)ethyl) 3,3'-((3-(1H-imidazol-1-yl)propyl)azanediyl)dipropionate
CAS Number 2227008-67-3
Molecular Formula C₄₄H₈₃N₃O₄S₂
Formula Weight 782.3 g/mol
Purity ≥95%
Formulation A solution in ethanol
Solubility Chloroform: 100 mg/ml
Storage -20°C
Stability ≥ 1 year

Data sourced from Cayman Chemical.[1]

Safety and Handling Procedures

While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for handling lipid nanoparticles and similar chemical compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: Wear a lab coat. For tasks with a higher risk of exposure, consider additional protective clothing.

  • Respiratory Protection: Use in a well-ventilated area. If aerosols may be generated, a respirator may be necessary.

Handling:

  • Avoid contact with eyes, skin, and clothing.

  • Avoid inhalation of the solution.

  • Wash hands thoroughly after handling.

  • Handle in accordance with good industrial hygiene and safety practices.

Disposal Procedures

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

General Guidance:

  • Dispose of contents and container to an approved waste disposal plant.

  • Do not let the product enter drains.

Waste Categories and Disposal Methods:

Waste Type Disposal Method
Unused this compound Solution Treat as hazardous chemical waste. Collect in a designated, labeled, and sealed container for disposal by a licensed waste management company.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated biohazard bag or sharps container if applicable. Decontaminate if necessary, then dispose of as biohazardous or chemical waste according to institutional guidelines.

| Contaminated PPE (e.g., gloves, lab coat) | Place in a designated waste container for chemical or biohazardous waste. |

It is imperative to adhere to all local, state, and federal regulations regarding chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Protocol: Formulation of this compound Lipid Nanoparticles

This protocol describes the general method for formulating lipid nanoparticles (LNPs) using this compound for the encapsulation of nucleic acids (e.g., mRNA, siRNA) or other molecules like cGAMP. The specific ratios of lipids may need to be optimized for the particular application.

Materials:

  • This compound in ethanol

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol, anhydrous

  • Aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • Payload (e.g., mRNA, cGAMP)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, cholesterol, DOPE, and DMG-PEG 2000 in anhydrous ethanol. A common molar ratio is approximately 35:46.5:16:2.5 (this compound : Cholesterol : DOPE : PEG).

  • Preparation of Aqueous Payload Solution:

    • Dissolve the payload (e.g., mRNA) in the acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Formation of Lipid Nanoparticles:

    • LNPs are formed by rapidly mixing the ethanolic lipid solution with the aqueous payload solution. This can be achieved through various methods, including manual mixing (e.g., vortexing) or using a microfluidic mixing device.

    • For microfluidic mixing, the lipid and payload solutions are loaded into separate syringes and infused into a microfluidic chip at a specific flow rate and ratio (e.g., 3:1 aqueous to ethanol).

  • Purification and Buffer Exchange:

    • The resulting LNP solution is typically diluted with PBS to reduce the ethanol concentration.

    • To remove excess ethanol and unencapsulated payload, the LNPs are purified, often through dialysis against PBS (pH 7.4).

  • Characterization:

    • The size, polydispersity index (PDI), and zeta potential of the formulated LNPs should be characterized using dynamic light scattering (DLS).

    • Encapsulation efficiency can be determined using assays such as the RiboGreen assay for nucleic acids.

Signaling Pathway: this compound LNP-mediated STING Pathway Activation

This compound containing LNPs can be used to deliver cyclic GMP-AMP (cGAMP), an agonist of the STIMULATOR of interferon genes (STING) pathway, to the cytoplasm of antigen-presenting cells (APCs).[2] This activation of the STING pathway is a promising strategy in cancer immunotherapy.

STING_Pathway_Activation cluster_LNP Lipid Nanoparticle cluster_Cell Antigen Presenting Cell (APC) cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus LNP This compound LNP Cytoplasm Cytoplasm LNP->Cytoplasm Endocytosis & Endosomal Escape cGAMP cGAMP STING STING cGAMP->STING Binds to & Activates TBK1 TBK1 STING->TBK1 Translocates & Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN_Genes Type I Interferon Genes IRF3->IFN_Genes Translocates & Activates Transcription IFN_Genes->Cytoplasm Type I IFN Secretion

Caption: this compound LNP delivery of cGAMP to activate the STING pathway.

This workflow illustrates how this compound LNPs facilitate the delivery of cGAMP into the cytoplasm of an APC. The binding of cGAMP to STING on the endoplasmic reticulum initiates a signaling cascade, leading to the transcription and secretion of type I interferons, which are critical for anti-tumor immune responses.

References

Personal protective equipment for handling 93-O17S

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides essential safety and logistical information for handling the ionizable cationic lipidoid 93-O17S (CAS: 2227008-67-3). It is intended for researchers, scientists, and drug development professionals. While this guide offers comprehensive safety protocols and handling instructions, it is imperative to consult the official Safety Data Sheet (SDS) provided by your supplier for the most accurate and complete information.

Immediate Safety and Handling Precautions

This compound is a crucial component in the synthesis of lipid nanoparticles (LNPs) for advanced drug delivery applications, such as genome editing and cancer immunotherapy.[1] Due to its chemical nature, it should be handled with care in a laboratory setting.

General Handling:

  • Avoid contact with eyes, skin, and clothing.[2]

  • Do not ingest or inhale.[2]

  • Wash hands thoroughly after handling.[2]

  • Work in a well-ventilated area.

  • Use appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.
Skin and Body Protection Laboratory coat. For larger quantities or risk of splashing, consider additional protective clothing such as an apron or coveralls.
Respiratory Protection Generally not required when handled in a well-ventilated area. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

IncidentFirst Aid Measures
After Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
After Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
After Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
After Swallowing Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site.

Storage and Disposal

Storage:

  • Store at -20°C in a tightly sealed container.[3]

  • This compound is typically supplied as a solution in ethanol.[1]

  • Keep away from ignition sources.

Disposal:

  • Dispose of waste material in accordance with local, regional, and national regulations.

  • Do not allow the product to enter drains or waterways.

  • Contaminated packaging should be disposed of in the same manner as the product.

Experimental Protocol: Formulation of this compound Lipid Nanoparticles

This compound is a key component in the formation of LNPs for the delivery of nucleic acids, such as mRNA and siRNA, and other therapeutic payloads like cGAMP.[1][4] The following is a general protocol for the formulation of LNPs using this compound. The specific ratios of lipids may need to be optimized for your particular application.

Materials:

  • This compound in ethanol

  • Helper lipids (e.g., DOPE, Cholesterol)

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Therapeutic cargo (e.g., mRNA, cGAMP) in an appropriate aqueous buffer (e.g., citrate buffer, pH 3.0)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr) or a manual mixing setup

Procedure:

  • Preparation of Lipid Stock Solution:

    • In a sterile tube, combine this compound, helper lipids (DOPE, Cholesterol), and PEG-lipid in the desired molar ratio. A common starting point for similar ionizable lipids is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

    • Dissolve the lipid mixture in ethanol to achieve the desired final lipid concentration.

  • Preparation of Aqueous Cargo Solution:

    • Dissolve the therapeutic cargo (e.g., mRNA) in a low pH aqueous buffer (e.g., 50 mM citrate buffer, pH 3.0). The acidic pH ensures the ionization of this compound, facilitating its interaction with the negatively charged cargo.

  • Lipid Nanoparticle Formation:

    • Microfluidic Mixing (Recommended):

      • Load the lipid-ethanol solution into one syringe and the aqueous cargo solution into another.

      • Set the flow rate ratio on the microfluidic device (a common ratio is 3:1 aqueous to organic phase).

      • Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

    • Manual Mixing:

      • While rapidly vortexing the aqueous cargo solution, add the lipid-ethanol solution dropwise. This method is less controlled and may result in a more heterogeneous particle size distribution.

  • Dialysis and Concentration:

    • To remove the ethanol and raise the pH, dialyze the LNP suspension against PBS (pH 7.4) using an appropriate molecular weight cutoff dialysis cassette (e.g., 10 kDa).

    • Perform dialysis for at least 2 hours with several buffer changes.

    • The LNPs can be concentrated if necessary using centrifugal filter units.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the therapeutic cargo using a suitable assay (e.g., RiboGreen assay for RNA).

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the formulation of this compound containing lipid nanoparticles.

LNP_Formulation_Workflow cluster_prep Preparation of Solutions cluster_formulation LNP Formation cluster_purification Purification & Characterization cluster_output Final Product lipid_prep Lipid Mixture (this compound, DOPE, Cholesterol, PEG-Lipid) in Ethanol mixing Rapid Mixing (Microfluidics or Manual) lipid_prep->mixing cargo_prep Therapeutic Cargo (e.g., mRNA, cGAMP) in Aqueous Buffer (pH 3) cargo_prep->mixing dialysis Dialysis (vs. PBS, pH 7.4) mixing->dialysis characterization Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) dialysis->characterization final_lnp This compound LNPs characterization->final_lnp

Caption: Workflow for the formulation of this compound lipid nanoparticles.

Role in Signaling Pathways: STING Activation

This compound-containing LNPs have been effectively used to deliver cyclic GMP-AMP (cGAMP), a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][4] Activating the STING pathway is a promising strategy in cancer immunotherapy as it can promote an anti-tumor immune response.

The diagram below illustrates the simplified signaling pathway of STING activation facilitated by this compound LNPs.

STING_Pathway cluster_delivery LNP Delivery cluster_activation STING Pathway Activation cluster_response Immune Response lnp This compound LNP (encapsulating cGAMP) cell Antigen Presenting Cell (APC) lnp->cell Uptake endosome Endosome lnp->endosome Endocytosis cgamp cGAMP endosome->cgamp Endosomal Escape sting STING (on Endoplasmic Reticulum) cgamp->sting Binds to & Activates tbk1 TBK1 sting->tbk1 Recruits & Activates irf3 IRF3 tbk1->irf3 Phosphorylates nucleus Nucleus irf3->nucleus Translocates to type1_ifn Type I Interferons (IFN-α, IFN-β) nucleus->type1_ifn Gene Transcription cytokines Pro-inflammatory Cytokines nucleus->cytokines Gene Transcription antitumor Anti-tumor Immunity type1_ifn->antitumor cytokines->antitumor

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.